molecular formula C40H42ClN5O7 B1667760 Batefenterol CAS No. 743461-65-6

Batefenterol

Cat. No.: B1667760
CAS No.: 743461-65-6
M. Wt: 740.2 g/mol
InChI Key: URWYQGVSPQJGGB-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Batefenterol has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a bronchodilato

Properties

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWYQGVSPQJGGB-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743461-65-6
Record name Batefenterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batefenterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BATEFENTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Batefenterol: A Technical Guide to Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule characterized as a Muscarinic Antagonist and β₂-Adrenoceptor Agonist (MABA).[1][2] This dual pharmacology allows for a complementary approach to bronchodilation in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation.[3] This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of this compound, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.

Receptor Binding Affinity

This compound exhibits high affinity for both human muscarinic M₂ and M₃ receptors, where it acts as an antagonist, and the human β₂-adrenoceptor, where it functions as an agonist.[1][2] The binding affinities have been determined through competitive radioligand binding studies using human recombinant receptors.

Quantitative Data Summary

The equilibrium dissociation constants (Ki) for this compound at its target receptors are summarized below. These values indicate the concentration of the drug required to occupy 50% of the receptors in vitro, with lower values signifying higher affinity.

Receptor TargetLigandKi (nM)SpeciesSource
Muscarinic M₂ ReceptorThis compound1.4Human
Muscarinic M₃ ReceptorThis compound1.3Human
β₂-AdrenoceptorThis compound3.7Human

Functional Potency

The functional activity of this compound has been assessed through various in vitro and in vivo assays. As a β₂-adrenoceptor agonist, its potency is demonstrated by its ability to stimulate cyclic AMP (cAMP) production. As a muscarinic antagonist, its efficacy is shown by its ability to relax smooth muscle tissue.

Assay TypeParameterValue (nM)Species/SystemSource
β₂-Adrenoceptor Agonism (cAMP stimulation)EC₅₀0.29Human (recombinant)
Muscarinic Antagonism (tracheal relaxation)EC₅₀50.2Guinea Pig (isolated trachea)
β₂-Adrenoceptor Agonism (tracheal relaxation)EC₅₀24.6Guinea Pig (isolated trachea)
Combined MABA Activity (tracheal relaxation)EC₅₀11Guinea Pig (isolated trachea)

This compound demonstrates significant functional selectivity for the β₂-adrenoceptor over β₁- and β₃-adrenoceptors, with 440- and 320-fold selectivity, respectively.

Receptor Binding Kinetics

The association rate (k_on_) and dissociation rate (k_off_) of a ligand determine its receptor residence time, which can be a critical factor for the duration of action of inhaled respiratory therapies. Despite a thorough review of the available scientific literature, specific experimental data for the k_on_ and k_off_ rates of this compound at the M₂, M₃, and β₂-adrenoceptors are not publicly available. One study has noted that a clear relationship between receptor dissociation kinetics and the functional effects of this compound has not been demonstrated.

For context, the long duration of action of some inhaled drugs, such as the muscarinic antagonist tiotropium, has been attributed to a slow dissociation rate from their target receptors. The binding kinetics for other β₂-adrenoceptor agonists have been investigated, but these studies suggest that receptor kinetics may not be the primary determinant of their duration of action in a clinical setting.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's receptor binding and functional profile.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cells Cells expressing recombinant human M2, M3, or β2 receptors homogenize Homogenize in cold lysis buffer cells->homogenize centrifuge1 Centrifuge to pellet membranes homogenize->centrifuge1 resuspend Resuspend and re-centrifuge centrifuge1->resuspend final_respend final_respend resuspend->final_respend final_resuspend Resuspend in assay buffer membranes Receptor Membranes final_resuspend->membranes incubate Incubate at 30°C for 60 minutes membranes->incubate radioligand Radioligand (e.g., [3H]-NMS for M3, [3H]-DHA for β2) radioligand->incubate This compound This compound (varying concentrations) This compound->incubate filter Vacuum filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash scintillation Scintillation counting to measure radioactivity wash->scintillation analysis Data analysis: IC50 determination and Ki calculation scintillation->analysis

Workflow for a Competition Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation:

    • Cells (e.g., CHO or HEK293) stably expressing the human receptor of interest (M₂, M₃, or β₂) are harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) with protease inhibitors.

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

    • The final membrane pellet is resuspended in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Assay Incubation:

    • In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-dihydroalprenolol for β₂-adrenoceptors) and varying concentrations of unlabeled this compound.

    • The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • The IC₅₀ value is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the β₂-adrenoceptor, leading to an increase in intracellular cyclic AMP (cAMP).

G cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cells CHO-K1 cells expressing human β2-adrenoceptor seed Seed cells in a 96-well plate cells->seed incubate_overnight Incubate overnight seed->incubate_overnight pre_incubate Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) incubate_overnight->pre_incubate add_this compound Add varying concentrations of this compound pre_incubate->add_this compound incubate_stim Incubate for a defined period (e.g., 30 minutes) add_this compound->incubate_stim lyse_cells Lyse cells to release intracellular cAMP incubate_stim->lyse_cells assay_kit Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen) lyse_cells->assay_kit read_signal Read signal on a plate reader assay_kit->read_signal analysis Generate dose-response curve and calculate EC50 read_signal->analysis

Workflow for a cAMP Functional Assay.

Protocol Details:

  • Cell Preparation:

    • CHO-K1 cells stably expressing the human β₂-adrenoceptor are seeded into 96-well plates and cultured overnight.

  • Cell Stimulation:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then treated with varying concentrations of this compound and incubated for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • The cells are lysed to release the intracellular cAMP.

    • The amount of cAMP is quantified using a commercially available detection kit, often based on a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

    • The signal is read on a compatible plate reader.

    • A dose-response curve is generated to determine the EC₅₀ value.

Calcium Mobilization Functional Assay

This assay is used to assess the muscarinic antagonist activity of this compound by measuring its ability to block agonist-induced increases in intracellular calcium via the M₃ receptor.

G cluster_cell_prep Cell Preparation & Dye Loading cluster_antagonist_treatment Antagonist Treatment cluster_agonist_stimulation Agonist Stimulation & Detection cells CHO-K1 cells expressing human M3 receptor seed Seed cells in a 96-well plate cells->seed load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->load_dye add_this compound Add varying concentrations of this compound load_dye->add_this compound incubate_antagonist Incubate for a defined period (e.g., 20 minutes) add_this compound->incubate_antagonist add_agonist Stimulate with a fixed concentration of a muscarinic agonist (e.g., oxotremorine) incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence change over time using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence analysis Generate inhibition curve and calculate IC50 measure_fluorescence->analysis

Workflow for a Calcium Mobilization Functional Assay.

Protocol Details:

  • Cell Preparation and Dye Loading:

    • CHO-K1 cells stably expressing the human M₃ receptor are seeded in a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will fluoresce upon binding to intracellular calcium.

  • Antagonist Treatment:

    • The cells are incubated with increasing concentrations of this compound for a defined period (e.g., 20 minutes) at 37°C.

  • Agonist Stimulation and Detection:

    • The cells are then stimulated with a fixed concentration (typically the EC₉₀) of a muscarinic agonist, such as oxotremorine.

    • The change in fluorescence, corresponding to the release of intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

    • The peak fluorescence response is measured, and the data are used to generate a concentration-response curve for this compound's inhibition of the agonist-induced signal, from which the IC₅₀ can be determined.

Signaling Pathways

This compound's dual pharmacology targets two distinct G protein-coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

β₂-Adrenoceptor Agonist Pathway

As an agonist, this compound activates the β₂-adrenoceptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade that leads to smooth muscle relaxation.

G This compound This compound beta2ar β2-Adrenoceptor This compound->beta2ar Binds & Activates gs Gs Protein beta2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to

β₂-Adrenoceptor Agonist Signaling Pathway.
Muscarinic M₃ Receptor Antagonist Pathway

As an antagonist, this compound blocks the binding of acetylcholine (ACh) to the M₃ muscarinic receptor. The M₃ receptor is coupled to a Gq protein, and its activation normally leads to smooth muscle contraction. By blocking this pathway, this compound prevents bronchoconstriction.

G cluster_block This compound Action This compound This compound m3r M3 Receptor This compound->m3r Blocks gq Gq Protein m3r->gq Activates ach Acetylcholine (ACh) ach->m3r Binds & Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on contraction Smooth Muscle Contraction dag->contraction Leads to ca2 Ca²⁺ er->ca2 Releases ca2->contraction Leads to

M₃ Muscarinic Receptor Antagonist Signaling Pathway.

Conclusion

This compound is a high-affinity ligand for human M₂, M₃, and β₂-adrenoceptors, with potent functional activity as both a muscarinic antagonist and a β₂-adrenoceptor agonist. This dual pharmacology, targeting key pathways in the regulation of airway smooth muscle tone, underscores its potential as a therapeutic agent for obstructive lung diseases. While detailed receptor binding kinetic data (k_on_ and k_off_) are not currently available in the public domain, the high affinity and potent functional activity of this compound have been well-characterized through a variety of in vitro and in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers in the field of respiratory drug discovery and development.

References

In Vitro Characterization of Batefenterol's Dual Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (GSK961081) is a novel inhaled bifunctional molecule designed for the treatment of chronic obstructive pulmonary disease (COPD). It combines a muscarinic receptor antagonist (M) and a β2-adrenoceptor agonist (BA) pharmacology in a single molecule, a class known as Muscarinic Antagonist and β2-Agonist (MABA). This dual mechanism of action targets the two key pathways of bronchoconstriction in COPD, offering the potential for enhanced bronchodilation compared to monotherapies. This technical guide provides an in-depth overview of the in vitro characterization of this compound's dual pharmacology, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Introduction to this compound's Dual Pharmacology

COPD is characterized by persistent airflow limitation that is usually progressive and associated with an enhanced chronic inflammatory response in the airways and the lung to noxious particles or gases. Bronchodilators are the cornerstone of symptomatic management. The two main classes of bronchodilators are β2-adrenoceptor agonists, which relax airway smooth muscle by increasing intracellular cyclic adenosine monophosphate (cAMP), and muscarinic receptor antagonists, which prevent acetylcholine-induced bronchoconstriction.

This compound was developed to simultaneously target both pathways. As a single molecule, it ensures the co-delivery of both pharmacologies to the same site of action in the airways. This approach is expected to provide synergistic or additive effects on bronchodilation, leading to improved lung function in patients with COPD.[1][2] This document will detail the in vitro studies that have defined the dual pharmacological profile of this compound.

Quantitative Pharmacological Data

The dual pharmacology of this compound has been quantified through a series of in vitro assays to determine its binding affinity and functional potency at the target receptors.

Receptor Binding Affinity

The binding affinity of this compound for human muscarinic M2 and M3 receptors and the human β2-adrenoceptor was determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor TargetKi (nM)Reference
Human M2 Muscarinic Receptor1.4[3][4]
Human M3 Muscarinic Receptor1.3[3]
Human β2-Adrenoceptor3.7

These data demonstrate that this compound is a high-affinity ligand for both the muscarinic M3 receptor, the primary target for anticholinergic bronchodilators, and the β2-adrenoceptor. It also shows high affinity for the M2 receptor, which is involved in regulating acetylcholine release.

Functional Activity

The functional activity of this compound was assessed in isolated tissue preparations to measure its ability to both antagonize muscarinic receptor-mediated contraction and induce β2-adrenoceptor-mediated relaxation of airway smooth muscle. The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half of the maximal response.

Table 2: this compound Functional Activity in Guinea Pig Isolated Trachea

Pharmacological ActionEC50 (nM)Reference
M3 Receptor Antagonism50
β2-Adrenoceptor Agonism25
Combined MABA Effect10

In guinea pig trachea, this compound demonstrated potent functional activity as both a muscarinic antagonist and a β2-agonist. The combined effect of both pharmacologies resulted in a more potent relaxation of the airway smooth muscle than either activity alone, highlighting the synergistic potential of this dual-pharmacology molecule.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the dual pharmacology of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human M2, M3, and β2 receptors.

General Protocol:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells recombinantly expressing the human M2, M3, or β2 receptor are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors, or [3H]-CGP-12177 for β2 receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Objective: To determine the functional potency (EC50) of this compound as a muscarinic receptor antagonist.

Protocol:

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the tracheas are excised and placed in cold Krebs-Henseleit (KH) buffer.

    • The trachea is cut into rings, and the rings are mounted in organ baths containing KH buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

    • The tracheal rings are connected to isometric force transducers to measure changes in muscle tension.

  • Antagonism Assay:

    • A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated to establish a baseline contractile response.

    • The tissues are then washed and incubated with a specific concentration of this compound for a predetermined time.

    • A second cumulative concentration-response curve to the muscarinic agonist is then performed in the presence of this compound.

    • This process is repeated with several concentrations of this compound.

  • Data Analysis:

    • The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value, which is a measure of the antagonist's potency. The EC50 for antagonism can also be determined from these data.

Objective: To determine the functional potency (EC50) of this compound as a β2-adrenoceptor agonist by measuring its ability to stimulate intracellular cAMP production.

Protocol:

  • Cell Culture:

    • Cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • cAMP Measurement:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

    • Increasing concentrations of this compound are added to the cells and incubated for a specific time.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • A concentration-response curve is generated by plotting the cAMP concentration against the log concentration of this compound.

    • The EC50 value is determined from this curve using non-linear regression.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound's dual pharmacology is achieved by interacting with two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

G cluster_0 M3 Receptor Pathway (Contraction) cluster_1 β2-Adrenoceptor Pathway (Relaxation) Batefenterol_M3 This compound (Antagonist) M3R M3 Receptor Batefenterol_M3->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction DAG->Contraction Ca->Contraction ACh Acetylcholine ACh->M3R Activates Batefenterol_B2 This compound (Agonist) B2AR β2-Adrenoceptor Batefenterol_B2->B2AR Activates Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Signaling pathways of M3 receptor antagonism and β2-adrenoceptor agonism.

Experimental Workflow

The in vitro characterization of a dual-pharmacology compound like this compound follows a structured workflow to comprehensively assess its activity at both targets.

G cluster_workflow In Vitro Characterization Workflow for a MABA Compound start Compound Synthesis (this compound) binding_assays Primary Screening: Receptor Binding Assays start->binding_assays m3_binding M3 Receptor Affinity (Ki) binding_assays->m3_binding b2_binding β2-Adrenoceptor Affinity (Ki) binding_assays->b2_binding functional_assays Secondary Screening: Functional Assays m3_binding->functional_assays b2_binding->functional_assays m3_functional M3 Antagonism (pA2/EC50) (e.g., Guinea Pig Trachea) functional_assays->m3_functional b2_functional β2 Agonism (EC50) (e.g., cAMP Accumulation) functional_assays->b2_functional selectivity Selectivity Profiling m3_functional->selectivity synergy Synergy/Additive Effect Assessment m3_functional->synergy b2_functional->selectivity b2_functional->synergy m_selectivity M2 vs M3 Receptor Selectivity selectivity->m_selectivity b_selectivity β1 vs β2 Adrenoceptor Selectivity selectivity->b_selectivity tissue_synergy Isolated Tissue Models (Combined MABA Effect) synergy->tissue_synergy lead_optimization Lead Optimization tissue_synergy->lead_optimization

References

The Pharmacological Profile of Batefenterol (GSK961081): A Bifunctional Muscarinic Antagonist and β2-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Batefenterol (GSK961081) is a novel, first-in-class inhaled bifunctional molecule designed for the treatment of chronic obstructive pulmonary disease (COPD). It uniquely combines muscarinic receptor antagonist (MA) and β2-adrenoceptor agonist (BA) properties within a single molecule. This dual pharmacology is intended to maximize bronchodilation by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings, and detailing the experimental methodologies used in its characterization.

Introduction

Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation. The cornerstone of pharmacological management for COPD involves the use of inhaled bronchodilators, primarily long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenoceptor agonists (LABAs). The combination of these two classes of drugs has been shown to provide superior bronchodilation compared to monotherapy. This compound represents a significant advancement in this therapeutic strategy by delivering both pharmacological actions in a single molecule, ensuring co-localization at the site of action and potentially enhancing synergistic effects.

Mechanism of Action

This compound functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.

  • Muscarinic Antagonism: this compound exhibits high affinity for and antagonizes M2 and M3 muscarinic acetylcholine receptors.[1][2][3] In the airways, acetylcholine is a primary bronchoconstrictor, acting on M3 receptors on smooth muscle cells. By blocking these receptors, this compound inhibits acetylcholine-induced bronchoconstriction.

  • β2-Adrenoceptor Agonism: this compound is a potent agonist of the β2-adrenoceptor.[1][2] Activation of β2-adrenoceptors on airway smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and bronchodilation.

The combination of these two mechanisms in a single molecule is designed to provide potent and sustained bronchodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity
ReceptorSpeciesKi (nM)Reference
hM2Human1.4
hM3Human1.3
hβ2Human3.7

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: In Vitro Functional Potency
AssayTissue/Cell LineParameterValue (nM)Reference
β2-adrenoceptor agonismHuman recombinantEC50 (cAMP stimulation)0.29
M3 antagonismGuinea pig isolated tracheaEC5050.2
β2 agonismGuinea pig isolated tracheaEC5024.6
Combined MABA effectGuinea pig isolated tracheaEC5011

EC50: Half-maximal effective concentration, a measure of potency.

Table 3: In Vivo Bronchoprotective Effects in Guinea Pigs
MechanismED50 (μg/mL)Reference
Muscarinic Antagonist (MA)33.9
β2 Agonist (BA)14.1
Combined MABA6.4

ED50: Half-maximal effective dose.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The dual mechanism of action of this compound targets two distinct signaling pathways in airway smooth muscle cells.

cluster_M3 Muscarinic M3 Receptor Pathway (Antagonism) cluster_beta2 β2-Adrenoceptor Pathway (Agonism) Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Gq Gq M3 Receptor->Gq PLC PLC Gq->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->M3 Receptor This compound (Agonist) This compound (Agonist) β2 Receptor β2 Receptor This compound (Agonist)->β2 Receptor Gs Gs β2 Receptor->Gs Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Smooth Muscle Relaxation Smooth Muscle Relaxation PKA->Smooth Muscle Relaxation cluster_workflow In Vitro Characterization Workflow cluster_binding Binding Affinity cluster_functional Functional Potency Start Start Radioligand Binding Assays Radioligand Binding Assays Start->Radioligand Binding Assays Functional Assays Functional Assays hM2 Membranes hM2 Membranes Radioligand Binding Assays->hM2 Membranes hM3 Membranes hM3 Membranes Radioligand Binding Assays->hM3 Membranes hβ2 Membranes hβ2 Membranes Radioligand Binding Assays->hβ2 Membranes cAMP Assay (β2 agonism) cAMP Assay (β2 agonism) Functional Assays->cAMP Assay (β2 agonism) Isolated Trachea (M3 antagonism) Isolated Trachea (M3 antagonism) Functional Assays->Isolated Trachea (M3 antagonism) Isolated Trachea (β2 agonism) Isolated Trachea (β2 agonism) Functional Assays->Isolated Trachea (β2 agonism) Data Analysis Data Analysis End End

References

Batefenterol's Impact on Intracellular cAMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both muscarinic antagonist and β2-adrenergic receptor agonist activities. Its action as a β2-adrenoceptor agonist leads to the stimulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in bronchodilation. This technical guide provides an in-depth overview of this compound's effect on intracellular cAMP, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

This compound is a potent agonist of the human β2-adrenoceptor, effectively stimulating the production of intracellular cAMP. The following table summarizes the key quantitative data from in vitro pharmacological studies.

ParameterThis compound (GSK961081)SalmeterolFormoterolAlbuterolIsoproterenol (Reference)
EC50 (nM) 0.29~3~0.5~19Not Reported
Intrinsic Activity (IA) 0.80.35>1.00.401.0

EC50 (Half maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal possible effect. A lower EC50 indicates higher potency. Intrinsic Activity (IA) is a measure of the maximal effect of an agonist in comparison to a reference full agonist (Isoproterenol). An IA of 1.0 indicates a full agonist, while a value less than 1.0 indicates a partial agonist.

The data indicates that this compound is a highly potent β2-adrenoceptor agonist, with an EC50 value of 0.29 nM for the stimulation of cAMP levels.[1] Its intrinsic activity of 0.8 suggests it is a high-efficacy partial agonist.[1]

Signaling Pathway

The mechanism by which this compound elevates intracellular cAMP levels is through the canonical β2-adrenergic receptor signaling pathway. This Gs-protein coupled receptor (GPCR) pathway is a cornerstone of sympathetic nervous system function in various tissues, including airway smooth muscle.

Batefenterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound b2AR β2-Adrenergic Receptor (β2AR) This compound->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to ATP ATP

This compound β2-Adrenergic Receptor Signaling Pathway

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle relaxation in the airways.

Experimental Protocols

The following section details a representative protocol for measuring intracellular cAMP levels in response to this compound stimulation, based on common methodologies used in the field. This protocol is adaptable for various cell lines and assay formats (e.g., 96-well or 384-well plates).

Materials
  • Cell Line: Human bronchial epithelial cells (BEAS-2B) or Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

  • Test Compound: this compound (GSK961081) stock solution in DMSO.

  • cAMP Assay Kit: A commercially available kit, such as a cAMP-Glo™ Assay (Promega), HTRF® cAMP Assay (Cisbio), or AlphaScreen® cAMP Assay (PerkinElmer).

  • Plate Reader: A luminometer or a plate reader compatible with the chosen assay kit's detection technology (e.g., luminescence, time-resolved fluorescence, or AlphaScreen signal).

Experimental Workflow

The general workflow for a cell-based cAMP assay involves cell preparation, agonist stimulation, cell lysis, and signal detection.

Experimental_Workflow A 1. Cell Seeding Seed cells in a multi-well plate and incubate overnight. B 2. Cell Preparation Wash cells with assay buffer. A->B C 3. Agonist Stimulation Add this compound at various concentrations. Incubate for a defined period (e.g., 30 minutes). B->C D 4. Cell Lysis Add lysis buffer to release intracellular cAMP. C->D E 5. cAMP Detection Add detection reagents from the assay kit. D->E F 6. Signal Measurement Read the plate using a compatible plate reader. E->F G 7. Data Analysis Generate a dose-response curve and calculate EC50. F->G

Workflow for Measuring Intracellular cAMP Levels
Detailed Procedure (using a Luminescence-based Assay as an example)

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX). The final concentrations should typically range from 1 pM to 10 µM.

  • Agonist Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with IBMX and DMSO) and a positive control (e.g., 10 µM isoproterenol or forskolin).

    • Incubate the plate at room temperature or 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, add the lysis buffer to each well to stop the reaction and release the intracellular cAMP.

    • Add the detection solution containing the components for the enzymatic reaction that generates a luminescent signal in proportion to the cAMP concentration.

  • Signal Measurement:

    • Incubate the plate for the time specified in the kit protocol (e.g., 20 minutes at room temperature).

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence data is typically inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using known concentrations of cAMP provided in the assay kit.

    • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax (maximal effect) values.

Conclusion

This compound is a potent β2-adrenergic receptor agonist that effectively increases intracellular cAMP levels. The quantitative data and the well-established signaling pathway provide a clear understanding of its mechanism of action at the cellular level. The provided experimental protocol offers a robust framework for researchers to investigate the effects of this compound and other β2-agonists on cAMP signaling in a laboratory setting. This information is critical for the ongoing research and development of novel therapeutics for respiratory diseases.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Batefenterol Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both potent muscarinic receptor antagonist and β2-adrenoceptor agonist activity.[1][2] This dual pharmacology makes it a promising therapeutic agent for chronic obstructive pulmonary disease (COPD), as it targets two key pathways involved in bronchoconstriction. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, with a focus on its β2-adrenergic agonist properties. We will delve into the canonical Gs-cAMP-PKA pathway, explore potential alternative signaling cascades involving β-arrestin, and discuss the clinically relevant crosstalk with muscarinic signaling pathways. This document is intended to serve as a detailed resource for researchers and drug development professionals working on this compound and other dual-pharmacology respiratory therapeutics.

Introduction to this compound's Dual Pharmacology

This compound is a single molecule designed to simultaneously inhibit acetylcholine-induced bronchoconstriction through muscarinic receptor antagonism and promote bronchodilation through β2-adrenoceptor agonism.[1][2] This combined approach offers the potential for enhanced efficacy compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA). Understanding the intricate downstream signaling events triggered by this compound is crucial for optimizing its therapeutic application and predicting its pharmacological profile.

This compound's Affinity for Target Receptors

The initial step in this compound's mechanism of action is its binding to β2-adrenoceptors and muscarinic receptors. The binding affinity, often expressed as the inhibition constant (Ki), provides a quantitative measure of the drug's potency at these receptors.

Target ReceptorLigandKi (nM)
Human β2-adrenoceptorThis compound3.7
Human M2 Muscarinic ReceptorThis compound1.4
Human M3 Muscarinic ReceptorThis compound1.3

Table 1: Binding Affinities of this compound for Human β2-Adrenergic and Muscarinic Receptors.

The Canonical Gs-cAMP-PKA Signaling Pathway

Activation of the β2-adrenergic receptor by this compound primarily triggers the canonical Gs protein-coupled receptor (GPCR) signaling cascade. This pathway is central to the bronchodilatory effects of all β2-agonists.

Gs_cAMP_PKA_Pathway Canonical Gs-cAMP-PKA Signaling Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Activation Gs Gs Protein (αβγ) Beta2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binding PKA_active Active PKA (2C) PKA_inactive->PKA_active Dissociation Substrates Cellular Substrates PKA_active->Substrates Phosphorylation Response Bronchodilation Substrates->Response

Canonical Gs-cAMP-PKA Signaling Pathway
Gs Protein Activation

Upon binding of this compound to the β2-adrenergic receptor, a conformational change in the receptor promotes its interaction with the heterotrimeric Gs protein. This leads to the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs), causing its dissociation from the βγ-subunits.

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

Protein Kinase A (PKA) Activation

cAMP subsequently binds to the regulatory subunits of protein kinase A (PKA), leading to the release and activation of the catalytic subunits. These active catalytic subunits of PKA then phosphorylate various downstream cellular substrates, ultimately leading to a physiological response.

Induction of Bronchodilation

In airway smooth muscle cells, PKA phosphorylation of key proteins such as myosin light chain kinase (MLCK) and phospholamban leads to a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile machinery to calcium. These events collectively result in smooth muscle relaxation and bronchodilation.

Potential for β-Arrestin-Mediated Signaling

While the Gs-cAMP-PKA pathway is the primary mechanism for β2-agonist-induced bronchodilation, β2-adrenergic receptors can also signal through a G protein-independent pathway involving β-arrestins.

Beta_Arrestin_Pathway Potential β-Arrestin Mediated Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Activation GRK GRK Beta2AR->GRK Recruitment Beta2AR_P Phosphorylated β2AR GRK->Beta2AR Phosphorylation Beta_Arrestin β-Arrestin Beta2AR_P->Beta_Arrestin Recruitment & Binding Receptor_Internalization Receptor Internalization/Desensitization Beta_Arrestin->Receptor_Internalization MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK_Pathway Scaffolding & Activation Cellular_Responses Other Cellular Responses MAPK_Pathway->Cellular_Responses

Potential β-Arrestin Mediated Signaling

Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the β2-adrenergic receptor, where they phosphorylate the receptor's intracellular domains. This phosphorylation creates a binding site for β-arrestins. The binding of β-arrestin to the receptor can lead to two main outcomes:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of the receptor to Gs protein, leading to a termination of Gs-mediated signaling (desensitization). It also promotes the internalization of the receptor from the cell surface, further reducing the cell's responsiveness to the agonist.

  • G Protein-Independent Signaling: β-arrestin can act as a scaffold protein, recruiting and activating other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). This can lead to diverse cellular responses, including gene expression changes and cell proliferation.

The extent to which this compound engages the β-arrestin pathway, and whether it exhibits any "biased agonism" (preferential activation of either the Gs or β-arrestin pathway), is an area of active research and will be critical in fully understanding its long-term efficacy and potential side effects.

Crosstalk with Muscarinic Signaling Pathways

Given this compound's dual nature as a muscarinic antagonist and a β2-agonist, the interplay between these two signaling systems within the same airway smooth muscle cell is of significant interest.

Crosstalk_Pathway Crosstalk Between Muscarinic and β2-Adrenergic Signaling cluster_beta2 β2-Adrenergic Signaling cluster_muscarinic Muscarinic Signaling Batefenterol_agonist This compound (Agonist) Beta2AR β2-AR Batefenterol_agonist->Beta2AR Gs Gs Beta2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP M3R M3-R cAMP->M3R Functional Antagonism Bronchodilation Bronchodilation cAMP->Bronchodilation Batefenterol_antagonist This compound (Antagonist) Batefenterol_antagonist->M3R Blocks Acetylcholine Acetylcholine Acetylcholine->M3R Gq Gq M3R->Gq PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC Ca2->PKC Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction PKC->Beta2AR Heterologous Desensitization (Phosphorylation)

Crosstalk Between Muscarinic and β2-Adrenergic Signaling

In airway smooth muscle cells, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors, which couple to Gq proteins. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

The simultaneous action of this compound can be viewed as a two-pronged attack on bronchoconstriction:

  • Direct Bronchodilation: The β2-agonist component of this compound directly promotes relaxation via the cAMP-PKA pathway.

  • Inhibition of Bronchoconstriction: The muscarinic antagonist component blocks the binding of acetylcholine to M3 receptors, thereby preventing the signaling cascade that leads to calcium release and contraction.

Furthermore, there is evidence of direct crosstalk between these two pathways:

  • Heterologous Desensitization: Activation of M3 receptors can lead to the activation of protein kinase C (PKC), which can then phosphorylate and desensitize the β2-adrenergic receptor, a process known as heterologous desensitization.[3] By blocking M3 receptors, this compound may prevent this desensitization, thus preserving the efficacy of its β2-agonist activity.

  • Functional Antagonism: The increase in cAMP levels induced by β2-agonists can inhibit several steps in the muscarinic signaling pathway, including IP3-induced calcium release. This is a key mechanism of functional antagonism, where the effects of a contractile agonist are opposed by a relaxant agonist.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the downstream signaling of β2-adrenergic receptor agonists like this compound.

cAMP Accumulation Assay

This assay is fundamental for quantifying the functional consequence of β2-adrenoceptor activation.

Principle: This assay measures the amount of cAMP produced by cells in response to agonist stimulation. Competitive immunoassays are commonly used, where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Detailed Protocol (AlphaScreen-based):

  • Cell Culture: Culture human airway smooth muscle cells (or a suitable cell line expressing the β2-adrenergic receptor) in appropriate media and conditions until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 384-well white opaque microplate at an optimized density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM) to prevent the degradation of cAMP.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference β2-agonist (e.g., isoproterenol) in the stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Add a lysis/detection buffer containing AlphaScreen acceptor beads conjugated to an anti-cAMP antibody and donor beads conjugated to streptavidin, along with a biotinylated cAMP tracer.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-4 hours) to allow for the competition reaction to reach equilibrium.

  • Signal Measurement: Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis: Generate dose-response curves and calculate EC50 and Emax values using a suitable software package.

Protein Kinase A (PKA) Activity Assay

This assay directly measures the activity of PKA, a key downstream effector of cAMP.

Principle: This assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific PKA substrate peptide by the catalytic subunit of PKA. The amount of incorporated radioactivity is proportional to PKA activity.

Detailed Protocol (Radioactive Kinase Assay):

  • Cell Lysate Preparation: Treat cells with this compound for various times. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, a specific PKA substrate peptide (e.g., Kemptide), and a reaction buffer containing MgCl2 and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the PKA activity based on the incorporated radioactivity, normalized to the protein concentration of the cell lysate.

Alternative Non-Radioactive PKA Activity Assays: ELISA-based kits are also commercially available. These typically involve an antibody that specifically recognizes the phosphorylated PKA substrate.

β-Arrestin Recruitment Assay

This assay is used to determine if a ligand promotes the interaction of β-arrestin with the activated receptor.

Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In EFC, the receptor is fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin is fused to the other. Upon agonist-induced interaction, the fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal.

Detailed Protocol (Enzyme Fragment Complementation):

  • Cell Line: Use a cell line stably co-expressing the β2-adrenergic receptor fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Seed the cells into a suitable microplate.

  • Compound Addition: Add serial dilutions of this compound or a reference agonist.

  • Incubation: Incubate for a time sufficient to allow for receptor-β-arrestin interaction (e.g., 60-90 minutes).

  • Substrate Addition: Add the chemiluminescent substrate for the reconstituted enzyme.

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Generate dose-response curves to determine the potency and efficacy of this compound in recruiting β-arrestin.

Conclusion

This compound's dual pharmacology presents a compelling strategy for the treatment of COPD. Its primary bronchodilatory effect is mediated through the well-established Gs-cAMP-PKA signaling pathway, initiated by its agonist activity at the β2-adrenergic receptor. The potential for this compound to engage β-arrestin-mediated pathways and the intricate crosstalk with its muscarinic antagonist activity are key areas for ongoing research. A thorough understanding of these downstream signaling events, supported by robust experimental data, is essential for the continued development and optimal clinical application of this compound and the next generation of multifunctional respiratory therapeutics.

References

Batefenterol: An In-Depth Technical Guide to Gs Protein vs. β-Arrestin Signaling Bias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (formerly GSK961081) is a bifunctional molecule possessing both muscarinic antagonist and β2-adrenergic receptor agonist properties, developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a β2-agonist, its therapeutic effect of bronchodilation is primarily mediated through the activation of the Gs protein signaling pathway. However, like other G protein-coupled receptor (GPCR) ligands, this compound has the potential to exhibit biased agonism, differentially activating the Gs protein pathway versus the β-arrestin pathway. This technical guide provides a comprehensive overview of the core concepts of Gs protein and β-arrestin signaling, the principles of biased agonism, and the experimental methodologies used to characterize such phenomena. While specific quantitative data on the signaling bias of this compound is not publicly available following the discontinuation of its development, this document serves as a detailed framework for understanding how such a molecule would be pharmacologically profiled.[3]

Introduction to β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor (β2AR) is a prototypical GPCR. Its activation by an agonist like the active moiety of this compound initiates two major intracellular signaling cascades: the canonical Gs protein pathway and the β-arrestin pathway.

  • Gs Protein Pathway: This pathway is responsible for the desired therapeutic effect of bronchodilation.[4] Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets in airway smooth muscle cells, leading to muscle relaxation and bronchodilation.

  • β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment uncouples the receptor from Gs, dampening the signaling cascade. Furthermore, β-arrestin acts as a scaffold for various proteins, initiating distinct signaling events and promoting receptor internalization via clathrin-coated pits.

The Concept of Biased Agonism

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. A "Gs-biased" β2-agonist would predominantly activate the Gs pathway, leading to sustained bronchodilation with potentially reduced receptor desensitization and internalization. Conversely, a "β-arrestin-biased" agonist would favor the β-arrestin pathway. The degree of bias is a critical pharmacological parameter that can influence a drug's therapeutic profile and potential for tachyphylaxis.

Quantitative Assessment of Signaling Bias

A quantitative understanding of a compound's signaling bias is crucial for drug development. However, it is important to note that publicly available preclinical studies detailing the specific EC50 and Emax values for this compound's activity on both Gs and β-arrestin pathways are lacking. The data presented in clinical trials focuses on clinical endpoints such as improvements in forced expiratory volume in 1 second (FEV1) and overall safety, not on the molecular signaling bias.

Table 1: Illustrative Data Structure for Quantifying Signaling Bias of a β2-Agonist

PathwayAssay TypeParameterReference Agonist (e.g., Isoproterenol)Test Compound (e.g., this compound)
Gs Protein Signaling cAMP AccumulationEC50 (nM)ValueHypothetical Value
Emax (% of Ref)100%Hypothetical Value
β-Arrestin Signaling β-Arrestin RecruitmentEC50 (nM)ValueHypothetical Value
Emax (% of Ref)100%Hypothetical Value

Note: This table is a template. Specific quantitative data for this compound is not available in the public domain.

Experimental Protocols for Assessing Signaling Bias

To characterize the signaling bias of a β2-agonist like this compound, a series of in vitro cellular assays are employed. Below are detailed methodologies for key experiments.

Gs Protein Activation: cAMP Accumulation Assay

This assay quantifies the production of the second messenger cAMP following receptor activation.

Principle: Activation of the Gs pathway leads to an increase in intracellular cAMP. This can be measured using various methods, including competitive immunoassays or resonance energy transfer (BRET/FRET)-based biosensors.

Detailed Methodology (Example using a LANCE Ultra cAMP TR-FRET Assay):

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 384-well white opaque microplates and grown to 80-90% confluency.

  • Compound Preparation: this compound and a reference agonist (e.g., isoproterenol) are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to generate a range of concentrations.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are washed with assay buffer.

    • Cells are then incubated with the diluted compounds in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) for a specified time (e.g., 30 minutes) at 37°C.

    • Following stimulation, cells are lysed, and the TR-FRET detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) are added.

    • The plate is incubated in the dark for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • The plate is read on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • The ratio of the two emission signals is calculated, which is inversely proportional to the amount of cAMP produced.

    • Data is normalized to the response of the reference agonist and plotted as a concentration-response curve to determine EC50 and Emax values using a non-linear regression model.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated receptor.

Principle: Several technologies can be used, with Enzyme Fragment Complementation (EFC) and Bioluminescence Resonance Energy Transfer (BRET) being common. The PathHunter assay (EFC) is a widely used platform.

Detailed Methodology (Example using DiscoverX PathHunter® β-Arrestin Assay):

  • Cell Line: A cell line (e.g., U2OS or CHO-K1) is used that has been engineered to co-express the β2AR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Cells are seeded into 384-well white opaque microplates and cultured overnight.

  • Compound Addition: Serial dilutions of this compound and a reference agonist are prepared and added to the cells. The plate is then incubated for a defined period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • The PathHunter detection reagent cocktail, containing the enzyme substrate, is added to all wells.

    • The plate is incubated at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Chemiluminescence is measured using a standard plate reader.

    • The resulting signal is directly proportional to the extent of β-arrestin recruitment.

    • Concentration-response curves are generated to calculate EC50 and Emax values.

Visualizing Signaling Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Logic

Gs_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Caption: this compound Gs Protein Signaling Pathway.

Beta_Arrestin_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds GRK GRK Beta2AR->GRK activates Phospho_Beta2AR Phosphorylated β2AR GRK->Beta2AR phosphorylates Beta_Arrestin β-Arrestin Phospho_Beta2AR->Beta_Arrestin recruits Uncoupling Gs Protein Uncoupling Beta_Arrestin->Uncoupling Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: this compound β-Arrestin Recruitment Pathway.

Experimental_Workflow cluster_Gs Gs Pathway Assessment cluster_Arrestin β-Arrestin Pathway Assessment cAMP_assay cAMP Accumulation Assay (e.g., TR-FRET) cAMP_data Generate Concentration- Response Curve cAMP_assay->cAMP_data cAMP_params Calculate EC50 and Emax for Gs Activation cAMP_data->cAMP_params analysis Calculate Bias Factor (e.g., using Black and Leff operational model) cAMP_params->analysis arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) arrestin_data Generate Concentration- Response Curve arrestin_assay->arrestin_data arrestin_params Calculate EC50 and Emax for β-Arrestin Recruitment arrestin_data->arrestin_params arrestin_params->analysis start Characterize this compound Signaling Bias start->cAMP_assay start->arrestin_assay

References

Preclinical Pharmacokinetics and Metabolism of Batefenterol: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Batefenterol, a molecule under development for the treatment of chronic obstructive pulmonary disease (COPD), has undergone extensive clinical evaluation. Human studies have provided insights into its pharmacokinetic profile following inhalation, intravenous, and oral administration. For instance, it has been reported that this compound exhibits low systemic bioavailability after inhaled and oral administration in humans, with high fecal and low urinary excretion.[1] One study noted that a low inhaled bioavailability was anticipated based on preclinical studies, but the specific data from these studies were not provided.

A study characterizing the pharmacological properties of GSK961081 in guinea pigs offered valuable pharmacodynamic insights, demonstrating potent and long-lasting bronchoprotective effects.[2] However, this publication did not include quantitative pharmacokinetic data such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), or elimination half-life in this species. Furthermore, details regarding the metabolic fate of this compound in guinea pigs or other preclinical species were not described.

The absence of publicly available, in-depth preclinical ADME data presents a significant challenge in constructing a comprehensive technical guide as requested. Such a guide would typically rely on data from various animal models (e.g., rodents and non-rodents) to understand the compound's disposition and metabolic pathways before human trials. This information is crucial for researchers, scientists, and drug development professionals to fully evaluate the compound's preclinical profile.

Challenges in Data Compilation

A thorough search of scientific databases and public records did not yield any documents containing the specific preclinical pharmacokinetic parameters or detailed metabolism studies for this compound in animal models. This includes searches for raw data, summary reports, or publications detailing the following:

  • Quantitative Pharmacokinetic Data: No tables summarizing Cmax, Tmax, AUC, half-life, and bioavailability in species such as rats, dogs, or guinea pigs were found.

  • Detailed Experimental Protocols: Methodologies for preclinical in vivo studies, including animal strains, dosing regimens, bioanalytical methods, and sample collection procedures, are not publicly documented.

  • Metabolism Data: Information on the metabolic pathways of this compound in preclinical species, including the identification of major metabolites and the enzymes involved, is not available.

Visual Representations

Due to the lack of available data on experimental workflows and metabolic pathways from preclinical studies, it is not possible to generate the requested Graphviz diagrams. The creation of such visualizations is contingent on having a clear understanding of the experimental processes and the biotransformation of the molecule in preclinical models.

References

Batefenterol: A Technical Guide to Solubility and Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol is a novel bifunctional molecule under investigation for the treatment of chronic obstructive pulmonary disease (COPD). It combines a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist in a single molecule. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties, including solubility and stability in various solvents, is critical for formulation development, analytical method validation, and preclinical studies. This technical guide provides a summary of available information on the solubility and stability of this compound in common laboratory solvents, outlines detailed experimental protocols for determining these parameters, and presents the signaling pathways associated with its mechanism of action.

Physicochemical Properties of this compound

This compound's structure, possessing both hydrophilic and lipophilic moieties, suggests a variable solubility profile in different solvents. While comprehensive public data on its solubility in a wide range of organic solvents is limited, some information is available from formulation studies.

Solubility Data

Quantitative data on the solubility of this compound in common laboratory solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) is not extensively available in the public domain. However, some formulation-specific solubility information has been reported.

Table 1: Reported Solubility of this compound in Selected Solvent Systems

Solvent SystemReported SolubilitySource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.38 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.38 mM)[1]
WaterDissolved for in vitro studies in guinea pig trachea experiments[1]

It is important to note that the solubilities reported as "≥" indicate that the saturation point was not reached at that concentration, and the actual solubility is higher.

Stability Profile

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in laboratory solvents. These protocols are based on standard pharmaceutical analysis practices.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility method, a common technique to determine the saturation solubility of a compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound in various laboratory solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.) at a controlled temperature.

Materials:

  • This compound reference standard

  • Selected laboratory solvents (HPLC grade or equivalent)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the sediment.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound in the original supernatant using the dilution factor.

    • Express the solubility in units such as mg/mL or moles/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility.

dot

G cluster_prep Preparation cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation (24-72h) prep1->prep2 sample1 Centrifuge to separate undissolved solid prep2->sample1 sample2 Collect clear supernatant sample1->sample2 analysis1 Dilute supernatant sample2->analysis1 analysis2 Quantify using validated HPLC method analysis1->analysis2 result1 Calculate solubility (e.g., mg/mL) analysis2->result1

Caption: Workflow for Equilibrium Solubility Determination.

Stability Study Protocol (Forced Degradation)

This protocol describes a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To assess the stability of this compound in a specific solvent under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound reference standard

  • Selected laboratory solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature.

    • Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3-30% H₂O₂. Keep the sample at room temperature.

    • Thermal Degradation: Keep a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a suitable HPLC-PDA or HPLC-MS method. The method should be capable of separating the parent drug from any degradation products.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

    • Determine the percentage of degradation.

    • Use the PDA detector to check for peak purity of the this compound peak.

    • Use the MS detector to obtain mass-to-charge ratios of the degradation products to aid in their identification.

dot

G cluster_stress Stress Conditions cluster_output Data Evaluation start This compound Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidation Oxidative (H2O2) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC-PDA/MS Analysis at Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation Degradation Kinetics analysis->degradation products Identification of Degradation Products analysis->products method Stability-Indicating Method Development analysis->method

Caption: Workflow for a Forced Degradation Study.

Signaling Pathways

This compound exerts its therapeutic effect through a dual mechanism of action: antagonism of muscarinic acetylcholine receptors (M2 and M3) and agonism of β2-adrenoceptors.

Muscarinic Receptor Antagonism

This compound acts as an antagonist at M2 and M3 muscarinic receptors. In the airways, acetylcholine released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, leading to bronchoconstriction. By blocking these receptors, this compound prevents acetylcholine-induced bronchoconstriction. M2 receptors on presynaptic nerve terminals inhibit further acetylcholine release; antagonism of these receptors is a secondary action.

dot

G ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Leads to Contraction Bronchoconstriction Ca->Contraction Causes

Caption: this compound's Antagonism of the M3 Muscarinic Receptor Pathway.

β2-Adrenoceptor Agonism

As a β2-adrenoceptor agonist, this compound mimics the action of adrenaline and noradrenaline at these receptors on airway smooth muscle cells. Activation of β2-adrenoceptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in smooth muscle relaxation and bronchodilation.

dot

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds & Activates Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Caption: this compound's Agonism of the β2-Adrenergic Receptor Pathway.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound in laboratory solvents and provided detailed experimental protocols for researchers to generate more comprehensive data. The lack of extensive public data highlights the need for further investigation into the physicochemical properties of this promising drug candidate. The provided signaling pathway diagrams offer a visual representation of this compound's dual mechanism of action. It is anticipated that as this compound progresses through clinical development, more detailed information regarding its solubility and stability will become available.

References

The Discovery and Development of Batefenterol: A Dual-Pharmacology Approach to Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Batefenterol (GSK961081, TD-5959) is a pioneering investigational bifunctional molecule that combines muscarinic receptor antagonism and β2-adrenoceptor agonism within a single chemical entity. This unique approach, termed a muscarinic antagonist and β2-agonist (MABA), was designed to provide enhanced bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD) by targeting two key pathways in airway smooth muscle regulation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, and clinical evaluation. The document includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory medicine.

Introduction

The management of chronic obstructive pulmonary disease (COPD) primarily focuses on alleviating symptoms and preventing exacerbations through bronchodilation.[1] Combining bronchodilators with different mechanisms of action, such as long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs), has been shown to be more effective than monotherapy.[1] The development of this compound represents a novel strategy to deliver dual pharmacology from a single molecule, potentially offering a simplified and more effective treatment regimen. This guide chronicles the journey of this compound from its chemical synthesis to its evaluation in clinical trials.

Chemical Synthesis and Structure

This compound is chemically identified as (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.[2][3] The molecule was developed through a multi-step synthetic process.

Chemical Information
PropertyValueSource
IUPAC Name[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate[3]
Molecular FormulaC40H42ClN5O7
Molecular Weight740.2 g/mol
CAS Number743461-65-6
SynonymsGSK961081, TD-5959
Synthetic Pathway

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection steps. A general overview of the synthetic scheme is presented below.

G cluster_0 Synthesis of this compound A Starting Materials: - Substituted anilines - Acryloyl chloride - Piperidin-4-ol derivatives B Intermediate 1: Acrylamide derivative A->B Acylation C Intermediate 2: Biphenyl carbamate muscarinic antagonist moiety A->C D Intermediate 3: Protected carbostyril β2-agonist moiety A->D E Coupling Reaction: 1,4-addition of Intermediate 2 to Intermediate 1 B->E C->E G Reductive Amination: Coupling with Intermediate 3 D->G F Reduction and Oxidation E->F F->G H Final Deprotection G->H I This compound H->I

A high-level overview of the synthetic pathway for this compound.

Detailed Synthetic Protocol:

The synthesis of this compound involves a convergent approach, with the preparation of three key intermediates that are subsequently combined.

Step 1: Synthesis of the Acrylamide Intermediate

  • Commercially available substituted anilines are reacted with acryloyl chloride in the presence of a base (e.g., NaHCO3) in a suitable solvent like dichloromethane (DCM) to yield the corresponding acrylamide derivative.

Step 2: Synthesis of the Biphenyl Carbamate Muscarinic Antagonist Moiety

  • This intermediate is prepared from commercially available starting materials in a multi-step process that involves the formation of a biphenyl carbamate structure attached to a piperidine ring.

Step 3: Synthesis of the Protected Carbostyril β2-Agonist Moiety

  • The β2-agonist component, a protected 8-hydroxy-2-oxo-1,2-dihydroquinoline derivative, is synthesized from commercially available precursors. The hydroxyl groups are protected with suitable protecting groups (e.g., silyl ethers) to prevent unwanted side reactions in subsequent steps.

Step 4: Coupling and Final Assembly

  • A 1,4-Michael addition reaction is performed between the biphenyl carbamate muscarinic antagonist moiety and the acrylamide intermediate.

  • The resulting ester is reduced to an alcohol using a reducing agent like lithium borohydride, followed by oxidation to the corresponding aldehyde.

  • Reductive amination is then carried out between the aldehyde and the protected carbostyril β2-agonist moiety.

  • Finally, the protecting groups on the β2-agonist moiety are removed to yield this compound.

Preclinical Pharmacology

This compound's unique pharmacological profile stems from its ability to act as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.

Mechanism of Action

This compound exerts its bronchodilatory effects through two distinct signaling pathways in airway smooth muscle cells:

  • Muscarinic Receptor Antagonism: By blocking M3 muscarinic receptors, this compound prevents acetylcholine-induced bronchoconstriction. This leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

  • β2-Adrenoceptor Agonism: this compound stimulates β2-adrenoceptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and activation of protein kinase A (PKA). This cascade ultimately results in smooth muscle relaxation.

G cluster_0 This compound's Dual Mechanism of Action cluster_1 Muscarinic Antagonism cluster_2 β2-Adrenoceptor Agonism This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Blocks B2AR β2-Adrenergic Receptor This compound->B2AR Activates PLC Phospholipase C M3R->PLC Inhibits IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction AC Adenylyl Cyclase B2AR->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Signaling pathways of this compound's dual action.
In Vitro Pharmacology

Binding Affinity:

The binding affinity of this compound to human muscarinic and β2-adrenergic receptors was determined using radioligand binding assays.

ReceptorRadioligandKi (nM)Source
hM2[3H]-N-methylscopolamine1.4
hM3[3H]-N-methylscopolamine1.3
hβ2[3H]-CGP121773.7

Functional Activity:

The functional activity of this compound was assessed in various in vitro assays.

AssayParameterValueSource
hβ2-adrenoceptor agonism (cAMP stimulation)EC50 (nM)0.29
Guinea pig tracheal ring relaxation (MABA effect)EC50 (nM)11
Guinea pig tracheal ring relaxation (MA effect)EC50 (nM)50.2
Guinea pig tracheal ring relaxation (BA effect)EC50 (nM)24.6
Experimental Protocols

Radioligand Binding Assay:

  • Membrane Preparation: Membranes from CHO cells stably expressing human recombinant M2, M3, or β2 receptors were used.

  • Incubation: Membranes were incubated with a fixed concentration of the appropriate radioligand ([3H]-N-methylscopolamine for M2/M3, [3H]-CGP12177 for β2) and varying concentrations of this compound in assay buffer.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

cAMP Accumulation Assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells expressing the human β2-adrenoceptor were used.

  • Stimulation: Cells were incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

  • Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were measured using a commercially available cAMP assay kit.

  • Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.

Isolated Guinea Pig Trachea Experiment:

  • Tissue Preparation: Tracheal rings were isolated from male Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Contraction: Tracheal rings were pre-contracted with a submaximal concentration of a contractile agent (e.g., carbachol).

  • Drug Addition: Cumulative concentrations of this compound were added to the organ bath, and the relaxation response was measured.

  • Data Analysis: EC50 values were calculated from the concentration-response curves.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of COPD.

Phase IIb Dose-Finding Study (NCT02570165)

This randomized, double-blind, placebo-controlled, parallel-group study was designed to assess the dose-response, efficacy, and safety of five different doses of this compound administered via a dry powder inhaler once daily for 42 days in patients with COPD.

Study Design:

G cluster_0 Phase IIb Dose-Finding Study Workflow cluster_1 Treatment Arms Screening Screening & Run-in (2 weeks) Randomization Randomization (N=323) Screening->Randomization Treatment Treatment (42 days, once daily) Randomization->Treatment Follow_up Follow-up Treatment->Follow_up Batefenterol_37_5 This compound 37.5 µg Batefenterol_75 This compound 75 µg Batefenterol_150 This compound 150 µg Batefenterol_300 This compound 300 µg Batefenterol_600 This compound 600 µg Placebo Placebo Active_Comparator Umeclidinium/Vilanterol 62.5/25 µg

Workflow of the Phase IIb dose-finding study for this compound.

Key Study Parameters:

ParameterDescription
Patient Population Patients aged ≥40 years with a diagnosis of COPD, and a post-bronchodilator FEV1 ≥30% and ≤70% of predicted normal.
Interventions This compound (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (62.5/25 µg) administered once daily via a dry powder inhaler.
Primary Endpoint Change from baseline in weighted-mean FEV1 over 0-6 hours post-dose on Day 42.
Secondary Endpoint Change from baseline in trough FEV1 on Day 42.

Results Summary:

All doses of this compound demonstrated statistically and clinically significant improvements in both the primary and secondary endpoints compared to placebo. A relatively flat dose-response was observed, with doses of 150 µg and above showing improvements in lung function comparable to the active comparator.

Phase II Cardiovascular Safety Study (NCT02573870)

This study evaluated the safety and tolerability of this compound in combination with the inhaled corticosteroid fluticasone furoate.

Key Study Parameters:

ParameterDescription
Patient Population Patients with stable COPD.
Interventions This compound 300 µg / fluticasone furoate 100 µg or placebo once daily for 6 weeks.
Primary Endpoint Change from baseline in 0-4-hour weighted mean heart rate on Day 42.

Results Summary:

The combination of this compound and fluticasone furoate was well-tolerated and did not show any new or unexpected safety signals, including cardiovascular effects.

Conclusion

This compound represents a significant advancement in the development of dual-pharmacology molecules for the treatment of COPD. Its unique design, combining muscarinic antagonism and β2-agonism in a single entity, demonstrated promising efficacy and safety in preclinical and Phase II clinical studies. The comprehensive data presented in this technical guide highlights the rigorous scientific investigation that underpinned the development of this compound and provides valuable insights for future research in the field of respiratory drug discovery. While the development of this compound did not progress to Phase III trials, the knowledge gained from its journey has undoubtedly paved the way for the next generation of inhaled therapies for obstructive lung diseases.

References

Batefenterol Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (formerly GSK961081) is a first-in-class inhaled bifunctional molecule that exhibits both muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist (MABA) activities. This dual pharmacology makes it a promising therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD) by providing bronchodilation through two distinct mechanisms. As a muscarinic antagonist, this compound blocks the bronchoconstrictor effects of acetylcholine on M3 receptors in the airways. Concurrently, as a β2-adrenoceptor agonist, it stimulates Gs-protein coupled receptors, leading to airway smooth muscle relaxation. The development of this compound has involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic profile for inhaled delivery. This technical guide provides an in-depth overview of the core SAR studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship of this compound

The chemical structure of this compound is characterized by three key moieties: a muscarinic antagonist headgroup, a β2-adrenoceptor agonist headgroup, and a linker connecting the two. SAR studies have systematically explored modifications of each of these components to achieve a balanced and potent dual pharmacology.

Table 1: In Vitro Potency of this compound at Human Muscarinic and β2-Adrenergic Receptors
CompoundhM2 Ki (nM)[1][2]hM3 Ki (nM)[1][2]hβ2 Ki (nM)[1]
This compound1.41.33.7
Table 2: Functional Activity of this compound in Guinea Pig Tissues
AssayParameterValue (nM)
Isolated Trachea (M3 Antagonism)EC5050
Isolated Trachea (β2 Agonism)EC5025
Isolated Trachea (Combined MABA)EC5010
Table 3: In Vivo Bronchoprotective Effects of Inhaled this compound in Guinea Pig
MechanismED50 (μg/mL)
MA33.9
BA14.1
MABA6.4

Signaling Pathways of this compound

This compound's dual action targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

batefenterol_signaling cluster_muscarinic Muscarinic Antagonism (M3 Receptor) cluster_beta β2-Adrenergic Agonism (β2 Receptor) Batefenterol_M3 This compound M3R M3 Receptor Batefenterol_M3->M3R Antagonizes Acetylcholine Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Batefenterol_B2 This compound B2AR β2 Receptor Batefenterol_B2->B2AR Agonist Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

This compound's Dual Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the development of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its analogs for human M2, M3, and β2 receptors.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human M2, M3, or β2 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-dihydroalprenolol for β2 receptors).

  • Competition Binding: A fixed concentration of the radioligand is incubated with cell membranes in the presence of increasing concentrations of the test compound (this compound or its analogs).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional agonist activity of this compound and its analogs at the β2-adrenergic receptor.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human β2-adrenergic receptor are seeded in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are incubated with increasing concentrations of the test compound for a defined period at 37°C.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Guinea Pig Isolated Trachea Relaxation Assay

Objective: To evaluate the functional antagonist (M3) and agonist (β2) activity of this compound in a native tissue preparation.

Methodology:

  • Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

  • Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.

  • M3 Antagonism: The rings are pre-contracted with a submaximal concentration of a muscarinic agonist (e.g., carbachol). Cumulative concentrations of the test compound are then added to assess its relaxant (antagonist) effect.

  • β2 Agonism: The rings are pre-contracted with a non-muscarinic spasmogen (e.g., histamine) in the presence of a muscarinic antagonist to isolate the β2-mediated relaxation. Cumulative concentrations of the test compound are added to evaluate its agonist-induced relaxation.

  • Data Recording: Changes in isometric tension are recorded using a force transducer.

  • Data Analysis: The concentration of the test compound causing 50% of the maximal relaxation (EC50) is determined.

This compound SAR Study Workflow

The discovery and optimization of this compound followed a structured experimental workflow.

sar_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Design Compound Design (Linker Modification) Synthesis Chemical Synthesis of Analogs Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding (M2, M3, β2) Purification->Binding_Assay Functional_Assay Functional Assays (cAMP, Trachea) Purification->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Compound_Design Iterative Optimization Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection In_Vivo_Testing Guinea Pig Bronchoprotection Lead_Selection->In_Vivo_Testing PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Testing->PK_PD Clinical_Candidate Clinical_Candidate PK_PD->Clinical_Candidate Clinical Candidate (this compound)

Experimental Workflow for this compound SAR

Conclusion

The structure-activity relationship studies of this compound have successfully led to the identification of a potent and balanced dual-acting MABA molecule. Through systematic modifications of its chemical scaffold and a comprehensive suite of in vitro and in vivo assays, researchers were able to optimize its pharmacological profile for the treatment of COPD. The data and protocols presented in this guide offer valuable insights for scientists and researchers in the field of respiratory drug discovery and development, providing a foundation for future investigations into novel multifunctional ligands.

References

Batefenterol: A Technical Guide to its Dual-Pharmacology in Mitigating Bronchoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batefenterol (GSK961081) is a pioneering bifunctional molecule engineered for the management of chronic obstructive pulmonary disease (COPD). As a single chemical entity, it uniquely combines the therapeutic actions of a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA). This dual-pharmacology approach concurrently inhibits parasympathetic-mediated bronchoconstriction and stimulates sympathetic-mediated bronchodilation, offering a synergistic strategy to improve airflow in obstructed airways. This technical guide provides a comprehensive analysis of this compound's mechanism of action, supported by quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Pharmacological Principles: A Two-Pronged Attack on Bronchoconstriction

This compound's efficacy stems from its ability to modulate two distinct and critical pathways that govern airway smooth muscle tone.

Muscarinic Receptor Antagonism

This compound demonstrates high-affinity binding to M2 and M3 muscarinic acetylcholine receptors (mAChRs).[1][2] In the airways, the M3 receptor is the primary mediator of acetylcholine-induced smooth muscle contraction. By acting as a competitive antagonist at this receptor, this compound effectively blocks the bronchoconstrictive signals from the parasympathetic nervous system.

β2-Adrenoceptor Agonism

Simultaneously, this compound functions as a potent agonist at the β2-adrenoceptor.[1][2] The activation of β2-adrenoceptors on airway smooth muscle cells initiates a cascade of intracellular events that culminate in muscle relaxation and bronchodilation.

Quantitative Pharmacological Profile

The dual activities of this compound have been rigorously quantified through a series of in vitro and clinical studies, establishing its potency and efficacy.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeLigandK i (nM)
Human Muscarinic M2This compound1.4[1]
Human Muscarinic M3This compound1.3
Human β2-AdrenoceptorThis compound3.7
Table 2: Functional Potency of this compound
AssaySpecies/SystemParameterValue (nM)
β2-Adrenoceptor AgonismHuman RecombinantEC50 (cAMP stimulation)0.29
Muscarinic AntagonismGuinea Pig TracheaEC5050
β2-Adrenoceptor AgonismGuinea Pig TracheaEC5025
Combined MABA ActivityGuinea Pig TracheaEC5010
Table 3: Clinical Efficacy of this compound in COPD Patients (Phase IIb Dose-Finding Study)
This compound Dose (µg, once daily)Change from Baseline in Weighted-Mean FEV1 (0-6h) on Day 42 (mL) vs. PlaceboChange from Baseline in Trough FEV1 on Day 42 (mL) vs. Placebo
37.5191.1182.2
75227.8199.8
150261.3210.9
300284.8211.1
600292.8244.8

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the dual pharmacology of this compound.

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To quantify the binding affinity (Ki) of this compound for human M2, M3, and β2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are harvested from cell lines (e.g., CHO-K1 or HEK293) recombinantly overexpressing the specific human receptor subtype.

  • Competitive Binding Reaction: A constant concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP-12177 for β2-adrenoceptors) is incubated with the prepared cell membranes. A range of concentrations of unlabeled this compound is added to compete for binding to the receptor.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that displaces 50% of the specific radioligand binding (IC50) is determined using nonlinear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for β2-Adrenoceptor Agonist Potency

Objective: To determine the functional potency (EC50) of this compound as a β2-adrenoceptor agonist.

Methodology:

  • Cell Culture and Seeding: A cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1) is seeded into microtiter plates and cultured to a confluent monolayer.

  • Agonist Stimulation: The cultured cells are treated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are incubated for a specified time at 37°C.

  • Cell Lysis: A lysis buffer is added to each well to disrupt the cell membranes and release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to each concentration of this compound is then calculated. The EC50 value, representing the concentration of this compound that elicits 50% of the maximal cAMP response, is determined by fitting the data to a sigmoidal dose-response curve.

Functional Antagonism Assay in Isolated Guinea Pig Trachea

Objective: To evaluate the integrated functional effects of this compound's M3 antagonism and β2 agonism on airway smooth muscle.

Methodology:

  • Tissue Dissection and Preparation: Male Hartley guinea pigs are euthanized, and the trachea is carefully excised. The trachea is then cut into rings, ensuring the integrity of the smooth muscle.

  • Organ Bath Mounting: Each tracheal ring is suspended between two hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 gas mixture. One hook is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate under a resting tension. A stable contractile tone is then induced by adding a muscarinic agonist, such as carbachol or methacholine, to the organ bath.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath. The relaxant effect of each concentration is recorded until a maximal response is observed.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tone. The EC50, the concentration of this compound that produces 50% of the maximal relaxation, is calculated by fitting the concentration-response data to a sigmoidal curve. To differentiate the contributions of each pharmacological action, the protocol can be modified by including a β-adrenoceptor antagonist (e.g., propranolol) to isolate the muscarinic antagonist effect.

Elucidation of Signaling Pathways

This compound's dual mechanism of action results in a powerful bronchodilatory effect by simultaneously modulating two key intracellular signaling pathways in airway smooth muscle cells.

M3 Muscarinic Receptor Antagonism Signaling Cascade

By blocking the M3 muscarinic receptor, this compound prevents the Gq protein-mediated activation of phospholipase C (PLC). This inhibition halts the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium from the sarcoplasmic reticulum and inhibiting the calcium-dependent contraction of the smooth muscle.

M3_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor This compound This compound This compound->M3_Receptor Inhibits Gq Gq M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction Induces

Caption: M3 Muscarinic Receptor Antagonism Pathway.

β2-Adrenoceptor Agonism Signaling Cascade

As a β2-adrenoceptor agonist, this compound stimulates the Gs protein-coupled pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.

B2_Agonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2_Receptor β2-Adrenoceptor This compound->B2_Receptor Activates Gs Gs B2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Promotes

Caption: β2-Adrenoceptor Agonism Pathway.

Experimental Workflow for Functional Antagonism Assay

The logical flow of the functional antagonism assay in isolated guinea pig trachea is depicted below.

Functional_Antagonism_Workflow Start Start Tissue_Prep Isolate and Prepare Guinea Pig Tracheal Rings Start->Tissue_Prep Mount Mount Rings in Organ Bath Tissue_Prep->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Stable Contraction with Muscarinic Agonist Equilibrate->Contract Add_this compound Cumulative Addition of this compound Contract->Add_this compound Measure_Relaxation Record Isometric Tension (Relaxation) Add_this compound->Measure_Relaxation Analyze Calculate EC50 for Relaxation Measure_Relaxation->Analyze End End Analyze->End

Caption: Functional Antagonism Assay Workflow.

Conclusion

This compound stands out as a rationally designed dual-pharmacology agent that addresses the complex pathophysiology of bronchoconstriction in COPD. Its potent M3 muscarinic receptor antagonism and β2-adrenoceptor agonism, confirmed through extensive preclinical and clinical evaluation, provide a robust and synergistic mechanism of action. The detailed experimental protocols and a clear understanding of the molecular signaling pathways outlined in this guide underscore the solid scientific foundation for this compound's therapeutic potential. This innovative approach holds significant promise for advancing the treatment of obstructive airway diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Batefenterol in Human Bronchial Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol is a novel bifunctional molecule characterized as a muscarinic antagonist and β₂-agonist (MABA), developed for the treatment of chronic obstructive pulmonary disease (COPD). This dual pharmacology allows for a synergistic approach to bronchodilation by simultaneously inhibiting bronchoconstriction mediated by the muscarinic pathway and promoting bronchodilation through the β₂-adrenergic pathway within the human airways. These application notes provide detailed protocols for the in vitro assessment of this compound's activity using primary human bronchial smooth muscle cells (HBSMCs), a critical cellular model for studying airway function. The following protocols are representative methodologies based on established assays for characterizing MABA compounds.

This compound's Dual Signaling Pathway in HBSMCs

This compound exerts its effects through two distinct signaling pathways in human bronchial smooth muscle cells:

  • Muscarinic Antagonism: Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces bronchoconstriction by binding to M₃ muscarinic receptors on HBSMCs. This binding activates Gαq proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction. This compound acts as a competitive antagonist at the M₃ receptor, thereby inhibiting this signaling cascade and preventing bronchoconstriction.

  • β₂-Adrenergic Agonism: this compound also acts as an agonist at the β₂-adrenergic receptors on HBSMCs. Activation of these Gαs protein-coupled receptors stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates several downstream targets, leading to a decrease in intracellular Ca²⁺ concentrations and the relaxation of smooth muscle.

The interplay of these two pathways results in a potent bronchodilatory effect.

Batefenterol_Signaling_Pathway cluster_muscarinic Muscarinic Antagonism cluster_beta β2-Adrenergic Agonism Batefenterol_M This compound M3R M3 Muscarinic Receptor Batefenterol_M->M3R Inhibits Gq Gq M3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Acetylcholine Acetylcholine Acetylcholine->M3R Activates Batefenterol_B This compound Beta2AR β2-Adrenergic Receptor Batefenterol_B->Beta2AR Activates Gs Gs Beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: Dual signaling pathways of this compound in HBSMCs.

Experimental Protocols

1. Culture of Human Bronchial Smooth Muscle Cells (HBSMCs)

This protocol outlines the standard procedure for culturing primary HBSMCs.

  • Materials:

    • Cryopreserved primary Human Bronchial Smooth Muscle Cells (HBSMC)

    • Smooth Muscle Cell Growth Medium

    • Trypsin/EDTA solution

    • Trypsin Neutralizing Solution

    • HEPES Buffered Saline Solution (HBSS)

    • Sterile cell culture flasks, plates, and consumables

  • Protocol:

    • Rapidly thaw the cryopreserved HBSMCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Smooth Muscle Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Change the medium every 2-3 days.

    • When cells reach 70-90% confluency, subculture them by first washing with HBSS, then incubating with Trypsin/EDTA solution for 3-5 minutes at 37°C.

    • Neutralize the trypsin with Trypsin Neutralizing Solution and centrifuge the cells.

    • Resuspend the cell pellet in growth medium and plate into new flasks or multi-well plates for assays.

2. Functional Assay: Collagen Gel Contraction

This assay measures the ability of this compound to inhibit agonist-induced contraction of HBSMCs embedded in a 3D collagen matrix.[1][2]

Contraction_Assay_Workflow start Start: HBSMC Culture embed Embed HBSMCs in Collagen Gel Matrix start->embed culture Culture for 6 days to allow matrix tensioning embed->culture pretreat Pre-treat with this compound or Vehicle culture->pretreat stimulate Stimulate with Methacholine to induce contraction pretreat->stimulate image Image Gels at Time Intervals stimulate->image analyze Analyze Gel Area to Quantify Contraction image->analyze end End: Determine IC50 analyze->end

Caption: Workflow for the Collagen Gel Contraction Assay.
  • Protocol:

    • Prepare a collagen gel solution on ice, mixing type I collagen with culture medium and a neutralization solution.

    • Resuspend trypsinized HBSMCs in the cold collagen solution to a final concentration of 4 x 10⁵ cells/mL.[3]

    • Dispense 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.

    • Allow the gels to polymerize at 37°C for 30 minutes.

    • Overlay the gels with 1 mL of culture medium and incubate for 6 days.[3]

    • On the day of the experiment, replace the medium with serum-free medium for 24 hours.

    • Gently detach the gels from the sides of the wells using a sterile spatula.

    • Pre-treat the gels with varying concentrations of this compound or vehicle for 30 minutes.

    • Induce contraction by adding a muscarinic agonist, such as methacholine (final concentration 10 µM).

    • Capture images of the gels at regular intervals (e.g., 0, 15, 30, 60 minutes).

    • Measure the surface area of the gels using image analysis software.

    • Calculate the percentage of contraction relative to the initial gel size and determine the IC₅₀ of this compound.

3. Second Messenger Assay: cAMP Accumulation

This assay quantifies the increase in intracellular cAMP in response to the β₂-agonist activity of this compound.[4]

  • Protocol:

    • Seed HBSMCs in a 96-well plate and grow to confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 30 minutes to prevent cAMP degradation.

    • Stimulate the cells with a dose range of this compound or a known β₂-agonist (e.g., isoproterenol) for 5-15 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Generate a dose-response curve and calculate the EC₅₀ for this compound-induced cAMP accumulation.

4. Calcium Imaging Assay

This assay measures the ability of this compound to inhibit muscarinic agonist-induced increases in intracellular calcium.

  • Protocol:

    • Seed HBSMCs on glass-bottom dishes or 96-well black-walled imaging plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells with a physiological salt solution.

    • Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.

    • Pre-treat the cells with varying concentrations of this compound or vehicle.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) and continuously record the fluorescence signal.

    • Analyze the change in fluorescence intensity to determine the intracellular calcium concentration.

    • Calculate the inhibitory effect of this compound on the agonist-induced calcium response and determine its IC₅₀.

Data Presentation

Table 1: Example Data for the Inhibitory Effect of this compound on Methacholine-Induced Contraction in HBSMCs

This compound Conc. (nM)% Inhibition of Contraction (Mean ± SEM)
0.112.5 ± 2.1
135.8 ± 4.5
1068.2 ± 5.3
10092.1 ± 3.8
100098.5 ± 1.9
IC₅₀ (nM) ~5.2

Table 2: Example Data for this compound-Induced cAMP Accumulation in HBSMCs

This compound Conc. (nM)cAMP Fold Increase (Mean ± SEM)
0.011.2 ± 0.1
0.12.5 ± 0.3
15.8 ± 0.6
109.1 ± 1.1
10010.5 ± 0.9
EC₅₀ (nM) ~0.8

Table 3: Example Data for the Inhibitory Effect of this compound on Carbachol-Induced Calcium Mobilization in HBSMCs

This compound Conc. (nM)% Inhibition of Ca²⁺ Peak (Mean ± SEM)
0.115.3 ± 2.8
142.1 ± 3.9
1075.6 ± 4.7
10095.8 ± 2.5
100099.1 ± 1.2
IC₅₀ (nM) ~3.9

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to represent the expected pharmacological profile of a MABA compound like this compound. Actual experimental results may vary.

References

Application Notes and Protocols for Establishing a Batefenterol Dose-Response Curve in Isolated Organ Baths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (formerly GSK961081) is a novel bifunctional molecule that exhibits both muscarinic M3 receptor antagonist and β2-adrenoceptor agonist activities, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] This dual pharmacology allows for bronchodilation through two distinct mechanisms: prevention of acetylcholine-induced bronchoconstriction and direct relaxation of airway smooth muscle.[1][4] Isolated organ bath studies are a fundamental in vitro method to characterize the pharmacological properties of such compounds.

These application notes provide a detailed protocol for establishing a dose-response curve for this compound using isolated guinea pig tracheal rings. This will enable researchers to determine its potency and efficacy as a bronchodilator.

Data Presentation

The following table summarizes the key quantitative data relevant to the experimental protocol.

ParameterValue/RangeReference/Comment
This compound (GSK961081)
Molar Mass740.24 g/mol
Mechanism of ActionMuscarinic M3 Receptor Antagonist & β2-Adrenoceptor Agonist
Human M3 Receptor Affinity (Ki)1.3 nM
Human β2-Adrenoceptor Affinity (Ki)3.7 nM
Guinea Pig Trachea M3 Antagonist EC5050 nM
Guinea Pig Trachea β2 Agonist EC5025 nM
Experimental Conditions
Tissue PreparationGuinea Pig Tracheal Rings (3-4 mm width)
Physiological Salt SolutionKrebs-Henseleit Solution
Gassing of SolutionCarbogen (95% O2, 5% CO2)
Temperature37 °C
Resting Tension1.0 - 1.5 g
Pre-contraction AgentMethacholine or Carbachol (e.g., 1 µM)
This compound Concentration Range10⁻¹⁰ M to 10⁻⁵ M (Cumulative Dosing)Based on EC50 values

Signaling Pathways

The dual mechanism of action of this compound involves two distinct signaling pathways in airway smooth muscle cells, leading to relaxation.

batefenterol_pathway cluster_beta2 β2-Adrenoceptor Agonism cluster_m3 Muscarinic M3 Receptor Antagonism Batefenterol_Agonist This compound Beta2_Receptor β2-Adrenoceptor Batefenterol_Agonist->Beta2_Receptor Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation_Agonist Smooth Muscle Relaxation PKA->Relaxation_Agonist Leads to Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Batefenterol_Antagonist This compound Batefenterol_Antagonist->M3_Receptor Blocks

Caption: Dual signaling pathway of this compound in airway smooth muscle.

Experimental Protocols

Materials and Reagents
  • This compound

  • Methacholine or Carbachol

  • Krebs-Henseleit Solution Components (in mM):

    • NaCl: 118.4

    • KCl: 4.7

    • CaCl2: 2.5

    • MgSO4: 1.2

    • KH2PO4: 1.2

    • NaHCO3: 25.0

    • Glucose: 11.1

  • Distilled Water

  • Carbogen Gas (95% O2, 5% CO2)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Equipment
  • Isolated Organ Bath System with Transducers and Data Acquisition Software

  • Water Bath/Heater

  • pH Meter

  • Analytical Balance

  • Micropipettes

  • Dissection Tools (scissors, forceps)

  • Suture Thread

Experimental Workflow

experimental_workflow Tissue_Dissection 1. Tissue Dissection (Guinea Pig Trachea) Ring_Preparation 2. Tracheal Ring Preparation (3-4 mm rings) Tissue_Dissection->Ring_Preparation Mounting 3. Mounting in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Ring_Preparation->Mounting Equilibration 4. Equilibration (60 min with 1.0-1.5 g tension) Mounting->Equilibration Viability_Check 5. Viability Check (e.g., KCl challenge) Equilibration->Viability_Check Pre_Contraction 6. Pre-contraction (e.g., 1 µM Methacholine) Viability_Check->Pre_Contraction CRC_Generation 7. Cumulative Concentration- Response Curve Generation (this compound 10⁻¹⁰ M to 10⁻⁵ M) Pre_Contraction->CRC_Generation Data_Analysis 8. Data Analysis (EC50/IC50 Calculation) CRC_Generation->Data_Analysis

Caption: Workflow for this compound dose-response analysis in isolated trachea.

Detailed Protocol

1. Preparation of Krebs-Henseleit Solution

  • Dissolve the salts in distilled water to the final concentrations listed above.

  • Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) for at least 30 minutes before and throughout the experiment. This maintains the physiological pH of ~7.4.

  • Warm the solution to 37°C.

2. Tissue Preparation and Mounting

  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Gently remove adhering connective tissue and fat.

  • Cut the trachea into rings of 3-4 mm width.

  • Suspend each tracheal ring between two L-shaped stainless steel hooks in the organ bath chamber filled with 10 mL of carbogen-gassed Krebs-Henseleit solution at 37°C.

  • Connect the upper hook to an isometric force transducer.

3. Equilibration and Viability Check

  • Allow the tracheal rings to equilibrate for 60 minutes under a resting tension of 1.0-1.5 g.

  • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Tissues that do not respond adequately should be discarded.

  • Wash the tissues repeatedly until the tension returns to the baseline.

4. Generation of Cumulative Concentration-Response Curve

  • Induce a stable, submaximal contraction in the tracheal rings using a pre-contraction agent such as methacholine or carbachol (e.g., 1 µM). This contraction will serve as the 100% reference against which relaxation is measured.

  • Once the contraction has plateaued, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 10⁻¹⁰ M) from a stock solution.

  • Allow the tissue to respond and reach a stable baseline before adding the next, higher concentration. This is typically done in half-log increments (e.g., 10⁻¹⁰ M, 3x10⁻¹⁰ M, 10⁻⁹ M, etc.) up to a final concentration of 10⁻⁵ M.

Data Analysis
  • Record the tension at the end of each concentration addition.

  • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by methacholine/carbachol.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

  • To separately characterize the muscarinic antagonist properties, a Schild analysis can be performed. This involves generating concentration-response curves to a muscarinic agonist (e.g., carbachol) in the presence of increasing concentrations of this compound.

data_analysis_logic Raw_Data Raw Tension Data from Data Acquisition System Normalization Normalize Data (% Relaxation of Pre-contraction) Raw_Data->Normalization Log_Transform Log Transform This compound Concentration Normalization->Log_Transform Plotting Plot % Relaxation vs. Log [this compound] Log_Transform->Plotting Nonlinear_Regression Non-linear Regression (Four-Parameter Logistic Fit) Plotting->Nonlinear_Regression EC50_Emax Determine EC50 and Emax Nonlinear_Regression->EC50_Emax

Caption: Logical flow for dose-response curve data analysis.

Conclusion

This protocol provides a robust framework for characterizing the dose-response relationship of this compound in isolated guinea pig trachea. By following these detailed steps, researchers can obtain reliable data on the potency and efficacy of this dual-pharmacology bronchodilator, contributing to a better understanding of its therapeutic potential. Adherence to proper tissue handling and experimental conditions is crucial for generating high-quality, reproducible results.

References

Application Notes & Protocols for Batefenterol Administration in Animal Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Batefenterol, a novel bifunctional muscarinic antagonist and β2-adrenergic receptor agonist (MABA), in a murine model of allergic asthma.

1. Introduction

This compound is a unique pharmacological agent that combines two distinct mechanisms of action in a single molecule: antagonism of muscarinic M3 receptors and agonism of β2-adrenergic receptors.[1] This dual action leads to potent bronchodilation by relaxing airway smooth muscle through two different pathways.[1][2] While clinical development has focused on Chronic Obstructive Pulmonary Disease (COPD)[1][3], this dual pharmacology holds significant therapeutic potential for allergic asthma, a disease characterized by airway inflammation, bronchoconstriction, and airway hyperresponsiveness (AHR).

These protocols describe the use of a well-established ovalbumin (OVA)-induced allergic asthma model in mice to investigate the efficacy of this compound in attenuating key features of the disease. The methodologies outlined below are designed for researchers, scientists, and drug development professionals to assess the impact of this compound on airway inflammation, AHR, and underlying immunological responses.

2. Signaling Pathway of this compound

This compound is designed to act on airway smooth muscle cells and potentially inflammatory cells. Its β2-agonist activity stimulates the Gs-protein coupled β2-adrenergic receptor, leading to increased cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation, resulting in smooth muscle relaxation (bronchodilation). Concurrently, its muscarinic antagonist activity blocks the Gq-protein coupled M3 muscarinic receptor, preventing acetylcholine-induced increases in inositol trisphosphate (IP3) and intracellular calcium, thereby inhibiting bronchoconstriction.

Batefenterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Batefenterol_agonist This compound (Agonist) Beta2_Receptor β2-Adrenergic Receptor Batefenterol_agonist->Beta2_Receptor Activates Gs Gs Protein Beta2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Relaxation Bronchodilation (Relaxation) PKA->Relaxation Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates Batefenterol_antagonist This compound (Antagonist) Batefenterol_antagonist->M3_Receptor Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 / Ca2+ PLC->IP3 Contraction Bronchoconstriction (Contraction) IP3->Contraction

Caption: Dual signaling pathway of this compound in airway smooth muscle.

Experimental Protocols

3. Murine Model of OVA-Induced Allergic Asthma

This protocol is adapted from established methods for inducing allergic airway disease in mice, which recapitulates key features of human asthma such as eosinophilic inflammation, mucus hypersecretion, and AHR.

  • Animal Strain: BALB/c mice (female, 6-8 weeks old) are recommended due to their robust Th2-biased immune responses.

  • Materials:

    • Chicken Egg Ovalbumin (OVA), Grade V

    • Aluminum Hydroxide (Alum) adjuvant

    • Phosphate-Buffered Saline (PBS), sterile

    • Methacholine Chloride

    • This compound (or other test articles)

    • Vehicle for test article delivery (e.g., saline)

    • Positive Control (e.g., Dexamethasone or Salbutamol)

3.1. Experimental Workflow: Sensitization and Challenge

The experimental workflow involves an initial sensitization phase to induce an allergic phenotype, followed by a challenge phase to trigger the asthmatic response, during which the test article is administered.

Experimental_Workflow cluster_actions Day0 Day 0 Sensitization Day14 Day 14 Sensitization Day0->Day14 14 days Day21 Day 21-23 Challenge & Treatment Day14->Day21 7 days Day24 Day 24 Endpoint Analysis Day21->Day24 24h post- last challenge Action0 i.p. injection of OVA/Alum Action14 i.p. injection of OVA/Alum Action21 Aerosolized OVA Challenge This compound Administration Action24 1. AHR Measurement 2. BALF Collection 3. Serum Collection 4. Lung Histology

Caption: Experimental workflow for the OVA-induced asthma model.

Protocol Steps:

  • Sensitization (Day 0 and Day 14):

    • Prepare the sensitization solution: 20 µg OVA and 2 mg Alum in 200 µL of sterile PBS per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection on Day 0 and Day 14.

  • Aerosol Challenge and Treatment (Day 21, 22, 23):

    • Divide mice into experimental groups (n=8-10 per group):

      • Group 1: PBS Control (challenged with PBS)

      • Group 2: OVA + Vehicle (challenged with OVA, treated with vehicle)

      • Group 3: OVA + this compound (Low Dose)

      • Group 4: OVA + this compound (High Dose)

      • Group 5: OVA + Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)

    • Administer this compound or vehicle (e.g., via inhalation or intranasal instillation) 30-60 minutes prior to the OVA challenge.

    • Expose mice to an aerosol of 1% OVA in PBS (or just PBS for the control group) for 30 minutes in a whole-body exposure chamber.

4. Endpoint Analysis (Day 24)

Perform all analyses 24 hours after the final OVA challenge.

4.1. Measurement of Airway Hyperresponsiveness (AHR) AHR is a key functional indicator of asthma.

  • Anesthetize the mouse and insert a tracheal cannula.

  • Mechanically ventilate the mouse in a whole-body plethysmograph.

  • Record baseline airway resistance (RI).

  • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Record the peak RI after each methacholine challenge.

  • Express data as the percentage increase over baseline RI.

4.2. Bronchoalveolar Lavage Fluid (BALF) Analysis BALF analysis is used to quantify airway inflammation.

  • After AHR measurement, euthanize the mouse.

  • Expose the trachea and insert a cannula.

  • Lavage the lungs three times with 0.5 mL of ice-cold PBS.

  • Pool the retrieved fluid (BALF) and centrifuge.

  • Use the supernatant for cytokine analysis.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells.

4.3. Measurement of Inflammatory Mediators

  • Serum IgE: Collect blood via cardiac puncture. Measure total IgE levels in the serum using a commercially available ELISA kit.

  • BALF Cytokines: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex bead assay.

4.4. Lung Histology

  • After BALF collection, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin, section, and stain with:

    • Hematoxylin and Eosin (H&E): To assess peribronchial and perivascular inflammation.

    • Periodic acid-Schiff (PAS): To visualize and quantify mucus-producing goblet cells in the airway epithelium.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparison across treatment groups. Data are typically presented as mean ± SEM (Standard Error of the Mean).

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment Group Baseline RI (cmH₂O·s/mL) % Increase in RI at 25 mg/mL Methacholine
PBS Control 0.45 ± 0.05 110 ± 15
OVA + Vehicle 0.51 ± 0.06 350 ± 45
OVA + this compound (Low Dose) 0.48 ± 0.05 210 ± 30*
OVA + this compound (High Dose) 0.46 ± 0.04 150 ± 20**
OVA + Positive Control 0.47 ± 0.06 135 ± 18**

*p<0.05, **p<0.01 vs. OVA + Vehicle. Data are hypothetical.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment Group Total Cells (x10⁵) Eosinophils (x10⁴) Neutrophils (x10⁴) Lymphocytes (x10⁴)
PBS Control 1.5 ± 0.3 0.05 ± 0.01 0.1 ± 0.02 0.2 ± 0.04
OVA + Vehicle 8.5 ± 1.2 4.1 ± 0.8 0.5 ± 0.1 1.5 ± 0.3
OVA + this compound (Low Dose) 5.1 ± 0.9* 2.2 ± 0.5* 0.4 ± 0.1 0.9 ± 0.2*
OVA + this compound (High Dose) 3.2 ± 0.6** 1.1 ± 0.3** 0.3 ± 0.08 0.5 ± 0.1**
OVA + Positive Control 2.8 ± 0.5** 0.8 ± 0.2** 0.2 ± 0.05 0.4 ± 0.1**

*p<0.05, **p<0.01 vs. OVA + Vehicle. Data are hypothetical.

Table 3: Effect of this compound on Th2 Cytokines and Serum IgE

Treatment Group IL-4 (pg/mL in BALF) IL-5 (pg/mL in BALF) IL-13 (pg/mL in BALF) Total IgE (ng/mL in Serum)
PBS Control 15 ± 4 10 ± 3 25 ± 6 150 ± 30
OVA + Vehicle 85 ± 12 120 ± 18 250 ± 35 1200 ± 150
OVA + this compound (Low Dose) 50 ± 9* 75 ± 11* 160 ± 25* 850 ± 110*
OVA + this compound (High Dose) 30 ± 6** 40 ± 8** 90 ± 15** 500 ± 80**
OVA + Positive Control 25 ± 5** 35 ± 7** 75 ± 12** 450 ± 70**

*p<0.05, **p<0.01 vs. OVA + Vehicle. Data are hypothetical.

References

Application Notes and Protocols for the Quantification of Batefenterol in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Batefenterol in biological samples, specifically human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound (GSK961081) is an investigational bifunctional molecule possessing both muscarinic receptor antagonist and β2-adrenoceptor agonist properties, developed for the treatment of chronic obstructive pulmonary disease (COPD).

Introduction

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The method described herein is based on a validated HPLC-MS/MS assay and is intended to provide a robust and sensitive analytical procedure for researchers in drug development. A highly sensitive method utilizing protein precipitation for sample preparation allows for a Lower Limit of Quantification (LLQ) of 25 pg/mL from a 50-μL plasma sample[1].

Signaling Pathways of this compound

This compound exerts its therapeutic effect through a dual mechanism of action: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor. Understanding these signaling pathways is essential for correlating pharmacokinetic data with pharmacodynamic outcomes.

M3 Muscarinic Receptor Antagonist Signaling Pathway

This compound, as a muscarinic antagonist, competitively binds to and blocks the activation of M3 muscarinic acetylcholine receptors (M3 mAChRs) on airway smooth muscle cells. This inhibition prevents acetylcholine-induced bronchoconstriction. The signaling cascade initiated by M3 receptor activation, which is blocked by this compound, is depicted below.

M3_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Blocks ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER/SR) IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Antagonist Signaling Pathway.

β2-Adrenergic Receptor Agonist Signaling Pathway

As a β2-adrenergic receptor agonist, this compound mimics the action of endogenous catecholamines like epinephrine, leading to airway smooth muscle relaxation and bronchodilation. The canonical signaling pathway is illustrated below.

B2_Agonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Batefenterol_agonist This compound B2AR β2-Adrenergic Receptor Batefenterol_agonist->B2AR Activates Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Agonist Signaling Pathway.

Experimental Protocols

The following protocols are based on a validated method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system capable of binary gradient elution

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, with appropriate dimensions and particle size)

  • Microcentrifuge

  • Calibrated pipettes

  • 96-well plates (optional, for high-throughput analysis)

Experimental Workflow

The overall workflow for the analysis of this compound in plasma samples is outlined below.

Experimental_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_ms_analysis HPLC-MS/MS Analysis supernatant_transfer->hplc_ms_analysis data_processing Data Processing and Quantification hplc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: Experimental Workflow for this compound Quantification.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 25 to 5000 pg/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 75, 750, and 4000 pg/mL).

Sample Preparation (Protein Precipitation)
  • To a 50-μL aliquot of plasma sample (unknown, calibration standard, or QC), add a predetermined volume of the IS working solution.

  • Add a protein precipitating agent, such as acetonitrile (e.g., 200 μL), to the plasma sample. The ratio of solvent to plasma should be optimized but is typically around 4:1 (v/v).

  • Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC system with a binary pump.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 μL.

  • Gradient Elution: A representative gradient is provided in the table below. This should be optimized for the specific column and system used.

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion transitions for this compound and the IS must be determined by infusing the individual compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification and qualification.

  • MS Parameters: Instrument-specific parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve maximum signal intensity for each analyte.

Data Presentation

The following tables summarize the expected performance characteristics of the validated HPLC-MS/MS method for this compound quantification.

Table 1: Method Validation Summary

ParameterAcceptance CriteriaTypical Result
Linearity
Calibration Range-25 - 5000 pg/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Precision (%CV)
Intra-day≤ 15% (≤ 20% at LLQ)< 10%
Inter-day≤ 15% (≤ 20% at LLQ)< 12%
Accuracy (%Bias)
Intra-dayWithin ±15% (±20% at LLQ)Within ±10%
Inter-dayWithin ±15% (±20% at LLQ)Within ±10%
Recovery (%)
Extraction RecoveryConsistent and reproducible> 85%
Matrix Effect
-Minimal and compensated by ISConsistent IS response
Stability
Freeze-Thaw StabilityWithin ±15%Stable for at least 3 cycles
Bench-Top StabilityWithin ±15%Stable for at least 8 hours
Long-Term StabilityWithin ±15%Stable for at least 3 months at -80°C

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. Adherence to the detailed protocols and validation parameters outlined in this document will ensure the generation of high-quality data for pharmacokinetic and other studies in the development of this compound.

References

Application Notes and Protocols for Determining Batefenterol Receptor Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a novel bifunctional ligand that exhibits high affinity for both muscarinic acetylcholine receptors and the β2-adrenergic receptor.[1][2] It functions as a muscarinic receptor antagonist and a β2-adrenoceptor agonist, making it a molecule of significant interest for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[3][4][5] Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.

This document provides a detailed protocol for determining the binding affinity of this compound for the human β2-adrenergic receptor using a competitive radioligand binding assay. This method is considered the gold standard for quantifying the interaction between a ligand and its receptor.

Principle of the Assay

The radioligand binding assay is a highly sensitive and robust technique used to measure the affinity of a ligand for a receptor. This protocol describes a competitive binding assay, where a radiolabeled ligand with known high affinity for the β2-adrenergic receptor competes with unlabeled this compound for binding to the receptor. By measuring the concentration of this compound required to inhibit the binding of the radioligand by 50% (IC50), the inhibitory constant (Ki) of this compound can be calculated. The Ki value represents the intrinsic binding affinity of the ligand for the receptor.

Data Presentation

The binding affinity of this compound and other relevant ligands for the human β2-adrenergic receptor is summarized in the table below. This quantitative data allows for a clear comparison of the binding characteristics of these compounds.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
This compoundhuman β2-adrenoceptor3.7
This compoundhuman M2 muscarinic receptor1.4
This compoundhuman M3 muscarinic receptor1.3

Signaling Pathway

This compound acts as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to smooth muscle relaxation, a key therapeutic effect in respiratory diseases.

G_protein_signaling This compound This compound (Agonist) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein (α, β, γ subunits) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

This compound-induced β2-adrenergic receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of this compound for the human β2-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials and Reagents
  • Membrane Preparation: Membranes from CHO cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [125I]-Iodocyanopindolol (ICYP) (PerkinElmer, NEX189 or similar)

  • Unlabeled Ligand: this compound

  • Non-specific Binding Control: Propranolol

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus (e.g., Brandel Harvester)

  • Scintillation counter

Experimental Workflow

Workflow for the competitive radioligand binding assay.
Detailed Methodologies

1. Membrane Preparation

  • Culture CHO cells stably expressing the human β2-adrenergic receptor to near confluence.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

2. Competitive Binding Assay

  • Thaw the membrane preparation on ice. Dilute the membranes in ice-cold binding buffer to a final concentration that results in specific binding of approximately 10% of the added radioligand.

  • Prepare serial dilutions of this compound in binding buffer. The concentration range should typically span from 10-11 M to 10-5 M.

  • Set up the 96-well assay plate as follows:

    • Total Binding: Add binding buffer, diluted membranes, and [125I]-ICYP.

    • Non-specific Binding: Add binding buffer, diluted membranes, [125I]-ICYP, and a high concentration of propranolol (e.g., 10 µM) to saturate the receptors and prevent radioligand binding.

    • Competitive Binding: Add binding buffer, diluted membranes, [125I]-ICYP, and the various concentrations of this compound.

  • The final concentration of [125I]-ICYP should be at or near its Kd for the β2-adrenergic receptor (typically in the low picomolar range).

  • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).

  • Calculate the Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • Ki = Inhibitory constant of this compound

    • IC50 = Concentration of this compound that causes 50% inhibition of radioligand binding

    • [L] = Concentration of the radioligand ([125I]-ICYP) used in the assay

    • Kd = Dissociation constant of the radioligand for the receptor

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of this compound for the β2-adrenergic receptor. By following this detailed methodology, researchers can obtain reliable and reproducible data on the receptor-ligand interactions, which is essential for understanding the pharmacological profile of this and other novel drug candidates. The provided diagrams and data table serve as valuable tools for experimental planning and data interpretation.

References

Application Notes and Protocols for Utilizing Batefenterol in Precision-Cut Lung Slice (PCLS) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision-Cut Lung Slices (PCLS) have emerged as a robust ex vivo model for respiratory research, bridging the gap between simplistic cell culture systems and complex in vivo animal models.[1][2][3][4] PCLS preserve the intricate three-dimensional architecture and cellular heterogeneity of the lung, including airways, vasculature, and immune cells, within their native extracellular matrix.[5] This makes them an invaluable tool for studying lung physiology, pathophysiology, and the pharmacological effects of novel therapeutics.

Batefenterol (GSK961081) is a novel bifunctional molecule with dual pharmacology, acting as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA). This dual action offers a promising approach for the treatment of chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in bronchoconstriction. The PCLS model provides an ideal platform to investigate the integrated effects of this compound on airway smooth muscle tone and inflammatory responses in a physiologically relevant setting.

These application notes provide a detailed protocol for utilizing this compound in PCLS experiments to assess its bronchodilatory and functional antagonist properties.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Airway Contraction in PCLS
This compound Concentration (nM)Pre-contraction with Methacholine (1 µM) (% of baseline airway area)Post-Batefenterol Relaxation (% of pre-contracted area)
0 (Vehicle)35.2 ± 4.55.1 ± 1.2
136.1 ± 5.125.8 ± 3.9
1034.8 ± 4.852.4 ± 6.3
10035.5 ± 5.385.7 ± 7.1
100034.9 ± 4.998.2 ± 5.5
Table 2: Illustrative Effect of this compound on Inflammatory Mediator Release in PCLS
TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control25.4 ± 3.140.2 ± 5.5
LPS (1 µg/mL)250.7 ± 20.3310.5 ± 25.8
LPS + this compound (100 nM)180.5 ± 15.7225.9 ± 19.4
This compound (100 nM)28.1 ± 3.542.8 ± 6.1

Experimental Protocols

Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)

This protocol outlines the steps for generating viable PCLS from rodent or human lung tissue.

Materials:

  • Fresh lung tissue (rodent or human)

  • Low-melting-point agarose (2-3% in sterile PBS or culture medium)

  • Krebs-Henseleit buffer or DMEM/F12 medium

  • Vibrating microtome (e.g., Compresstome® or similar)

  • Dissection tools (forceps, scissors)

  • Culture plates (24-well)

  • CO2 incubator

Procedure:

  • Tissue Preparation: Immediately after excision, cannulate the trachea (for whole lung) or major bronchus (for lobes) and gently inflate the lungs with pre-warmed (37°C) low-melting-point agarose.

  • Solidification: Place the agarose-inflated lung in cold buffer to solidify the agarose, providing structural support to the delicate lung tissue.

  • Slicing: Using a vibrating microtome, cut the solidified lung tissue into thin slices of uniform thickness (typically 200-300 µm).

  • Washing and Culture: Transfer the PCLS into pre-warmed culture medium. Wash the slices several times to remove debris and dead cells. Culture the PCLS in a CO2 incubator at 37°C. Slices can remain viable for several days in culture.

Protocol 2: Assessment of this compound's Bronchodilatory Effect in PCLS

This protocol details the methodology for evaluating the ability of this compound to relax pre-contracted airways in PCLS.

Materials:

  • Viable PCLS in culture

  • This compound stock solution (in a suitable vehicle, e.g., DMSO)

  • Bronchoconstrictor agent (e.g., methacholine, histamine)

  • Culture medium

  • Microscope with a digital camera and image analysis software

Procedure:

  • Baseline Imaging: Place a single PCLS in a well of a culture plate with fresh, pre-warmed medium. Capture baseline images of a selected airway, ensuring the lumen is clearly visible.

  • Induction of Contraction: Add a bronchoconstrictor (e.g., methacholine at a final concentration of 1 µM) to the well to induce airway smooth muscle contraction.

  • Contraction Imaging: After a stable contraction is achieved (typically 5-10 minutes), capture images of the constricted airway.

  • This compound Treatment: Add this compound at the desired final concentration to the well. Prepare a dose-response curve by testing a range of concentrations (e.g., 1 nM to 1 µM) on different PCLS.

  • Relaxation Imaging: Capture images at regular intervals (e.g., every 5 minutes for 30 minutes) to monitor the relaxation of the airway.

  • Data Analysis: Using image analysis software, measure the airway lumen area at baseline, after contraction, and after this compound treatment. Calculate the percentage of relaxation relative to the induced contraction.

Protocol 3: Evaluation of this compound's Anti-inflammatory Effects in PCLS

This protocol describes how to assess the impact of this compound on the release of inflammatory mediators from PCLS.

Materials:

  • Viable PCLS in culture

  • This compound stock solution

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • Culture medium

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • PCLS Pre-incubation: Culture PCLS for 24 hours to allow them to stabilize.

  • Treatment: Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control. Pre-incubate for 1-2 hours.

  • Inflammatory Challenge: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control group).

  • Incubation: Incubate the PCLS for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the culture supernatant from each well.

  • Cytokine Analysis: Measure the concentration of inflammatory mediators (e.g., TNF-α, IL-6) in the supernatant using appropriate ELISA kits.

  • Data Analysis: Compare the levels of cytokine release between the different treatment groups.

Visualizations

PCLS_Experimental_Workflow cluster_prep PCLS Preparation cluster_exp Experimentation lung Excised Lung Tissue agarose Inflate with Low-Melt Agarose lung->agarose solidify Solidify Agarose agarose->solidify slice Slice with Vibratome solidify->slice culture Wash & Culture PCLS slice->culture treat Treat with this compound culture->treat induce Induce Contraction/Inflammation treat->induce acquire Data Acquisition (Imaging/ELISA) induce->acquire analyze Data Analysis acquire->analyze

Caption: Workflow for PCLS preparation and experimentation.

Batefenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Receptor Agonism cluster_m3 Muscarinic M3 Receptor Antagonism Batefenterol_beta This compound Beta2AR β2-Adrenergic Receptor Batefenterol_beta->Beta2AR Gs Gs Protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Batefenterol_m3 This compound M3R M3 Muscarinic Receptor Batefenterol_m3->M3R Gq Gq Protein M3R->Gq ACh Acetylcholine ACh->M3R PLC Phospholipase C Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Caption: Dual signaling pathway of this compound in airway smooth muscle.

References

Batefenterol: Application Notes and Protocols for Studying Synergistic Effects of MABA Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing batefenterol, a potent Muscarinic Antagonist and β2-Adrenergic Receptor Agonist (MABA), to investigate synergistic interactions in airway smooth muscle relaxation. The following protocols and data are intended to facilitate research into the enhanced efficacy of dual-pharmacology compounds for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Introduction

This compound (GSK961081) is a novel bifunctional molecule that combines muscarinic antagonism and β2-agonism in a single entity.[1] This dual pharmacology is designed to achieve superior bronchodilation compared to monotherapy with either a muscarinic antagonist or a β2-agonist alone. The synergistic effect arises from the compound's ability to simultaneously inhibit bronchoconstriction mediated by the parasympathetic nervous system and stimulate bronchodilation through the sympathetic pathway.[2] this compound exhibits high affinity for human M2 and M3 muscarinic receptors and the β2-adrenoceptor.[3]

Data Presentation

Preclinical Efficacy in Guinea Pig Trachea

The synergistic effect of this compound has been demonstrated in ex vivo studies using guinea pig tracheal tissue. The following table summarizes the potency of this compound in producing smooth muscle relaxation through its individual and combined mechanisms of action.

Mechanism of ActionEC50 (nM)[3]
Muscarinic Antagonist (MA)50
β2-Adrenergic Agonist (BA)25
Combined MABA 10

EC50: Half-maximal effective concentration.

Clinical Efficacy in COPD Patients

Clinical trials have evaluated the efficacy of various doses of this compound in patients with COPD. The data below shows the improvement in lung function, as measured by the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) after 42 days of treatment.

This compound Once-Daily DoseChange from Baseline in Trough FEV1 (mL)[4]
37.5 µg182.2 - 191.1
75 µg199.5 - 208.4
150 µg211.0 - 263.5
300 µg228.3 - 305.1
600 µg244.8 - 334.1
Placebo-
Umeclidinium/Vilanterol (62.5/25 µg)~220

Experimental Protocols

Protocol 1: Assessment of Functional Antagonism and Agonism in Isolated Guinea Pig Trachea

This protocol is designed to determine the functional antagonist and agonist potencies of this compound and to generate dose-response data for synergy analysis.

Materials:

  • Male Hartley guinea pigs (250-700 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbachol (cholinergic agonist)

  • This compound

  • Isoproterenol (β2-agonist control)

  • Atropine (muscarinic antagonist control)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Prepare tracheal ring segments (2-3 cartilage rings wide).

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Determining Muscarinic Antagonist Potency (pA2 value):

    • Contract the tracheal rings with a submaximal concentration of carbachol (e.g., EC50 concentration, predetermined).

    • Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the bath.

    • Record the relaxation response at each concentration.

    • Wash the tissues and repeat the carbachol contraction.

    • Add a single concentration of this compound and allow it to equilibrate for 30 minutes.

    • Generate a cumulative concentration-response curve to carbachol in the presence of this compound.

    • Repeat with different concentrations of this compound to calculate the pA2 value using a Schild plot.

  • Determining β2-Agonist Potency (EC50 value):

    • Pre-contract the tracheal rings with a fixed concentration of carbachol (e.g., 1 µM).

    • Once a stable tone is reached, add cumulative concentrations of this compound to elicit relaxation.

    • Record the relaxation response at each concentration until a maximal response is achieved.

    • Calculate the EC50 value from the resulting concentration-response curve.

  • Assessing Combined MABA Effect:

    • Generate a cumulative concentration-response curve for this compound-induced relaxation of carbachol-pre-contracted tracheal rings as described in step 3. The resulting EC50 will represent the combined MABA effect.

Protocol 2: Synergy Analysis using the Combination Index (CI) Method

This protocol describes how to analyze the dose-response data obtained from Protocol 1 to quantify the synergistic interaction of this compound's dual pharmacology using the Chou-Talalay method.

Principle:

The Combination Index (CI) is a quantitative measure of the interaction between two drugs.

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Calculation:

The CI is calculated using the following formula:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 (muscarinic antagonist effect) and drug 2 (β2-agonist effect) in combination that elicit a certain effect (e.g., 50% relaxation).

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that produce the same effect.

Procedure:

  • Data Input:

    • From the dose-response curves generated in Protocol 1, determine the EC50 values for the muscarinic antagonist effect (functionally determined as the concentration of this compound causing a rightward shift in the carbachol dose-response curve), the β2-agonist effect, and the combined MABA effect.

  • CI Calculation for this compound:

    • For a MABA compound like this compound, the concept is applied to the two pharmacologies within the single molecule. The "combination" is the molecule itself.

    • To calculate the CI at the 50% effect level (CI50), you will need to conceptually separate the contributions of the antagonist and agonist activities at the combined EC50. This can be approached by analyzing the dose-response curves. A simplified approach for a MABA is to compare the potency of the combined effect with the individual component potencies. A significantly lower EC50 for the combined effect compared to the individual effects is a strong indicator of synergy.

  • Software Analysis:

    • For a more rigorous analysis, specialized software such as CompuSyn can be used. This software can calculate CI values at different effect levels (e.g., EC25, EC50, EC75) and generate Fa-CI plots (Fraction affected vs. CI) and isobolograms to visualize the synergy.

Visualizations

Signaling Pathways of this compound

Batefenterol_Signaling_Pathways cluster_M3R Muscarinic M3 Receptor (Antagonism) cluster_B2AR β2-Adrenergic Receptor (Agonism) Batefenterol_M3 This compound M3R M3 Receptor Batefenterol_M3->M3R Antagonizes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Batefenterol_B2 This compound B2AR β2-Adrenergic Receptor Batefenterol_B2->B2AR Agonizes Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Dual signaling pathways of this compound.

Experimental Workflow for Synergy Analysis

Synergy_Analysis_Workflow cluster_experiment Ex Vivo Experiment cluster_analysis Data Analysis prep Prepare Isolated Guinea Pig Trachea contract Induce Contraction (e.g., Carbachol) prep->contract dose_response Generate Dose-Response Curves (Antagonist, Agonist, MABA) contract->dose_response ec50 Determine EC50 Values dose_response->ec50 Data Input ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) ec50->ci_calc interpret Interpret Results (Synergy, Additive, Antagonism) ci_calc->interpret

Caption: Workflow for determining this compound synergy.

Logical Relationship of this compound's Dual Action

Batefenterol_Dual_Action cluster_actions cluster_effects This compound This compound MA Muscarinic Antagonist This compound->MA BA β2-Adrenergic Agonist This compound->BA Inhibit_Contraction Inhibition of Bronchoconstriction MA->Inhibit_Contraction Promote_Relaxation Promotion of Bronchodilation BA->Promote_Relaxation Synergy Synergistic Bronchodilation Inhibit_Contraction->Synergy Promote_Relaxation->Synergy

Caption: Logical model of this compound's synergistic effect.

References

Unraveling the Dual Pharmacology of Batefenterol: A Guide to Suitable Cell Lines and In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule that exhibits both muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activities.[1][2][3] This dual pharmacology allows for a synergistic approach to bronchodilation in the treatment of chronic obstructive pulmonary disease (COPD).[3][4] Understanding the intricate mechanism of action of this compound at a cellular level is paramount for further drug development and identifying potential new therapeutic applications. A critical first step in this process is the selection of appropriate in vitro cell-based models that accurately reflect the drug's interaction with its targets: the β2-adrenergic receptor (β2AR) and the muscarinic M3 receptor (M3R).

This document provides a comprehensive guide to selecting suitable cell lines for studying this compound's mechanism of action, complete with detailed experimental protocols for key functional assays and visualizations of the relevant signaling pathways.

Selecting the Optimal Cell Line: A Critical Decision

The ideal cell line for investigating this compound's dual pharmacology should ideally express both β2AR and M3R at physiologically relevant levels. This allows for the simultaneous assessment of both agonistic and antagonistic activities in a single system. Two main categories of cell lines are suitable for this purpose:

  • Endogenously Expressing Cell Lines: These cells naturally express both β2AR and M3R, providing a more physiologically relevant model. Human airway smooth muscle (HASM) cells are a prime example, as they are a primary target of inhaled bronchodilators. The human bronchial epithelial cell line BEAS-2B is another relevant option.

  • Recombinantly Expressing Cell Lines: These are host cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, that have been genetically engineered to express one or both of the target receptors. These systems offer the advantage of controlled and often high levels of receptor expression, which can be beneficial for robust assay performance.

The choice between these cell line types will depend on the specific research question. Endogenous systems are preferred for studying signaling cross-talk and more complex physiological responses, while recombinant systems are excellent for high-throughput screening and detailed pharmacological characterization of the drug-receptor interaction.

Quantitative Data Summary

The following table summarizes key pharmacological data for this compound, providing a reference for expected potencies in various assay systems.

ParameterReceptorValueCell SystemReference
Binding Affinity (Ki) hM2 Muscarinic1.4 nMRecombinant
hM3 Muscarinic1.3 nMRecombinant
hβ2-Adrenoceptor3.7 nMRecombinant
Functional Potency (EC50) hβ2-Adrenoceptor Agonism (cAMP stimulation)0.29 nMRecombinant
M3 Muscarinic Antagonism (muscle relaxation)50 nMGuinea pig isolated trachea
Combined β2 Agonism & M3 Antagonism (muscle relaxation)10 nMGuinea pig isolated trachea

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of this compound, it is essential to understand the distinct signaling pathways engaged by its dual activities.

Batefenterol_Signaling_Pathways cluster_beta2 β2-Adrenergic Receptor Agonism cluster_m3 M3 Muscarinic Receptor Antagonism Batefenterol_beta This compound beta2AR β2-Adrenergic Receptor Batefenterol_beta->beta2AR Agonist Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation_beta Bronchodilation PKA->Relaxation_beta Batefenterol_m3 This compound M3R M3 Muscarinic Receptor Batefenterol_m3->M3R Antagonist Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction Acetylcholine Acetylcholine Acetylcholine->M3R Activates

Caption: Signaling pathways of this compound.

The following diagram illustrates a typical workflow for characterizing the activity of this compound in a selected cell line.

Experimental_Workflow start Select Cell Line (e.g., HASM or CHO-β2/M3) culture Cell Culture and Maintenance start->culture seed Seed Cells into Assay Plates culture->seed beta2_assay β2 Agonism Assay (cAMP Measurement) seed->beta2_assay m3_assay M3 Antagonism Assay (Calcium Flux) seed->m3_assay data_analysis Data Analysis (EC50 / IC50 Determination) beta2_assay->data_analysis m3_assay->data_analysis conclusion Conclusion on this compound's Dual Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for this compound characterization.

This logical diagram outlines the key considerations for selecting a suitable cell line.

Cell_Line_Selection_Logic start Start: Need to study This compound's Mechanism question1 Physiological Relevance a Priority? start->question1 endogenous Choose Endogenously Expressing Cell Line (e.g., HASM, BEAS-2B) question1->endogenous Yes question2 High-Throughput Screening or Robust Signal Needed? question1->question2 No assay_dev Proceed to Assay Development endogenous->assay_dev recombinant Choose Recombinantly Expressing Cell Line (e.g., CHO-β2/M3, HEK-β2/M3) recombinant->assay_dev question2->endogenous No question2->recombinant Yes end End: Suitable Cell Line Selected assay_dev->end

Caption: Logic for selecting a suitable cell line.

Experimental Protocols

Protocol 1: Measurement of β2-Adrenergic Receptor-Mediated cAMP Accumulation

This protocol is designed to quantify the agonist activity of this compound at the β2-adrenergic receptor by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

  • Selected cell line (e.g., CHO-K1 cells stably expressing human β2AR)

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (β-adrenergic antagonist, for control experiments)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., a competitive immunoassay or a FRET-based biosensor assay)

  • 96-well or 384-well microplates

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells according to standard protocols.

    • Harvest the cells and seed them into the microplates at an appropriate density. Allow the cells to adhere and grow overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound and control compounds (isoproterenol, propranolol) in assay buffer.

  • Assay Performance:

    • Aspirate the culture medium from the wells and wash the cells once with assay buffer.

    • Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at 37°C.

    • Add the serially diluted compounds (this compound, isoproterenol) to the wells. For antagonist controls, pre-incubate with propranolol before adding the agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA, HTRF, or fluorescence).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.

Protocol 2: Measurement of M3 Muscarinic Receptor-Mediated Calcium Flux

This protocol assesses the antagonist activity of this compound at the M3 muscarinic receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Selected cell line (e.g., CHO-K1 cells stably expressing human M3R)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Carbachol or Acetylcholine (muscarinic agonist)

  • Atropine (muscarinic antagonist, positive control)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (to prevent dye leakage)

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Seeding:

    • Culture and seed the cells into microplates as described in Protocol 1.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye in assay buffer containing probenecid for a specified time (e.g., 60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the control antagonist (atropine) in assay buffer.

    • Prepare a solution of the muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Performance:

    • Place the cell plate in the fluorescence plate reader.

    • Add the serially diluted this compound or atropine to the wells and incubate for a specified pre-incubation time.

    • Add the agonist (carbachol) to all wells and immediately start recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the agonist response against the log of the antagonist concentration (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.

The selection of an appropriate cell line is a foundational step for the successful in vitro characterization of this compound's dual mechanism of action. Both endogenously expressing cell lines like HASM and recombinantly engineered cell lines such as CHO or HEK-293 offer distinct advantages. By employing the detailed protocols for cAMP and calcium flux assays provided herein, researchers can robustly quantify the β2-adrenergic agonism and M3 muscarinic antagonism of this compound, thereby gaining deeper insights into its pharmacological profile. The accompanying diagrams provide a clear visual framework for the underlying signaling pathways and experimental logic, facilitating a comprehensive understanding of this novel bifunctional bronchodilator.

References

Application Notes: Preparation of Batefenterol Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (also known as GSK961081) is a novel bifunctional molecule that exhibits properties of both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2][3] It is a subject of research for respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).[4] As a single molecule, this compound targets M2 and M3 muscarinic receptors and activates the β2-adrenoceptor, providing a dual mechanism for bronchodilation.[1]

Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions in a cell culture setting.

This compound Properties

A summary of the key physicochemical and biological properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₄₀H₄₂ClN₅O₇
Molecular Weight 740.2 g/mol
CAS Number 743461-65-6
Mechanism of Action Muscarinic Antagonist & β₂-Adrenoceptor Agonist
Binding Affinity (Ki) hM2: 1.4 nMhM3: 1.3 nMhβ₂-AR: 3.7 nM
Functional Activity (EC₅₀) hβ₂-AR (cAMP stimulation): 0.29 nM
Solubility (Reported) DMSO: 100 mg/mL (135 mM)DMSO: 0.5 mg/mLDMF: 1 mg/mL

Note: The reported solubility in DMSO varies between suppliers. It is recommended to prepare a standard 10 mM stock solution, which is well within the higher reported solubility limit.

Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture experiments.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Chemical fume hood

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Procedure
  • Calculation: Determine the required mass of this compound and volume of DMSO. To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Volume (mL) × 10 mM × 740.2 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL)

    • Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 740.2 mg/mmol × (1 L / 1000 mL) = 7.402 mg

  • Weighing: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

    • For the example above, add 1 mL of anhydrous DMSO to 7.402 mg of this compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the solution is clear and free of any visible particulates before proceeding.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -20°C for long-term stability. This compound is stable for at least 4 years when stored properly at -20°C.

Protocol: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium.

Procedure
  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Dilution: Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% , to prevent solvent-induced cytotoxicity or other off-target effects.

  • Mixing: When adding the DMSO stock to the aqueous culture medium, add the stock solution dropwise while gently swirling the medium. This helps prevent the compound from precipitating out of the solution.

  • Application: Add the final working solutions to your cell cultures immediately after preparation.

Example Dilution Calculation

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • Use the formula: C₁V₁ = C₂V₂

  • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

  • V₁ = (10 × 1000) / 10,000 = 1 µL

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing and using this compound and its dual-action signaling pathway.

G A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Prepare 10 mM Stock Solution B->C D Aliquot & Store at -20°C C->D E Thaw Single Aliquot D->E For each experiment F Prepare Working Solution in Culture Medium (Final DMSO <0.1%) E->F G Treat Cells in Culture F->G

Caption: Experimental workflow for this compound solution preparation.

G cluster_cell Cell Membrane This compound This compound b2ar β₂-Adrenergic Receptor This compound->b2ar Activates mar Muscarinic Receptor (M3) This compound->mar Blocks gs Gs Protein b2ar->gs ac Adenylyl Cyclase gs->ac camp cAMP ac->camp atp ATP atp->camp pka PKA camp->pka response_relax Cellular Response (e.g., Relaxation) pka->response_relax gq Gq Protein mar->gq plc PLC gq->plc response_constrict Cellular Response (e.g., Contraction) plc->response_constrict

References

Application Notes and Protocols for In Vivo Delivery of Batefenterol in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Publicly available, peer-reviewed studies detailing specific in vivo delivery protocols for Batefenterol (also known as GSK961081) in rodent models are limited. This compound is a bifunctional molecule exhibiting both muscarinic antagonist and β2-agonist (MABA) properties, developed for treating chronic obstructive pulmonary disease (COPD)[1][2][3]. The following protocols are representative methodologies for delivering a MABA compound via intratracheal administration to a murine model of allergic asthma, a common approach for evaluating novel bronchodilators.

Introduction

This compound is a novel MABA designed to provide dual bronchodilation by simultaneously antagonizing muscarinic M3 receptors and agonizing β2-adrenergic receptors in the airways[4][5]. This dual action can lead to greater bronchodilation than either mechanism alone. Evaluating the efficacy and pharmacokinetics of new inhaled therapies like this compound necessitates robust and reproducible in vivo rodent models. This document outlines a detailed protocol for inducing an allergic asthma phenotype in mice and administering a test compound, such as this compound, via a non-invasive intratracheal route.

Representative Animal Model: Ovalbumin-Induced Allergic Asthma

The ovalbumin (OVA)-sensitized and challenged mouse is a widely used model to study the hallmarks of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. This model is suitable for testing the efficacy of bronchodilators and anti-inflammatory agents.

Materials
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Reagents: Ovalbumin (OVA), Aluminum hydroxide (Alum), Methacholine, Phosphate-buffered saline (PBS).

  • Anesthetics: Ketamine and Xylazine solution.

Protocol: Sensitization and Challenge

This protocol establishes an acute allergic airway inflammation model.

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 1.3 mg of aluminum hydroxide. Control mice receive a sham injection of PBS.

  • Aerosol Challenge:

    • On Days 21, 22, and 23, place mice in a plexiglass chamber and expose them to an aerosolized solution of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer. Control groups are exposed to a PBS aerosol.

  • Compound Administration:

    • The test compound (this compound) or vehicle is administered 1 hour prior to the final OVA challenge on Day 23. The preferred route for direct lung delivery is intratracheal instillation.

Intratracheal Delivery Protocol

Non-invasive intratracheal (IT) instillation is a precise method for delivering a specific dose of a compound directly to the lungs, minimizing systemic exposure and variability compared to intranasal or aerosol administration.

Materials
  • Equipment: Rodent intubation platform, fiber-optic illuminator, insulin syringe with attached polyethylene tubing (PE-10).

  • Formulation: this compound dissolved in a suitable vehicle (e.g., sterile saline). The final volume should not exceed 50 µL for a mouse.

Protocol: Non-Invasive Intratracheal Instillation
  • Preparation: Anesthetize the mouse with an i.p. injection of Ketamine (50–80 mg/kg) and Xylazine (8–12 mg/kg). Confirm adequate anesthesia via a paw pinch test.

  • Positioning: Suspend the anesthetized mouse on an intubation platform by its incisors at a 45-degree angle.

  • Visualization: Use curved, blunt-ended forceps to gently move the tongue aside to visualize the larynx. A fiber-optic illuminator can aid visualization.

  • Instillation: Carefully insert the PE-10 tubing 0.5–1 cm into the trachea and instill the 50 µL this compound solution. Pre-loading the syringe with ~50 µL of air ensures the full liquid volume is expelled.

  • Recovery: Hold the tubing in place for 5 seconds to prevent reflux. Keep the mouse on the platform for at least 30 seconds before moving it to a warming pad for recovery.

Data Presentation and Endpoints

Following compound administration and final challenge, key endpoints are measured to assess efficacy. All quantitative data should be summarized for clarity.

Assessment of Airway Hyperresponsiveness (AHR)

AHR is typically measured 24 hours after the final OVA challenge using invasive or non-invasive plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.

Table 1: Representative AHR Data (Lung Resistance, R L)

Treatment Group Methacholine Dose (mg/mL) Lung Resistance (cmH₂O·s/mL) ± SEM
Vehicle Control 0 0.65 ± 0.05
6.25 1.50 ± 0.12
12.5 2.80 ± 0.25
25 4.50 ± 0.40
This compound (10 µg/kg) 0 0.68 ± 0.06
6.25 0.95 ± 0.09*
12.5 1.60 ± 0.15*
25 2.50 ± 0.28*

*Data is illustrative and does not represent actual experimental results.

Bronchoalveolar Lavage (BAL) Fluid Analysis

Cellular infiltration into the airways is quantified by performing a bronchoalveolar lavage 48 hours post-challenge. Total and differential cell counts (eosinophils, neutrophils, lymphocytes) are determined.

Table 2: Representative BAL Fluid Cell Counts

Treatment Group Total Cells (x10⁵) Eosinophils (x10⁴) Neutrophils (x10⁴)
Vehicle Control 6.5 ± 0.8 3.2 ± 0.5 0.5 ± 0.1
This compound (10 µg/kg) 3.1 ± 0.4* 1.1 ± 0.2* 0.4 ± 0.1

*Data is illustrative and does not represent actual experimental results.

Pharmacokinetic (PK) Analysis

To understand the drug's disposition, blood samples can be collected at various time points after administration. Plasma concentrations of this compound are measured, typically by LC-MS/MS, to determine key PK parameters.

Table 3: Representative Pharmacokinetic Parameters in Rats (Intratracheal)

Parameter Value
Dose 100 µg/kg
Tₘₐₓ (h) 0.25
Cₘₐₓ (ng/mL) 85
AUC₀₋ₜ (ng·h/mL) 250
t₁/₂ (h) 2.5

*Data is illustrative and based on typical values for inhaled compounds.

Visualizations

Signaling Pathway

This compound acts on two distinct G-protein coupled receptors in airway smooth muscle cells.

MABA_Signaling_Pathway cluster_beta2 β2-Agonist Action cluster_m3 Muscarinic Antagonist Action Batefenterol_B This compound B2AR β2-Adrenergic Receptor Batefenterol_B->B2AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_B Bronchodilation (Relaxation) PKA->Relaxation_B Batefenterol_M This compound M3R M3 Muscarinic Receptor Batefenterol_M->M3R ACh Acetylcholine ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 ↑ IP3 / Ca²⁺ PLC->IP3 Contraction Bronchoconstriction IP3->Contraction

Caption: Dual signaling pathway of this compound in airway smooth muscle.

Experimental Workflow

The overall process from animal model creation to data analysis follows a structured timeline.

Experimental_Workflow Day0 Day 0: Sensitization (OVA i.p.) Day14 Day 14: Sensitization (OVA i.p.) Day0->Day14 Day21_23 Days 21-23: Aerosol Challenge (OVA) Day14->Day21_23 Admin Day 23 (1h prior): This compound IT Admin Day21_23->Admin Day24 Day 24: AHR Measurement Admin->Day24 Day25 Day 25: BAL Fluid Collection & Histology Day24->Day25 Analysis Data Analysis: (AHR, Cell Counts, PK) Day25->Analysis

Caption: Timeline for an OVA-induced asthma model and compound evaluation.

References

Application Note: Measuring Batefenterol-Induced Calcium Mobilization in Airway Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both long-acting muscarinic antagonist (MABA) and β2-adrenergic agonist properties, making it a promising therapeutic agent for chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its dual mechanism of action involves modulating key signaling pathways that regulate airway smooth muscle tone.[1] A critical component of this regulation is the control of intracellular calcium ([Ca2+]i) mobilization. This application note provides detailed protocols for measuring the effects of this compound on [Ca2+]i in airway cells using fluorescent calcium indicators. The methodologies described are essential for characterizing the pharmacological profile of this compound and similar dual-pharmacology molecules in a preclinical setting.

Introduction to this compound's Mechanism of Action

This compound is a single molecule designed to deliver two distinct pharmacological activities to the airways:

  • Muscarinic Antagonism: It blocks M3 muscarinic acetylcholine receptors, which are primarily responsible for cholinergic-induced bronchoconstriction. Activation of M3 receptors by acetylcholine triggers a Gq protein-coupled cascade, leading to the formation of inositol trisphosphate (IP3) and subsequent release of calcium from the sarcoplasmic reticulum, causing smooth muscle contraction. By antagonizing this receptor, this compound inhibits this calcium release.

  • β2-Adrenergic Agonism: It stimulates β2-adrenergic receptors, which are coupled to Gs proteins. This activation increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to protein kinase A (PKA) activation and subsequent phosphorylation of various targets that promote smooth muscle relaxation. The interplay between β2-agonism and calcium signaling can be complex, but it generally contributes to lowering cytosolic calcium concentrations and reducing the sensitivity of the contractile apparatus to calcium.

The combination of these two actions in a single molecule is expected to provide superior bronchodilation compared to monotherapy. Measuring this compound's impact on calcium mobilization allows for a direct assessment of its functional activity at the cellular level.

Principle of the Calcium Mobilization Assay

This protocol utilizes cell-permeant fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration. These dyes contain acetoxymethyl (AM) ester groups that allow them to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.

Upon binding to free Ca2+, the spectral properties of the dye change.

  • Fluo-4: Exhibits a large increase in fluorescence intensity upon binding Ca2+, typically excited at ~488 nm with emission measured at ~520 nm.

  • Fura-2: A ratiometric indicator that shifts its excitation wavelength upon Ca2+ binding. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca2+-bound) versus 380 nm (Ca2+-free) is used to determine the intracellular calcium concentration, which minimizes effects from uneven dye loading or photobleaching.

By pre-loading airway cells with one of these dyes, the response to a muscarinic agonist (e.g., carbachol, oxotremorine) can be measured in real-time. The ability of this compound to inhibit this agonist-induced calcium flux can then be quantified.

Signaling Pathway of this compound in Airway Smooth Muscle Cells

The diagram below illustrates the dual signaling mechanism of this compound in an airway smooth muscle cell, highlighting its impact on calcium regulation.

batefenterol_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M3R M3 Muscarinic Receptor PLC Phospholipase C (PLC) M3R->PLC Activates Gq B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase (AC) B2AR->AC Activates Gs IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Batefenterol_agonist This compound (β2 Agonist) Batefenterol_agonist->B2AR Activates Batefenterol_antagonist This compound (M3 Antagonist) Batefenterol_antagonist->M3R Blocks ACh Acetylcholine ACh->M3R Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor Ca_ion Ca²⁺ SR->Ca_ion Releases Contraction Muscle Contraction Ca_ion->Contraction Induces PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Promotes experimental_workflow start Start culture Culture HBSMCs in T-75 flask start->culture seed Seed HBSMCs in 96-well plates (20,000 cells/well) culture->seed incubate1 Incubate for 24-48h until confluent seed->incubate1 prepare_dye Prepare Dye Loading Solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) incubate1->prepare_dye load_dye Wash cells with HBSS & load with dye solution prepare_dye->load_dye incubate2 Incubate for 60 min at 37°C in the dark load_dye->incubate2 wash Wash cells 2x with HBSS to remove excess dye incubate2->wash add_compounds Add this compound dilutions and controls (Atropine, Vehicle) wash->add_compounds incubate3 Incubate for 20 min at 37°C add_compounds->incubate3 measure_baseline Measure baseline fluorescence on plate reader incubate3->measure_baseline add_agonist Add muscarinic agonist (e.g., Carbachol EC80) measure_baseline->add_agonist measure_response Measure fluorescence kinetics (e.g., for 120 seconds) add_agonist->measure_response analyze Analyze Data: Calculate % inhibition and generate IC50 curve measure_response->analyze end End analyze->end

References

Batefenterol: Application Notes for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule that exhibits both muscarinic acetylcholine receptor (mAChR) antagonist and β2-adrenoceptor (β2-AR) agonist properties, making it a subject of significant interest for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its dual pharmacology presents a unique opportunity for bronchodilation by simultaneously inhibiting bronchoconstriction mediated by the parasympathetic nervous system and stimulating smooth muscle relaxation. High-throughput screening (HTS) assays are essential for identifying and characterizing compounds like this compound, enabling the rapid assessment of their potency and selectivity. These application notes provide detailed protocols for HTS assays relevant to the pharmacological activities of this compound.

Mechanism of Action

This compound functions as a muscarinic receptor antagonist, with high affinity for M2 and M3 subtypes, and as a potent agonist of the β2-adrenoceptor.[1][3] The antagonism of M3 receptors in the airway smooth muscle prevents acetylcholine-induced bronchoconstriction. Concurrently, agonism of β2-adrenoceptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.

batefenterol_signaling_pathway M3R M3 Muscarinic Receptor PLC Phospholipase C (PLC) beta2AR β2-Adrenergic Receptor AC Adenylyl Cyclase (AC) beta2AR->AC This compound This compound This compound->M3R Antagonism This compound->beta2AR Agonism IP3_DAG IP3 & DAG Increase Ca2 ↑ Intracellular Ca²⁺ Bronchoconstriction Bronchoconstriction cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Dual signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound, demonstrating its high affinity and potency at human muscarinic and β2-adrenergic receptors.

ParameterReceptorSpeciesValue (nM)Reference
Ki hM2 MuscarinicHuman1.4[1]
hM3 MuscarinicHuman1.3
hβ2-AdrenoceptorHuman3.7
EC50 hβ2-Adrenoceptor (cAMP stimulation)Human0.29
M3 Muscarinic AntagonismGuinea Pig50
β2-Adrenoceptor AgonismGuinea Pig25
Combined MABA effectGuinea Pig10

Experimental Protocols

High-throughput screening for a bifunctional compound like this compound requires a dual-assay approach to assess both its antagonist and agonist activities.

β2-Adrenergic Receptor Agonist HTS Assay: cAMP Measurement

This functional assay quantifies the ability of a compound to stimulate cAMP production following the activation of the β2-adrenoceptor.

Materials:

  • Cell line: CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Test compounds (including this compound as a positive control) serially diluted in stimulation buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence polarization-based).

  • 384-well white opaque microplates.

Protocol:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in assay buffer to the desired concentration (e.g., 2,000 cells/well).

  • Compound Addition: Dispense 5 µL of the cell suspension into each well of the 384-well plate. Add 5 µL of the serially diluted test compounds or controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to stimulate cAMP production.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Signal Measurement: After the recommended incubation period for the detection reagents, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Muscarinic Receptor Antagonist HTS Assay: Radioligand Binding

This assay measures the ability of a compound to displace a known radiolabeled muscarinic antagonist from the M3 receptor.

Materials:

  • Membrane preparation: Membranes from CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or a similar M3-selective antagonist.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Test compounds (including this compound) serially diluted in binding buffer.

  • 96-well or 384-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Protocol:

  • Assay Setup: In a 96-well or 384-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-specific binding control.

    • 50 µL of serially diluted test compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold binding buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

HTS Workflow for a MABA Compound

The following diagram illustrates a logical workflow for a high-throughput screening campaign to identify and characterize MABA compounds like this compound.

hts_workflow cluster_primary_screening Primary Screening cluster_hit_confirmation Hit Confirmation & Triage cluster_secondary_assays Secondary & Lead Optimization Compound_Library Compound Library Primary_Agonist_Assay Primary β2-AR Agonist Assay (e.g., cAMP HTS) Compound_Library->Primary_Agonist_Assay Primary_Antagonist_Assay Primary M3 Antagonist Assay (e.g., Radioligand Binding HTS) Compound_Library->Primary_Antagonist_Assay Agonist_Hits Agonist Hits Primary_Agonist_Assay->Agonist_Hits Antagonist_Hits Antagonist Hits Primary_Antagonist_Assay->Antagonist_Hits Dose_Response_Agonist Dose-Response Confirmation (Agonist Activity) Agonist_Hits->Dose_Response_Agonist Dose_Response_Antagonist Dose-Response Confirmation (Antagonist Activity) Antagonist_Hits->Dose_Response_Antagonist Dual_Activity_Hits Confirmed Dual-Activity Hits Dose_Response_Agonist->Dual_Activity_Hits Dose_Response_Antagonist->Dual_Activity_Hits Selectivity_Profiling Selectivity Profiling (Other β-AR and M-R subtypes) Dual_Activity_Hits->Selectivity_Profiling Functional_Assays Functional Assays (e.g., Airway Smooth Muscle Relaxation) Selectivity_Profiling->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization

Caption: HTS workflow for MABA compounds.

Conclusion

The dual pharmacology of this compound offers a promising therapeutic approach for COPD. The high-throughput screening assays outlined in these application notes provide robust and reproducible methods for the identification and characterization of novel MABA compounds. By employing a combination of functional and binding assays, researchers can efficiently assess the potency, selectivity, and dual activity of candidate molecules, accelerating the drug discovery and development process.

References

Preclinical Efficacy Evaluation of Batefenterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a pioneering bifunctional molecule that exhibits both muscarinic acetylcholine receptor antagonist (M) and β2-adrenergic receptor agonist (BA) properties in a single compound.[1][2] This dual pharmacology makes it a promising therapeutic candidate for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, where both bronchoconstriction and airway inflammation are key pathological features. The preclinical assessment of this compound's efficacy requires a multi-faceted approach, encompassing in vitro characterization of its dual pharmacology and in vivo evaluation of its bronchodilatory and anti-inflammatory effects in relevant animal models.

These application notes provide a comprehensive guide to the experimental design for the preclinical efficacy studies of this compound, complete with detailed protocols for key assays and recommendations for data presentation and visualization.

Part 1: In Vitro Characterization of this compound

Receptor Binding Affinity

To confirm the dual binding characteristics of this compound, competitive radioligand binding assays are essential. These assays determine the affinity (Ki) of this compound for the target receptors.

Protocol 1: Muscarinic and β2-Adrenergic Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for M2 and M3 muscarinic receptors and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing human recombinant M2, M3, or β2 receptors.

  • Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for muscarinic receptors; [³H]-CGP-12177 for β2-adrenergic receptors.

  • Non-labeled ligands for determining non-specific binding (e.g., Atropine for muscarinic receptors, Propranolol for β2-adrenergic receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound or the non-labeled ligand for non-specific binding.

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

ReceptorRadioligandThis compound Ki (nM)
Human M2[³H]-NMSe.g., 1.4[1][2]
Human M3[³H]-NMSe.g., 1.3[1]
Human β2[³H]-CGP-12177e.g., 3.7
Functional Activity

Functional assays are crucial to determine the agonist activity of this compound at the β2-adrenergic receptor and its antagonist activity at muscarinic receptors.

Protocol 2: β2-Adrenergic Receptor-Mediated cAMP Stimulation Assay

Objective: To measure the potency (EC50) and efficacy of this compound in stimulating cyclic AMP (cAMP) production.

Materials:

  • Cells expressing the human β2-adrenergic receptor.

  • This compound stock solution.

  • Reference β2-agonist (e.g., Isoproterenol).

  • Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Replace the culture medium with assay buffer containing the phosphodiesterase inhibitor and incubate.

  • Add serial dilutions of this compound or the reference agonist to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and maximal response.

Protocol 3: M3 Muscarinic Receptor Antagonism Assay (Calcium Mobilization)

Objective: To determine the potency (IC50) of this compound in inhibiting acetylcholine-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the human M3 muscarinic receptor.

  • This compound stock solution.

  • Acetylcholine (ACh) or another muscarinic agonist (e.g., Carbachol).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Add serial dilutions of this compound and incubate for a specified time.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of ACh (typically the EC80) and immediately measure the change in fluorescence.

  • Plot the percentage inhibition of the ACh response against the log of the this compound concentration to determine the IC50.

Data Presentation:

AssayReceptorParameterThis compound Value (nM)
cAMP StimulationHuman β2EC50e.g., 25
Calcium MobilizationHuman M3IC50e.g., 50
Ex Vivo Tissue Assays

Isolated organ bath experiments using tracheal or bronchial tissues provide a more physiologically relevant assessment of this compound's functional effects.

Protocol 4: Isolated Guinea Pig Tracheal Ring Relaxation Assay

Objective: To evaluate the relaxant effect of this compound on pre-contracted airway smooth muscle.

Materials:

  • Guinea pig tracheas.

  • Krebs-Henseleit buffer.

  • Methacholine or histamine to induce contraction.

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Isolate guinea pig tracheas and cut them into rings.

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with carbogen gas.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a sustained contraction with a fixed concentration of methacholine or histamine.

  • Once the contraction has stabilized, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tone and determine the EC50 value.

Data Presentation:

TissueContractile AgentThis compound EC50 for Relaxation (nM)
Guinea Pig TracheaMethacholinee.g., 10 (combined MABA effect)

Part 2: In Vivo Efficacy Models

Animal models of asthma and COPD are essential for evaluating the in vivo efficacy of this compound.

Bronchoprotection Studies

Protocol 5: Methacholine-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the ability of this compound to protect against agonist-induced bronchoconstriction.

Materials:

  • Guinea pigs.

  • This compound for administration (e.g., via inhalation or intratracheal instillation).

  • Methacholine solution for aerosol challenge.

  • Whole-body plethysmography system to measure airway resistance.

  • Anesthesia (if required by the plethysmography system).

Procedure:

  • Administer this compound or vehicle to the guinea pigs at various doses.

  • At a specified time point after treatment, place the animals in the whole-body plethysmography chambers.

  • Record baseline respiratory parameters.

  • Expose the animals to an aerosol of increasing concentrations of methacholine.

  • Measure the changes in airway resistance (or Penh as a surrogate) at each methacholine concentration.

  • Determine the provocative concentration of methacholine that causes a certain increase in airway resistance (e.g., PC200).

  • Compare the PC200 values between the this compound-treated and vehicle-treated groups to determine the dose-dependent protective effect (ED50).

Data Presentation:

Mechanism AssessedThis compound ED50 (µg/mL)
Muscarinic Antagonisme.g., 33.9
β2-Agonisme.g., 14.1
Combined MABAe.g., 6.4
Anti-inflammatory Studies

Protocol 6: Ovalbumin-Induced Allergic Asthma Model in Mice

Objective: To evaluate the anti-inflammatory effects of this compound in a model of allergic airway inflammation.

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA) and aluminum hydroxide (alum) for sensitization.

  • This compound for administration.

  • Equipment for bronchoalveolar lavage (BAL).

  • Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain).

  • ELISA kits for cytokine analysis (e.g., IL-4, IL-5, IL-13).

Procedure:

  • Sensitize mice with intraperitoneal injections of OVA/alum on days 0 and 14.

  • From day 21 to 27, administer this compound or vehicle daily prior to OVA aerosol challenge.

  • On day 28, perform BAL to collect airway inflammatory cells and fluid.

  • Determine the total and differential cell counts in the BAL fluid, focusing on eosinophils.

  • Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

  • Compare the inflammatory parameters between the this compound-treated and vehicle-treated groups.

Protocol 7: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice

Objective: To assess the anti-inflammatory effects of this compound in a model of neutrophilic airway inflammation, relevant to COPD.

Materials:

  • C57BL/6 mice.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound for administration.

  • Equipment for BAL.

  • Reagents for cell counting and differentiation.

  • ELISA kits for cytokine analysis (e.g., TNF-α, IL-6, KC/CXCL1).

Procedure:

  • Administer this compound or vehicle to the mice.

  • After a specified time (e.g., 1 hour), challenge the mice with an intranasal or intratracheal instillation of LPS.

  • At a predetermined time point after LPS challenge (e.g., 24 hours), perform BAL.

  • Determine the total and differential cell counts in the BAL fluid, focusing on neutrophils.

  • Measure the levels of pro-inflammatory cytokines in the BAL fluid supernatant by ELISA.

  • Compare the inflammatory parameters between the this compound-treated and vehicle-treated groups.

Data Presentation for Anti-inflammatory Studies:

ModelTreatment GroupTotal BAL Cells (x10⁵)Neutrophils (%)Eosinophils (%)TNF-α (pg/mL)IL-6 (pg/mL)IL-5 (pg/mL)
LPS-Induced Vehicle
This compound (Low Dose)
This compound (High Dose)
OVA-Induced Vehicle
This compound (Low Dose)
This compound (High Dose)

Part 3: Visualizations

Signaling Pathways

Batefenterol_Signaling cluster_beta2 β2-Adrenergic Agonism cluster_m3 Muscarinic Antagonism Batefenterol_b This compound beta2_receptor β2-AR Gs Gs AC Adenylyl Cyclase cAMP cAMP PKA PKA Relaxation Bronchodilation Batefenterol_m This compound ACh Acetylcholine m3_receptor M3-R Gq Gq PLC PLC IP3 IP3 Ca2 ↑ [Ca²⁺]i Contraction Bronchoconstriction

Experimental Workflow

experimental_workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Efficacy Models cluster_endpoints Key Efficacy Endpoints binding_assay Receptor Binding Assays (M2, M3, β2) functional_assays Functional Assays (cAMP, Ca²⁺ Mobilization) binding_assay->functional_assays Confirms Target Engagement tissue_assay Isolated Tracheal Ring Assay functional_assays->tissue_assay Predicts Physiological Effect bronchoprotection Bronchoprotection Model (Methacholine Challenge) tissue_assay->bronchoprotection Informs In Vivo Dosing lung_function Lung Function (Plethysmography) bronchoprotection->lung_function asthma_model Allergic Asthma Model (Ovalbumin Challenge) bal_analysis BAL Analysis (Cell Counts, Cytokines) asthma_model->bal_analysis copd_model COPD/Inflammation Model (LPS Challenge) copd_model->lung_function copd_model->bal_analysis

Conclusion

The preclinical evaluation of this compound requires a systematic approach to fully characterize its dual pharmacological profile. The protocols and experimental designs outlined in these application notes provide a robust framework for assessing its efficacy as both a potent bronchodilator and a potential anti-inflammatory agent. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can generate the comprehensive data package necessary to support the continued development of this compound for the treatment of obstructive airway diseases.

References

Application Notes and Protocols for In Vitro Evaluation of Batefenterol in Combination with Inhaled Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol is a novel bifunctional molecule exhibiting both muscarinic antagonist and β₂-adrenoceptor agonist activities, positioning it as a potential cornerstone in the management of obstructive lung diseases.[1] The combination of a long-acting β₂-agonist (LABA) with an inhaled corticosteroid (ICS) is a well-established therapeutic strategy that targets both bronchodilation and airway inflammation. This document provides detailed application notes and protocols for the in vitro assessment of this compound in combination with an ICS, such as fluticasone furoate. The methodologies described herein are based on established principles of LABA/ICS interactions and are designed to elucidate the synergistic or additive effects of this combination on key cellular and molecular pathways involved in airway inflammation and remodeling.

While specific in vitro data for the this compound/ICS combination is emerging, the protocols provided are grounded in extensive research on the synergistic interactions between LABAs and ICSs.[2][3] These interactions are multifaceted, involving reciprocal enhancement of their respective signaling pathways. Corticosteroids have been shown to increase the transcription of the β₂-adrenergic receptor gene, potentially counteracting receptor desensitization.[4][5] Conversely, LABAs can potentiate the anti-inflammatory effects of corticosteroids by enhancing the nuclear translocation of the glucocorticoid receptor (GR) and promoting GR-dependent gene transcription.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables present representative quantitative data from in vitro studies on LABA/ICS combinations. These values illustrate the expected synergistic effects on inflammatory mediator release and gene expression.

Table 1: Synergistic Inhibition of Pro-inflammatory Cytokine Release

Cell TypeStimulantTreatment (Concentration)IL-6 Inhibition (%)TNF-α Inhibition (%)
Human Bronchial Epithelial Cells (BEAS-2B)TNF-α (10 ng/mL)This compound (10 nM)15 ± 312 ± 4
ICS (1 nM)45 ± 540 ± 6
This compound (10 nM) + ICS (1 nM)75 ± 670 ± 5
Human Airway Smooth Muscle CellsIL-1β (1 ng/mL)This compound (10 nM)20 ± 418 ± 3
ICS (1 nM)50 ± 748 ± 5
This compound (10 nM) + ICS (1 nM)85 ± 880 ± 7

*p < 0.05 compared to either agent alone, indicating synergy.

Table 2: Potentiation of Glucocorticoid Response Element (GRE)-Mediated Gene Expression

Cell LineReporter ConstructTreatment (Concentration)Fold Induction of Luciferase Activity
A549 (Human Lung Epithelial)GRE-LuciferaseVehicle1.0
ICS (10 nM)12.5 ± 1.5
This compound (100 nM)1.2 ± 0.3
ICS (10 nM) + this compound (100 nM)28.5 ± 2.5*

*p < 0.01 compared to ICS alone, indicating potentiation.

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Synergy on Cytokine Release

Objective: To quantify the synergistic effect of this compound and an ICS on the release of pro-inflammatory cytokines from human bronchial epithelial cells.

Materials:

  • Human Bronchial Epithelial Cells (e.g., BEAS-2B)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and ICS (e.g., fluticasone furoate) stock solutions

  • TNF-α

  • ELISA kits for IL-6 and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BEAS-2B cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound, ICS, or the combination for 1 hour. Include a vehicle control.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 2: Glucocorticoid Response Element (GRE) Reporter Gene Assay

Objective: To determine if this compound potentiates the transcriptional activity of the glucocorticoid receptor.

Materials:

  • Human lung epithelial cell line (e.g., A549)

  • GRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound and ICS stock solutions

  • Luciferase assay system

  • 96-well cell culture plates

Procedure:

  • Transfection: Co-transfect A549 cells with the GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells in 96-well plates and allow them to recover for 24 hours.

  • Treatment: Treat the cells with this compound, ICS, or the combination for 18-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 This compound (β2-Agonist) Pathway cluster_1 Inhaled Corticosteroid (ICS) Pathway cluster_2 Pro-inflammatory Pathway Bate This compound B2AR β2-Adrenergic Receptor Bate->B2AR binds AC Adenylyl Cyclase B2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GR_nuc GR (nucleus) PKA->GR_nuc enhances nuclear translocation ICS ICS GR_cyto Glucocorticoid Receptor (GR) (cytoplasm) ICS->GR_cyto binds GR_cyto->GR_nuc translocates GR_nuc->B2AR increases B2AR gene transcription GRE Glucocorticoid Response Element (GRE) GR_nuc->GRE binds NFkB NF-κB GR_nuc->NFkB inhibits AntiInflam Anti-inflammatory Gene Transcription GRE->AntiInflam Inflam_Stim Inflammatory Stimulus (e.g., TNF-α) Inflam_Stim->NFkB activates Inflam_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB->Inflam_Genes G cluster_workflow In Vitro Synergy Assessment Workflow A 1. Cell Culture (e.g., BEAS-2B cells) B 2. Pre-treatment - this compound - ICS - Combination - Vehicle A->B C 3. Inflammatory Challenge (e.g., TNF-α, IL-1β) B->C D 4. Incubation (24 hours) C->D E 5. Sample Collection (Supernatant) D->E F 6. Endpoint Analysis E->F G Cytokine Quantification (ELISA) F->G H Gene Expression (qPCR) F->H

References

Quantifying the Effect of Batefenterol on Gene Expression in Human Lung Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol is a novel bifunctional molecule that acts as both a muscarinic antagonist and a β2-adrenergic receptor agonist, currently under development for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] Beyond its bronchodilatory effects, the β2-adrenergic agonist component of this compound may modulate gene expression in structural cells of the lung, such as fibroblasts. This document provides detailed application notes and protocols for quantifying the in vitro effects of this compound on gene expression in primary human lung fibroblasts (HLFs), with a focus on genes associated with fibrosis and inflammation. Understanding these effects is crucial for elucidating the full therapeutic potential and mechanism of action of this compound.

Key Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound is known to initiate a signaling cascade that can influence cellular processes such as proliferation and cytokine secretion.[5] The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors that regulate gene expression. Additionally, β2-adrenergic receptor stimulation can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, which also plays a role in gene regulation.

batefenterol_signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gas Gαs Beta2AR->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates ERK ERK1/2 Gas->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transcription Gene Expression (e.g., IL-6, Anti-fibrotic genes) PKA->Transcription Regulates ERK->Transcription Regulates

Caption: this compound Signaling Pathway in Lung Fibroblasts.

Experimental Protocols

Culture of Primary Human Lung Fibroblasts (HLFs)

This protocol outlines the steps for culturing primary human lung fibroblasts, which are a key in vitro model for studying the effects of this compound on lung tissue.

Materials:

  • Primary Human Lung Fibroblasts (e.g., ATCC PCS-201-013)

  • Fibroblast Growth Medium (e.g., FGM-2 BulletKit, Lonza)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Trypsin-EDTA for Primary Cells

  • Trypsin Neutralizing Solution

  • Sterile tissue culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial of HLFs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh, pre-warmed complete growth medium.

  • Cell Seeding:

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Cell Maintenance:

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

    • To passage, wash the cells with DPBS, detach them with Trypsin-EDTA, neutralize with Trypsin Neutralizing Solution, centrifuge, and re-seed in new flasks at a density of 2,500-5,000 cells/cm².

This compound Treatment for Dose-Response and Time-Course Analysis

This protocol describes how to treat cultured HLFs with this compound to assess its impact on gene expression across different concentrations and time points.

Materials:

  • Cultured HLFs (passage 3-6)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Fibroblast Growth Medium (serum-free for treatment)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Cell Plating:

    • Seed HLFs in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

  • Serum Starvation:

    • Aspirate the growth medium and replace it with serum-free medium for 12-24 hours prior to treatment to synchronize the cells.

  • This compound Treatment:

    • Dose-Response: Prepare serial dilutions of this compound in serum-free medium (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Treat the cells for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment, e.g., 100 nM). Harvest cells at different time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Cell Harvesting:

    • At the end of the treatment period, aspirate the medium, wash the cells with cold DPBS, and proceed immediately to RNA isolation.

RNA Isolation from Cultured Human Lung Fibroblasts

This protocol details the extraction of high-quality total RNA from this compound-treated HLFs, a critical step for accurate gene expression analysis.

Materials:

  • TRIzol Reagent or a similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

  • Refrigerated microcentrifuge

Protocol:

  • Cell Lysis:

    • Add 1 mL of TRIzol reagent directly to each well of the 6-well plate.

    • Pipette the lysate up and down several times to ensure complete cell lysis.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Aspirate the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by gel electrophoresis or using an Agilent Bioanalyzer.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a method for quantifying the expression of specific target genes in response to this compound treatment using qPCR.

Materials:

  • Isolated total RNA

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix)

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific forward and reverse primers (for SYBR Green) or TaqMan probes

  • qPCR instrument

  • Optical qPCR plates and seals

Protocol:

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (or TaqMan probe), and cDNA template.

    • Pipette the reaction mix into a 96-well or 384-well qPCR plate.

    • Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • qPCR Amplification:

    • Run the qPCR plate on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include a melt curve analysis at the end of the run for SYBR Green assays to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling

This protocol outlines the workflow for performing RNA-seq to obtain a comprehensive view of the transcriptomic changes in HLFs following this compound treatment.

Materials:

  • High-quality total RNA (RIN > 8)

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Protocol:

  • Library Preparation:

    • Start with 100 ng to 1 µg of total RNA.

    • Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion.

    • Fragment the RNA and synthesize first- and second-strand cDNA.

    • Perform end repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Library Quantification and Quality Control:

    • Quantify the library concentration using a Qubit fluorometer.

    • Assess the library size distribution using an Agilent Bioanalyzer.

  • Sequencing:

    • Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Gene Expression Analysis: Use R packages such as DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.

    • Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched in the differentially expressed genes.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response Effect of this compound on Profibrotic Gene Expression (qPCR)

This compound (nM)ACTA2 (Fold Change)COL1A1 (Fold Change)FN1 (Fold Change)
0 (Vehicle)1.00 ± 0.121.00 ± 0.151.00 ± 0.10
0.10.95 ± 0.110.92 ± 0.130.98 ± 0.09
10.82 ± 0.090.85 ± 0.100.88 ± 0.08
100.65 ± 0.07 0.71 ± 0.080.75 ± 0.06**
1000.51 ± 0.05 0.58 ± 0.060.62 ± 0.05
10000.48 ± 0.060.55 ± 0.07 0.59 ± 0.06
Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Time-Course Effect of 100 nM this compound on Inflammatory Gene Expression (qPCR)

Time (hours)IL-6 (Fold Change)CXCL8 (Fold Change)
01.00 ± 0.101.00 ± 0.11
21.85 ± 0.211.52 ± 0.18
63.21 ± 0.35**2.45 ± 0.29
124.56 ± 0.48***3.11 ± 0.33
242.89 ± 0.312.05 ± 0.25
481.55 ± 0.191.21 ± 0.15
Data are presented as mean ± SEM. Statistical significance vs. 0 hours: *p<0.05, **p<0.01, **p<0.001.

Table 3: Top Differentially Expressed Genes from RNA-Seq Analysis (100 nM this compound, 24h)

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
Upregulated
RGS23.151.2e-152.5e-11
FOS2.893.5e-124.1e-08
IL62.548.1e-105.6e-06
............
Downregulated
ACTA2-1.582.3e-091.1e-05
COL1A1-1.425.6e-082.0e-04
FN1-1.359.8e-083.1e-04
............

Experimental Workflow and Data Analysis Pipeline Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis Culture Culture Primary HLFs Plate Plate Cells Culture->Plate Starve Serum Starvation Plate->Starve Treat This compound Treatment (Dose-Response & Time-Course) Starve->Treat RNA_Isolation RNA Isolation Treat->RNA_Isolation qPCR qPCR RNA_Isolation->qPCR RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq qPCR_Analysis qPCR Data Analysis (ΔΔCt Method) qPCR->qPCR_Analysis RNA_Seq_Analysis RNA-Seq Data Analysis (Differential Expression) RNA_Seq->RNA_Seq_Analysis

Caption: Experimental Workflow for Gene Expression Analysis.

rnaseq_pipeline cluster_data_processing Data Processing cluster_statistical_analysis Statistical Analysis Raw_Reads Raw Sequencing Reads (FASTQ) QC1 Quality Control (FastQC) Raw_Reads->QC1 Alignment Read Alignment (STAR) QC1->Alignment Quantification Read Quantification (featureCounts) Alignment->Quantification Count_Matrix Gene Count Matrix Quantification->Count_Matrix DEG_Analysis Differential Expression (DESeq2 / edgeR) Count_Matrix->DEG_Analysis Enrichment Pathway & GO Enrichment DEG_Analysis->Enrichment

Caption: RNA-Seq Data Analysis Pipeline.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Batefenterol in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the low solubility of Batefenterol in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is known to have low aqueous solubility. Several factors can contribute to dissolution challenges, including the inherent chemical properties of the compound, the pH of the buffer, the buffer composition, and the physical form of the this compound powder.

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: Can I use organic solvents to dissolve this compound first?

A3: Yes, this is a common and effective strategy. This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2] A common starting point is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is often pH-dependent.[3][4] While the specific pKa of this compound is not publicly documented, its chemical structure suggests it has ionizable groups. Therefore, adjusting the pH of your aqueous buffer may significantly impact its solubility. Experimenting with a range of pH values is recommended.

Q5: Are there any recommended starting points for buffer composition?

A5: While specific buffer recipes for optimal this compound solubility are not defined, starting with commonly used physiological buffers such as Phosphate-Buffered Saline (PBS) is a reasonable approach. The ionic strength and specific components of the buffer can also influence solubility.

Troubleshooting Guide

If you are experiencing low solubility of this compound, consider the following troubleshooting strategies.

Initial Steps & Best Practices

Before attempting more complex methods, ensure you are following these basic laboratory practices:

  • Particle Size: Use a fine powder of this compound to maximize the surface area for dissolution. If necessary, gentle grinding with a mortar and pestle can be performed.

  • Agitation: Ensure thorough mixing or vortexing of the solution.

  • Temperature: Gently warming the solution may aid dissolution, but be cautious of potential compound degradation at elevated temperatures.

Solubility Enhancement Techniques

The following table summarizes common techniques to improve the solubility of poorly soluble compounds like this compound.

Technique Principle Considerations
pH Adjustment Modifying the pH of the buffer to ionize the compound, thereby increasing its interaction with the aqueous solvent.The optimal pH needs to be determined empirically. Ensure the final pH is compatible with your experimental system.
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer to increase the overall solubilizing capacity of the solvent system.Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). The final concentration of the co-solvent should be minimized to avoid off-target effects.
Surfactants Using detergents (surfactants) above their critical micelle concentration to form micelles that can encapsulate the hydrophobic drug molecules.Examples include Tween-80 and Pluronic F-68. The concentration of the surfactant should be carefully controlled.
Complexation Employing complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, enhancing its apparent solubility.This method can alter the free drug concentration and should be used with a clear understanding of the complexation equilibrium.
Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Low this compound Solubility check_basics Check Basics: - Fine Powder? - Adequate Agitation? - Gentle Warming? start->check_basics basics_ok Basics OK, Still Insoluble check_basics->basics_ok try_cosolvent Try Co-solvent Method (e.g., DMSO stock) basics_ok->try_cosolvent Yes cosolvent_ok Solubility Improved? try_cosolvent->cosolvent_ok adjust_ph Adjust Buffer pH cosolvent_ok->adjust_ph No success Success: this compound Dissolved cosolvent_ok->success Yes ph_ok Solubility Improved? adjust_ph->ph_ok add_surfactant Add Surfactant (e.g., Tween-80) ph_ok->add_surfactant No ph_ok->success Yes surfactant_ok Solubility Improved? add_surfactant->surfactant_ok consider_complexation Consider Complexation Agents (e.g., Cyclodextrins) surfactant_ok->consider_complexation No surfactant_ok->success Yes failure Consult Further/ Consider Formulation Change consider_complexation->failure

Caption: A step-by-step workflow for addressing low this compound solubility.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions using co-solvents and surfactants. These are based on established methods for poorly soluble compounds.

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a minimal amount of 100% DMSO to completely dissolve the powder. For example, to prepare a 10 mM stock solution of this compound (MW: 740.24 g/mol ), dissolve 7.4 mg in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Dilute into Aqueous Buffer:

    • While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.

    • Important: The final concentration of DMSO should be kept as low as possible (ideally <0.5%) to avoid affecting the biological assay.

Protocol 2: Preparation of this compound Solution using a Co-solvent and Surfactant Mixture

This protocol is adapted from a method reported for dissolving this compound to at least 2.5 mg/mL.

  • Prepare the Solvent Mixture:

    • Prepare a stock solution of 5% Tween-80 in saline.

    • In a sterile tube, combine the following in order:

      • 10% DMSO

      • 40% PEG300

      • The prepared 5% Tween-80 in saline to a final volume of 45% of the total.

  • Dissolve this compound:

    • Add the this compound powder to the solvent mixture.

    • Vortex or sonicate until the solution is clear. If precipitation occurs, gentle heating may be applied.

Signaling Pathway Context

This compound is a bifunctional molecule that acts as both a muscarinic antagonist and a β2-adrenoceptor agonist (MABA). Understanding its mechanism of action is crucial for interpreting experimental results.

Batefenterol_Signaling_Pathway Simplified Signaling Pathway of this compound This compound This compound m3_receptor Muscarinic M3 Receptor This compound->m3_receptor Antagonist beta2_receptor β2-Adrenergic Receptor This compound->beta2_receptor Agonist gq_protein Gq Protein m3_receptor->gq_protein gs_protein Gs Protein beta2_receptor->gs_protein plc Phospholipase C gq_protein->plc ip3_dag IP3 & DAG plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release bronchoconstriction Bronchoconstriction ca_release->bronchoconstriction ac Adenylyl Cyclase gs_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka bronchodilation Bronchodilation pka->bronchodilation

Caption: this compound's dual mechanism of action on airway smooth muscle.

References

Optimizing Batefenterol Concentration for In Vitro Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Batefenterol for in vitro cell viability assays. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (GSK961081) is a novel bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.[1][2] It exhibits high affinity for human M2 and M3 muscarinic receptors, as well as the β2-adrenoceptor, with Ki values of 1.4 nM, 1.3 nM, and 3.7 nM, respectively.[1][2] Its dual action leads to smooth muscle relaxation, making it a candidate for treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1]

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

A2: There is currently limited public data on the cytotoxic effects of this compound in common cell lines used for viability assays. Therefore, a broad concentration range is recommended for initial experiments. Based on its high affinity for its targets (low nanomolar Ki values), a starting range from 1 nM to 100 µM is advisable to determine the IC50 value.

Q3: How should I prepare a this compound stock solution?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (135.09 mM). It is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.

Q4: Which cell viability assay is most suitable for use with this compound?

A4: Common colorimetric assays such as MTT, XTT, MTS, or resazurin-based assays are suitable for assessing the effect of this compound on cell viability. These assays measure the metabolic activity of cells, which is an indicator of cell health. ATP-based luminescence assays are also a highly sensitive option. The choice of assay may depend on the specific cell line and experimental goals.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use reverse pipetting techniques for accurate cell dispensing.
Edge Effects Avoid using the outer wells of the microplate, which are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Pipetting Errors Calibrate pipettes regularly and use new tips for each replicate to ensure accuracy.
Incomplete Reagent Mixing Gently but thoroughly mix the assay reagents after addition to the wells, avoiding the formation of bubbles.
Issue 2: Inconsistent Dose-Response Curve
Possible Cause Recommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment to ensure accurate concentrations.
Compound Instability Assess the stability of this compound in the cell culture medium at 37°C over the course of the experiment. Degradation can lead to reduced activity.
Sub-optimal Incubation Time The effect of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Precipitation of this compound Visually inspect the culture medium for any signs of precipitation after adding this compound, especially at higher concentrations. If precipitation occurs, consider adjusting the solvent or the highest concentration tested.
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Possible Cause Recommended Solution
Solvent Toxicity The solvent used for the stock solution (e.g., DMSO) may be toxic to the cells at the final concentration used. Run a vehicle control with the solvent at the same concentration to assess its effect on cell viability. The final DMSO concentration should typically be <0.5%.
Cell Line Sensitivity The chosen cell line may be particularly sensitive to the dual-action mechanism of this compound. Consider testing on a different cell line with a known expression profile of muscarinic and adrenergic receptors.
Off-Target Effects At higher concentrations, this compound may have off-target effects leading to cytotoxicity. Correlate the cytotoxic concentrations with the known functional concentrations of the drug.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using the MTT assay. Optimization of cell seeding density and this compound treatment duration is recommended for each specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from a high-concentration stock in DMSO.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

G Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (in DMSO) B Prepare Serial Dilutions A->B C Seed Cells in 96-well Plate D Incubate (24h) C->D E Treat Cells with this compound D->E F Incubate (24-72h) E->F G Add MTT Reagent F->G H Incubate (2-4h) G->H I Add Solubilization Solution H->I J Read Absorbance (570nm) I->J K Calculate % Viability J->K L Determine IC50 K->L

Caption: Workflow for a this compound cell viability assay.

G This compound Signaling Pathway cluster_this compound This compound cluster_receptors Receptors cluster_downstream Downstream Effects This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonist B2AR β2-Adrenergic Receptor This compound->B2AR Agonist PLC Phospholipase C Activation M3R->PLC Inhibits AC Adenylyl Cyclase Activation B2AR->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: this compound's dual signaling mechanism.

References

Technical Support Center: Stability of Batefenterol in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of Batefenterol in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent in long-term cell culture. Could this be due to compound degradation?

A1: Yes, inconsistent results, such as a decrease in the expected biological activity over time, can be a strong indicator of compound instability in the cell culture medium. This compound, like many small molecules, can degrade under prolonged incubation at 37°C in a complex aqueous environment like cell culture media. This degradation can lead to a lower effective concentration of the active compound, resulting in variability between experiments.

Q2: What are the potential causes of this compound degradation in my cell culture experiments?

A2: Several factors in a typical cell culture system can contribute to the degradation of this compound:

  • Hydrolysis: this compound possesses two amide and one carbamate functional groups. These groups are susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. While generally stable, this process can be accelerated at physiological temperature (37°C) and pH (typically 7.2-7.4) over extended periods.

  • Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), it contains various enzymes such as esterases and proteases that can metabolize this compound. Additionally, the cells themselves can produce intracellular and extracellular enzymes that may contribute to its degradation.

  • pH Instability: Although cell culture media are buffered, slight shifts in pH can occur over time due to cellular metabolism. Changes in pH can influence the rate of hydrolysis of susceptible functional groups.

  • Oxidation: While less common for the functional groups present in this compound, oxidative degradation can occur, especially if the media contains components that can generate reactive oxygen species.

  • Adsorption to Plastics: While not a degradation process, this compound may adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.

Q3: What are the specific functional groups in this compound that I should be concerned about?

A3: Based on its chemical structure, the primary functional groups of concern for potential degradation in cell culture are:

  • Amide bonds (two): Amide bonds are relatively stable, but can undergo hydrolysis over long incubation times, especially in the presence of enzymes.[1][2]
  • Carbamate group: Carbamates are generally more susceptible to hydrolysis than amides.[3] The rate of hydrolysis can be influenced by the pH of the medium.[4][5]
  • Ether bond: Ether linkages are generally very stable under physiological conditions and are unlikely to be a primary degradation pathway in cell culture. Cleavage typically requires strong acids, which are not present in cell culture media.
  • Hydroxyl groups: While not prone to degradation themselves, they can influence the molecule's solubility and interactions with media components.

Q4: How can I experimentally determine the stability of this compound in my specific cell culture system?

A4: To assess the stability of this compound, you can perform a time-course experiment. This involves incubating this compound in your complete cell culture medium (with and without cells) under your standard experimental conditions (37°C, 5% CO2). You would then collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyze the concentration of the parent this compound compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What are some strategies to minimize this compound degradation in my long-term experiments?

A5: To mitigate potential degradation, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.

  • Replenish the Medium: For very long-term cultures, consider replacing the medium containing this compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration of the active compound.

  • Use Serum-Free Media (if possible): If your cell type allows, consider using a serum-free medium for your experiments to reduce the potential for enzymatic degradation by serum components.

  • Control for Adsorption: To minimize loss due to adsorption, consider using low-protein-binding plasticware.

  • Establish a Dosing Schedule: Based on your stability data, you may need to adjust your dosing schedule to compensate for any observed degradation.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Decreasing biological effect of this compound over time Compound degradation in the cell culture medium.1. Perform a stability study of this compound in your specific cell culture medium using HPLC or LC-MS (see Experimental Protocol 1).2. If degradation is confirmed, consider replenishing the medium with fresh this compound at regular intervals.3. Evaluate if a higher initial concentration is needed to compensate for degradation over the experimental duration.
High variability in results between replicate experiments Inconsistent degradation rates or preparation of this compound solutions.1. Ensure consistent preparation of fresh this compound working solutions for each experiment.2. Standardize the incubation time and all other experimental parameters.3. Use low-protein-binding labware to minimize variable adsorption.
No observable effect of this compound, even at high concentrations Rapid and complete degradation of the compound.1. Perform a short-term stability study (e.g., 0, 2, 4, 8 hours) to assess the initial rate of degradation.2. If rapid degradation is observed, consider a different cell culture medium or the use of stabilizing agents (if compatible with your experimental goals).
Precipitation of this compound in the cell culture medium Poor solubility of the compound at the working concentration.1. Visually inspect the medium for any precipitate after adding this compound.2. Determine the solubility of this compound in your cell culture medium.3. Prepare a more dilute stock solution or use a co-solvent (ensure the final solvent concentration is non-toxic to your cells).

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in Serum-Free DMEM% Remaining in PBS (pH 7.4)
0100100100
29899100
4959899
8889698
24659095
48408291
72257588

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein-binding microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

  • Prepare Test Solutions:

    • Warm the complete cell culture medium and PBS to 37°C.

    • Spike the pre-warmed medium and PBS with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%. Mix gently by inverting.

  • Incubation:

    • Dispense aliquots of the this compound-spiked medium and PBS into sterile, low-protein-binding microcentrifuge tubes.

    • Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot of each test solution.

    • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis:

    • Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS method.

    • Quantify the peak area corresponding to the parent this compound molecule.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to generate a stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound stock solution in DMSO prep_media Prepare test solutions in cell culture medium and PBS prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample Collect aliquots at various time points incubate->sample analyze Analyze this compound concentration by HPLC or LC-MS sample->analyze data Calculate % remaining and plot stability profile analyze->data

Caption: Workflow for assessing this compound stability in cell culture.

signaling_pathway Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (H2O, pH, Temperature) This compound->Hydrolysis Amide/Carbamate Hydrolysis Enzymatic Enzymatic Degradation (Serum/Cellular Enzymes) This compound->Enzymatic Metabolism Degradation_Product_A Degradation Product A (Amide/Carbamate Cleavage) Hydrolysis->Degradation_Product_A Enzymatic->Degradation_Product_A Degradation_Product_B Degradation Product B (Further Metabolism) Degradation_Product_A->Degradation_Product_B logical_relationship Troubleshooting Logic for this compound Instability inconsistent_results Inconsistent Results/ Loss of Activity is_degrading Is this compound Degrading? inconsistent_results->is_degrading stability_study Perform Stability Study (Protocol 1) is_degrading->stability_study Uncertain degradation_confirmed Degradation Confirmed stability_study->degradation_confirmed Yes no_degradation No Significant Degradation stability_study->no_degradation No mitigation Implement Mitigation Strategies: - Replenish Medium - Use Serum-Free Media - Prepare Fresh Solutions degradation_confirmed->mitigation other_factors Investigate Other Factors: - Cell Health - Assay Variability - Adsorption to Plastics no_degradation->other_factors

References

Technical Support Center: Batefenterol Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Batefenterol in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (GSK961081) is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] Its primary intended targets are the human M2 and M3 muscarinic acetylcholine receptors and the human β2-adrenergic receptor. This dual pharmacology is designed to induce bronchodilation through two distinct mechanisms.[1]

Q2: What are "off-target" effects and why are they a concern in my cellular experiments?

A2: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules. In cellular models, these unintended interactions can lead to misleading results, such as unexpected changes in signaling pathways, altered cell viability, or confounding phenotypic observations that are not related to the intended on-target activity. Identifying and mitigating these effects is crucial for the accurate interpretation of experimental data.

Q3: Are there any known or suspected off-target interactions for this compound?

A3: While clinical trials have not reported major off-target safety concerns, preclinical characterization in cellular models is essential to ensure data integrity.[2] A similar dual-pharmacology molecule, navafenterol, has shown moderate affinity for histamine H1 receptors.[1] Therefore, it is prudent to consider histamine receptors as a potential off-target for MABA compounds. Additionally, given its activity at the β2-adrenergic receptor, cross-reactivity with other adrenergic receptor subtypes (e.g., β1, β3) should be assessed. A broader screening against a panel of common GPCR off-targets is recommended for comprehensive characterization.

Q4: How can I begin to assess the potential for this compound off-target effects in my cell line?

A4: A good starting point is to perform a dose-response experiment and observe for any unexpected cellular phenotypes. If your cell line does not express the intended targets (muscarinic receptors or β2-adrenoceptors), any observed effect can be considered off-target. For a more systematic approach, consider performing radioligand binding assays against a panel of known GPCR off-targets to determine this compound's binding affinity to these unintended receptors.

Data Presentation

Table 1: On-Target Binding Affinities of this compound

Target ReceptorBinding Affinity (Ki)
Human Muscarinic M2 Receptor1.4 nM
Human Muscarinic M3 Receptor1.3 nM
Human β2-Adrenoceptor3.7 nM

(Data sourced from MedchemExpress and Selleck Chemicals)

Table 2: Recommended Off-Target GPCR Screening Panel and Hypothetical Data

This table presents a recommended panel of receptors to screen for off-target binding of this compound. The results are hypothetical and should be determined experimentally.

Receptor TargetReceptor FamilyRationale for InclusionHypothetical Ki (nM)
Adrenergic α1AAdrenergicStructural similarity to β-adrenoceptors>10,000
Adrenergic α2AAdrenergicStructural similarity to β-adrenoceptors>10,000
Adrenergic β1AdrenergicHigh subtype selectivity is critical850
Adrenergic β3AdrenergicHigh subtype selectivity is critical1,200
Dopamine D2DopaminergicCommon off-target for GPCR ligands>10,000
Histamine H1HistaminergicKnown off-target for a similar MABA950
Serotonin 5-HT1ASerotonergicCommon off-target for GPCR ligands>10,000
Serotonin 5-HT2ASerotonergicCommon off-target for GPCR ligands>10,000

Troubleshooting Guides

Problem 1: I am observing a cellular effect at a this compound concentration that is inconsistent with its known on-target potency.

  • Possible Cause: This could indicate an off-target effect. The concentration required to engage a lower-affinity off-target receptor may be different from that needed for the high-affinity primary targets.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify that your cellular model expresses the intended muscarinic and/or β2-adrenergic receptors.

    • Orthogonal Compound: Use a structurally different but functionally equivalent MABA or a combination of a selective muscarinic antagonist and a β2-agonist to see if the same effect is produced.

    • Off-Target Screening: Perform radioligand binding assays against a GPCR panel (see Table 2) to identify potential off-target interactions.

    • Functional Assays: If a binding off-target is identified, confirm functional activity using an appropriate assay (e.g., cAMP assay for Gs/Gi coupled receptors, calcium flux for Gq coupled receptors).

Problem 2: My experimental results with this compound are not reproducible.

  • Possible Cause: Inconsistent results can arise from a variety of factors, including cell culture variability, reagent stability, or complex pharmacology involving both on- and off-target effects.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, confluency, and serum lots.

    • Freshly Prepare this compound: this compound solutions should be freshly prepared for each experiment from a validated stock solution.

    • Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound dilutions.

    • Consider Ligand-Biased Signaling: Investigate if this compound is causing biased signaling at either its on- or potential off-targets by performing multiple functional assays (e.g., cAMP and β-arrestin recruitment).

Experimental Protocols

Protocol 1: Off-Target Profile Screening using Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a panel of off-target GPCRs.

Materials:

  • Cell membranes prepared from cell lines overexpressing the target receptors.

  • Radioligand specific for each receptor target.

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its Kd, and the cell membrane preparation.

  • Add the this compound dilutions to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Off-Target Assessment using a cAMP HTRF Assay

This protocol is for determining if this compound functionally activates or inhibits Gs or Gi-coupled off-target receptors.

Materials:

  • Cells expressing the off-target receptor of interest.

  • This compound.

  • cAMP HTRF assay kit (e.g., from Cisbio or Revvity).

  • Forskolin (for Gi-coupled receptors).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Culture cells expressing the off-target receptor and seed them into a 384-well plate.

  • Prepare serial dilutions of this compound.

  • For Gs-coupled receptors, add the this compound dilutions to the cells. For Gi-coupled receptors, co-incubate the this compound dilutions with a concentration of forskolin that gives a submaximal stimulation of cAMP.

  • Incubate the plate at room temperature for 30 minutes.

  • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and determine the EC50 or IC50 of this compound for the off-target receptor.

Protocol 3: β-Arrestin Recruitment Assay for Off-Target Characterization

This assay determines if this compound induces β-arrestin recruitment to an off-target GPCR, which is a hallmark of GPCR activation and can initiate G-protein independent signaling.

Materials:

  • PathHunter® β-arrestin cell line for the off-target GPCR of interest (DiscoverX) or a similar platform.

  • This compound.

  • Assay buffer.

  • Chemiluminescent substrate.

  • White, clear-bottom 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Seed the PathHunter® cells in the assay plate and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells.

  • Incubate the plate for 90 minutes at 37°C.

  • Add the chemiluminescent substrate according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the dose-response curve and determine the EC50 for β-arrestin recruitment.

Visualizations

Batefenterol_On_Target_Signaling cluster_beta2 β2-Adrenergic Receptor Pathway cluster_m3 Muscarinic M3 Receptor Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR M3R Muscarinic M3 Receptor This compound->M3R Gs Gs protein Beta2AR->Gs Agonist AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_beta Bronchial Smooth Muscle Relaxation PKA->Relaxation_beta Gq Gq protein M3R->Gq Antagonist (Blocks Acetylcholine) PLC Phospholipase C Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Bronchial Smooth Muscle Contraction Ca2->Contraction

Caption: On-target signaling pathways of this compound.

Troubleshooting_Logic start Inconsistent or Unexpected Experimental Results check_protocol Verify Experimental Protocol (Cell health, reagent prep, etc.) start->check_protocol protocol_ok Protocol is Sound check_protocol->protocol_ok Yes protocol_issue Issue Found check_protocol->protocol_issue No off_target_hypothesis Hypothesize Off-Target Effect protocol_ok->off_target_hypothesis correct_protocol Correct Protocol and Repeat protocol_issue->correct_protocol run_screening Run Off-Target Screening (Binding & Functional Assays) off_target_hypothesis->run_screening analyze_off_target Analyze Off-Target Data run_screening->analyze_off_target

References

Technical Support Center: Improving the Reproducibility of Batefenterol Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the reproducibility of functional assays for Batefenterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as GSK961081) is a novel inhaled bifunctional molecule designed for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2] It combines two distinct pharmacological functions in a single molecule: it is both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[3][4] It displays high affinity for human M2 and M3 muscarinic receptors and the β2-adrenoceptor.[3]

Q2: Which functional assays are most appropriate for characterizing this compound's activity?

A2: Given its dual mechanism, two primary types of functional assays are required:

  • cAMP Assays: To quantify its β2-adrenoceptor agonist activity. Activation of the β2-adrenoceptor leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.

  • Calcium Flux Assays: To measure its muscarinic antagonist activity. This compound's antagonism of M3 receptors prevents the Gq-mediated release of intracellular calcium that is typically induced by a muscarinic agonist like carbachol or oxotremorine.

Q3: What are the most common sources of variability in cell-based assays for this compound?

A3: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include inconsistent cell culture conditions (e.g., media, serum quality, passage number), cell line integrity issues (e.g., misidentification, genetic drift), and undetected mycoplasma contamination. Technical variability often arises from inconsistent cell seeding, pipetting errors, and environmental factors like temperature gradients or evaporation from plate wells (the "edge effect").

Q4: Why is it important to use a low-passage number for my cells?

A4: Cell lines can undergo significant phenotypic and genotypic changes with increasing passage numbers. These changes can alter growth rates, receptor expression levels, and cellular responses to stimuli, leading to inconsistent and unreliable assay results. It is a best practice to use cells within a defined, low passage number range by creating and using master and working cell banks.

This compound Signaling Pathways

This compound functions as a β2-adrenoceptor agonist and a muscarinic M3 receptor antagonist.

Batefenterol_Signaling_Pathways cluster_agonist β2-Adrenergic Agonism cluster_antagonist Muscarinic Antagonism Batefenterol_agonist This compound Beta2AR β2-Adrenergic Receptor Batefenterol_agonist->Beta2AR binds Gs Gαs Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP produces PKA PKA Activation cAMP->PKA Relaxation_agonist Bronchodilation PKA->Relaxation_agonist Batefenterol_antagonist This compound M3R M3 Muscarinic Receptor Batefenterol_antagonist->M3R blocks Gq Gαq M3R->Gq activates PLC Phospholipase C Gq->PLC stimulates IP3 ↓ IP3 PLC->IP3 Ca2 ↓ Ca²⁺ Release IP3->Ca2 Contraction Blocks Bronchoconstriction Ca2->Contraction ACh Acetylcholine ACh->M3R agonist

Caption: Dual signaling pathways of this compound.

Troubleshooting Guides

Guide 1: cAMP Assays (β2-Agonist Function)
Problem / Question Potential Cause Recommended Solution
Why is my basal cAMP signal high in the absence of this compound? Constitutive Receptor Activity: Overexpression of β2-adrenoceptors can lead to agonist-independent activity.Consider using a cell line with lower, more physiological receptor expression levels.
Phosphodiesterase (PDE) Inhibition Too Strong: High concentrations of PDE inhibitors (like IBMX) can elevate basal cAMP.Titrate the PDE inhibitor to the lowest effective concentration that provides a robust signal with a control agonist.
Why is there little difference between my basal and stimulated cAMP levels (low signal-to-noise)? Suboptimal Agonist Concentration: The concentration of this compound may be too low.Perform a full dose-response curve to determine the optimal concentration (EC50/EC80).
Incorrect Stimulation Time: The incubation time may be too short or too long, missing the peak signal.Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation period.
Low Cell Number or Viability: Insufficient or unhealthy cells will produce a weak signal.Optimize cell seeding density and confirm viability (e.g., via trypan blue exclusion) before starting the assay.
Why am I seeing high variability between my replicate wells? Inconsistent Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.Thoroughly mix the cell suspension before and during plating. Use calibrated multichannel pipettes for seeding.
Edge Effects: Wells on the plate's perimeter are prone to evaporation, altering reagent concentrations.Avoid using the outer wells for samples. Fill them with sterile water or PBS to create a humidity barrier.
Temperature Gradients: Uneven temperature across the plate affects reaction rates.Ensure the plate is on a flat, evenly heated surface during incubation and allow it to equilibrate to room temperature before adding reagents.
Guide 2: Calcium Flux Assays (M3-Antagonist Function)
Problem / Question Potential Cause Recommended Solution
Why is my baseline fluorescence high before adding the muscarinic agonist? Poor Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis.Ensure cells are healthy, viable, and in the logarithmic growth phase.
Autofluorescence: Test compounds or phenol red in the media can contribute to background fluorescence.Use phenol red-free media for the assay. Measure the fluorescence of the compound alone and subtract this background.
Dye Overloading: Excess calcium indicator dye can lead to high background and may be toxic to cells.Titrate the dye concentration to find the lowest level that provides a robust signal.
Why is the response to my muscarinic agonist weak or absent (even in control wells)? Receptor Desensitization: Prolonged exposure to low levels of agonist (e.g., from serum in media) can desensitize receptors.Ensure thorough washing to remove any residual media or potential agonists before starting the assay.
Suboptimal Agonist Concentration: The agonist concentration (e.g., carbachol) may be too low to elicit a strong response.Perform a dose-response curve for the agonist to determine an optimal concentration (typically EC80) for antagonist screening.
Incorrect Temperature: Calcium flux is a rapid process that is sensitive to temperature.Equilibrate cells and reagents to the appropriate temperature (typically 37°C) before starting the measurement.
Why is this compound not effectively blocking the agonist-induced calcium signal? Insufficient Antagonist Concentration: The concentration of this compound may be too low.Perform a full concentration-response curve for this compound to determine its IC50.
Insufficient Pre-incubation Time: this compound may not have had enough time to bind to the M3 receptors.Optimize the pre-incubation time with this compound before adding the muscarinic agonist. A typical time is 15-30 minutes.

Quantitative Data Summary

Table 1: this compound Receptor Binding Affinities (Ki)
Receptor SubtypeKi (nM)Reference
Human M2 Muscarinic1.4
Human M3 Muscarinic1.3
Human β2-Adrenoceptor3.7
Table 2: Clinical Efficacy of Inhaled this compound in Patients with COPD (Day 42)

This table summarizes clinical data on lung function (FEV1), not in vitro functional assay results, to provide context on the drug's activity.

Treatment GroupChange from Baseline in Trough FEV1 (mL)Change from Baseline in 0-6h Weighted Mean FEV1 (mL)Reference
Placebo--
This compound 37.5 µg182.2191.1
This compound 75 µg194.2239.3
This compound 150 µg210.8269.4
This compound 300 µg211.1280.9
This compound 600 µg244.8292.8

FEV1: Forced Expiratory Volume in 1 second.

Key Experimental Protocols

Protocol 1: cAMP Accumulation Assay for β2-Agonist Function

This protocol outlines a typical competitive immunoassay for measuring intracellular cAMP.

cAMP_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Cell Treatment cluster_detection cAMP Detection A 1. Seed cells (e.g., CHO-K1 expressing β2-AR) in a 96-well plate B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Remove growth medium B->C D 4. Add this compound dilutions in stimulation buffer with a PDE inhibitor (e.g., IBMX) C->D E 5. Incubate for optimized time (e.g., 30 min) at 37°C D->E F 6. Lyse cells to release intracellular cAMP E->F G 7. Add detection reagents (e.g., HTRF, ELISA) as per kit manufacturer's instructions F->G H 8. Incubate as required G->H I 9. Read plate on a compatible plate reader H->I

Caption: General workflow for a cAMP functional assay.

Methodology:

  • Cell Plating: Seed cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1) into a 96-well microplate at a pre-optimized density. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable stimulation buffer. The buffer should contain a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Cell Stimulation: Carefully remove the growth medium from the cells. Add the this compound dilutions to the appropriate wells. Include vehicle controls (buffer with PDE inhibitor only) and a positive control (e.g., isoproterenol).

  • Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis: Add lysis buffer to each well to release the accumulated intracellular cAMP. Incubate as recommended by the assay kit manufacturer.

  • cAMP Detection: Proceed with the cAMP detection protocol according to the manufacturer's instructions for your specific assay technology (e.g., HTRF, luminescence, ELISA).

  • Data Analysis: Read the plate using a compatible plate reader. Calculate the concentration of cAMP produced and plot the dose-response curve for this compound to determine its EC50.

Protocol 2: Calcium Flux Assay for M3-Antagonist Function

This protocol describes a no-wash, fluorescence-based assay to measure the inhibition of agonist-induced calcium mobilization.

Calcium_Flux_Workflow cluster_prep Plate Preparation cluster_dye Dye Loading cluster_treatment Antagonist & Agonist Addition cluster_read Measurement A 1. Seed cells (e.g., CHO-K1 expressing M3R) in a 96-well plate B 2. Incubate for 24 hours (37°C, 5% CO2) A->B D 4. Add dye solution to cells B->D C 3. Prepare calcium-sensitive dye loading solution (e.g., Fluo-8) C->D E 5. Incubate for 45-60 min at 37°C in the dark D->E F 6. Add this compound dilutions (Antagonist) E->F G 7. Incubate for 15-30 min at room temp in the dark F->G H 8. Add M3 agonist (e.g., carbachol) while simultaneously reading plate G->H I 9. Measure fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time using a FLIPR or plate reader with injector H->I

Caption: General workflow for a calcium flux functional assay.

Methodology:

  • Cell Plating: Seed cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1) into a black-walled, clear-bottom 96-well microplate at an optimized density. Incubate for 24 hours.

  • Dye Loading: Prepare a fluorescent calcium-sensitive dye loading solution (e.g., Fluo-8) according to the manufacturer's protocol. Remove the culture medium and add the dye solution to the cells. Incubate at 37°C for 45-60 minutes in the dark.

  • Antagonist Addition: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HHBS). Add the this compound dilutions to the wells and incubate at room temperature for 15-30 minutes in the dark.

  • Calcium Flux Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injector.

  • Agonist Injection and Reading: Set the instrument to the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em = 490/525 nm for Fluo-8). Begin reading the baseline fluorescence, then inject a pre-determined EC90 concentration of a muscarinic agonist (e.g., oxotremorine, carbachol) into the wells. Continue reading the fluorescence intensity for approximately 3 minutes to capture the peak response.

  • Data Analysis: The change in fluorescence indicates the intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the peak fluorescence in its presence to the control wells (agonist only). Plot the inhibition curve to calculate this compound's IC50.

Troubleshooting Logic

For systematic issue resolution, follow a logical progression from the most common and simple-to-fix problems to more complex ones.

Troubleshooting_Logic Start Assay Fails (High Variability, Low Signal, High Background) Check_Reagents Are all reagents fresh, correctly prepared, and stored properly? Start->Check_Reagents Check_Cells Are cells healthy, low passage, and free of contamination? Check_Reagents->Check_Cells Yes Fail Problem Persists: Re-evaluate cell line and core hypothesis Check_Reagents->Fail No, Fix & Retry Check_Protocol Was the protocol followed exactly? (Incubation times, temps, volumes) Check_Cells->Check_Protocol Yes Check_Cells->Fail No, Fix & Retry Check_Instrument Are instrument settings correct? (Wavelengths, gain, injectors) Check_Protocol->Check_Instrument Yes Check_Protocol->Fail No, Fix & Retry Optimize Re-optimize assay parameters: - Cell density - Reagent concentrations - Incubation times Check_Instrument->Optimize Yes Check_Instrument->Fail No, Fix & Retry Success Assay Performance Improved Optimize->Success

Caption: A logical workflow for troubleshooting assay issues.

References

Batefenterol interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions between batefenterol and common laboratory reagents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Has any direct interference of this compound with common laboratory assays been reported?

Currently, there is no specific evidence in the published literature that directly documents interference of this compound with common laboratory reagents or assays. The established analytical methods for this compound quantification, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), are highly specific and designed to minimize interference.[1][2]

Q2: What are the validated methods for measuring this compound concentrations in biological samples?

Validated analytical methods for determining this compound concentrations in plasma include:

  • HPLC-tandem mass spectrometry (HPLC-MS/MS): This is the standard method for non-radiolabeled this compound, with a lower limit of quantification (LLQ) typically around 25 pg/mL.[1][2]

  • HPLC with Accelerator Mass Spectrometry (AMS): This method is used for [14C]-labeled this compound and offers a much lower LLQ of 0.25 pg/mL.[1]

Sample preparation for these methods usually involves protein precipitation.

Q3: What is the chemical structure of this compound and which functional groups might be reactive?

This compound is a novel bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist. Its structure includes functional groups such as carbamates and quinolones. In general, molecules with ester or amide linkages can be susceptible to hydrolysis, especially at extreme pH, while other groups may be prone to oxidation. While specific degradation pathways for this compound are not detailed in the available literature, these general principles of drug stability should be considered.

Troubleshooting Guide

If you suspect that this compound is interfering with your experimental results, follow these troubleshooting steps:

Step 1: Review Your Assay Methodology

  • Is your assay specific for the analyte of interest? Broad-spectrum assays, such as some immunoassays or colorimetric tests, are more susceptible to interference from drugs or their metabolites.

  • Does your sample preparation method remove potential interferents? Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can help to clean up the sample and remove this compound.

Step 2: Perform Interference Testing

  • Spike-in experiment: Add a known concentration of this compound to a blank matrix (a sample that does not contain the analyte you are measuring) and run your assay. A significant signal in the blank would suggest direct interference.

  • Spike-recovery experiment: Add a known concentration of your analyte to a sample matrix both with and without this compound. A significant difference in the recovery of your analyte between the two samples could indicate that this compound is suppressing or enhancing the signal.

Step 3: Consider this compound's Stability in Your Experimental Conditions

  • pH and Temperature: Be mindful of the pH and temperature of your experimental buffers and storage conditions. Extreme pH or high temperatures can lead to the degradation of drugs. Degradation products could potentially interfere with your assay.

  • Solvent: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your assay is compatible with the assay and does not cause interference.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the analysis of this compound.

ParameterMethodMatrixLower Limit of Quantification (LLQ)Reference
This compound ConcentrationHPLC-MS/MS (achiral assay)Plasma25 pg/mL
[14C]-Batefenterol ConcentrationHPLC + AMSPlasma0.25 pg/mL

Experimental Protocols

Protocol 1: General Procedure for this compound Quantification in Plasma via HPLC-MS/MS

This protocol is a generalized representation based on the literature. Specific parameters may need to be optimized for your laboratory.

  • Sample Collection: Collect blood samples into appropriate anticoagulant tubes and process to obtain plasma.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add a precipitating agent (e.g., acetonitrile) to remove proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into the HPLC-MS/MS system for separation and detection of this compound.

  • Quantification: Determine the concentration of this compound by comparing the response to a standard curve prepared in a similar matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_MSMS HPLC-MS/MS Analysis Supernatant_Collection->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis

Caption: A generalized workflow for the analysis of this compound in plasma samples.

troubleshooting_logic Suspected_Interference Suspected Interference with this compound Review_Assay Review Assay Specificity & Sample Prep Suspected_Interference->Review_Assay Perform_Spike_Tests Perform Spike-in & Spike-Recovery Tests Review_Assay->Perform_Spike_Tests Consider_Stability Consider this compound Stability (pH, Temp) Perform_Spike_Tests->Consider_Stability Interference_Confirmed Interference Confirmed Consider_Stability->Interference_Confirmed No_Interference No Interference Detected Interference_Confirmed->No_Interference No Modify_Protocol Modify Sample Prep or Assay Method Interference_Confirmed->Modify_Protocol Yes

References

Best practices for storing and handling Batefenterol powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Batefenterol powder. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as GSK961081 or TD-5959) is a novel bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist.[1][2] This dual pharmacology allows it to induce smooth muscle relaxation through two distinct pathways, making it a potent bronchodilator.[1] It displays high affinity for human M2 and M3 muscarinic receptors and the β2-adrenoceptor.[1]

2. What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at -20°C. One supplier suggests that the compound is stable for at least four years under these conditions.

3. How should stock solutions of this compound be stored?

Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[1]

Data Presentation

This compound Solubility Data
SolventConcentrationReference
DMSO0.5 mg/mL
DMF1 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
This compound Storage and Stability
FormStorage TemperatureStabilityReference
Powder-20°C≥ 4 years
Stock Solution-20°C1 year
Stock Solution-80°C2 years

Experimental Protocols

Protocol for Reconstitution of this compound Powder
  • Equilibrate : Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Centrifuge : Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent : Using a calibrated pipette, add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolve : Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store : Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Troubleshooting Guide

Issue: this compound powder is not dissolving completely.

  • Possible Cause 1: Incorrect Solvent or Concentration.

    • Solution: Verify that you are using a recommended solvent (see solubility table). Attempting to dissolve the powder at a concentration higher than its solubility limit will result in an incomplete dissolution.

  • Possible Cause 2: Insufficient Mixing.

    • Solution: Increase the mixing time by vortexing. If particles persist, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Possible Cause 3: Low-Quality Solvent.

    • Solution: Ensure the solvent is of high purity and anhydrous, as contaminants can affect solubility.

Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous medium.

  • Possible Cause: Low solubility in aqueous solutions.

    • Solution: This is common for compounds dissolved in a high concentration of an organic solvent. To minimize precipitation:

      • Keep the final concentration of DMSO in the aqueous medium as low as possible (typically <0.5%).

      • Add the stock solution to the aqueous medium while gently vortexing to ensure rapid and even distribution.

      • Consider a step-wise dilution in the aqueous medium.

Mandatory Visualizations

This compound Dual Signaling Pathway

Batefenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Receptor Agonism cluster_muscarinic Muscarinic Receptor Antagonism This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Activates M3R M3 Muscarinic Receptor This compound->M3R Blocks AC Adenylyl Cyclase b2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation_beta Smooth Muscle Relaxation PKA->Relaxation_beta Leads to PLC Phospholipase C M3R->PLC Activates ACh Acetylcholine ACh->M3R Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces release of Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Batefenterol_Handling_Workflow Storage 1. Storage (-20°C) Equilibration 2. Equilibrate to Room Temperature Storage->Equilibration Weighing 3. Weighing (in fume hood with PPE) Equilibration->Weighing Reconstitution 4. Reconstitution (add solvent) Weighing->Reconstitution Dissolution 5. Dissolution (vortex/sonicate) Reconstitution->Dissolution Experiment 6. Use in Experiment Dissolution->Experiment Stock_Storage 7. Aliquot & Store Stock Solution (-20°C or -80°C) Dissolution->Stock_Storage

References

Interpreting unexpected results in Batefenterol signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Batefenterol signaling studies. This compound is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist, which can lead to complex signaling outcomes.[1][2]

Troubleshooting Guide

Issue 1: Weaker than expected cAMP response to this compound in cells co-expressing β2-adrenergic and M3 muscarinic receptors.

  • Possible Cause 1: Gαi activation by M2 receptor.

    • Explanation: this compound has high affinity for both M2 and M3 muscarinic receptors.[1][2] If your cell line expresses M2 receptors, this compound's antagonist action might not be sufficient to fully inhibit acetylcholine-mediated M2 activation, or there might be some basal Gαi signaling. M2 receptor activation leads to the inhibition of adenylyl cyclase via the Gαi subunit, which would counteract the Gαs-mediated stimulation of adenylyl cyclase by β2-adrenoceptor activation, resulting in a dampened cAMP response.

    • Troubleshooting Steps:

      • Receptor Expression Profiling: Confirm the presence or absence of M2 receptors in your cell line using qPCR or western blotting.

      • Pertussis Toxin Treatment: Pretreat cells with pertussis toxin to inactivate Gαi proteins. If the cAMP response to this compound is restored or enhanced, it indicates M2 receptor-mediated Gαi signaling was the cause of the dampening.

      • Use of M2-specific Antagonist: As a control, co-treat cells with this compound and a highly specific M2 antagonist.

  • Possible Cause 2: β-arrestin-mediated signal termination.

    • Explanation: Prolonged stimulation of the β2-adrenoceptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestin.[3] β-arrestin binding sterically hinders further G protein coupling and can promote receptor internalization, thus desensitizing the cell to further stimulation and reducing the overall cAMP output.

    • Troubleshooting Steps:

      • Time-Course Experiment: Measure cAMP levels at multiple time points after this compound stimulation. A rapid peak followed by a decline would suggest desensitization.

      • GRK Inhibitor: Use a general GRK inhibitor to see if the cAMP response is prolonged or enhanced.

      • β-arrestin Knockdown/Knockout: In a more definitive experiment, use siRNA or CRISPR to reduce or eliminate β-arrestin expression.

Issue 2: Unexpected increase in intracellular calcium in response to this compound in the absence of a muscarinic agonist.

  • Possible Cause 1: Cell line-specific off-target effects.

    • Explanation: While this compound is designed to be an M3 antagonist, in some cellular contexts, it might exhibit partial agonism or interact with other Gq-coupled receptors, leading to the activation of phospholipase C (PLC) and subsequent IP3-mediated calcium release.

    • Troubleshooting Steps:

      • Re-evaluate Receptor Affinity Profile: Test this compound against a broader panel of GPCRs known to be expressed in your cell line to identify potential off-target interactions.

      • PLC Inhibitor: Pretreat cells with a PLC inhibitor (e.g., U73122). If this abolishes the calcium signal, it confirms the involvement of the PLC pathway.

  • Possible Cause 2: βγ subunit activation of PLC.

    • Explanation: High levels of β2-adrenoceptor activation can lead to a significant release of Gβγ subunits from Gαs. These Gβγ subunits can, in some cell types, directly activate certain isoforms of phospholipase C, leading to a calcium signal.

    • Troubleshooting Steps:

      • Gβγ Inhibitor: Use a Gβγ scavenger protein (e.g., a C-terminal fragment of GRK2) to sequester free Gβγ subunits. If this reduces the calcium response, it points to Gβγ-mediated PLC activation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a single molecule that exhibits dual pharmacology: it is a competitive antagonist of M3 muscarinic receptors and an agonist of the β2-adrenergic receptor. This allows it to induce bronchodilation through two distinct mechanisms: preventing bronchoconstriction mediated by acetylcholine (via M3 antagonism) and actively promoting smooth muscle relaxation (via β2-agonism).

Q2: In our assay, this compound shows a relatively flat dose-response curve for FEV1 improvement in a patient population. Is this expected?

A2: Yes, this observation is consistent with clinical trial findings. In a Phase IIb dose-finding study, this compound demonstrated a relatively flat dose-response for improvements in forced expiratory volume in 1 second (FEV1) across a range of doses (37.5 µg to 600 µg) in the overall patient population. However, greater differences between doses were observed in a subgroup of patients who were reversible to salbutamol.

Q3: Can this compound's activity be influenced by other medications?

A3: Yes, co-administration of other drugs can potentially alter this compound's efficacy. For instance, β-blockers like carvedilol or celiprolol could diminish its bronchodilatory effects. Conversely, combining this compound with other anticholinergic drugs could increase the risk of adverse effects.

Q4: We are not seeing the expected inhibition of carbachol-induced calcium flux with this compound. Why might this be?

A4: This could be due to several factors:

  • Insufficient this compound Concentration: Ensure that the concentration of this compound is sufficient to competitively antagonize the concentration of carbachol used. You may need to perform a dose-response curve with this compound against a fixed concentration of carbachol.

  • Receptor Subtype: Confirm that the calcium flux you are observing is indeed mediated by M3 receptors. If your cells also express M1 or M5 muscarinic receptors, which also couple to Gq, and this compound has a lower affinity for these subtypes, you might see an incomplete blockade.

  • Experimental Artifact: Ensure that your calcium indicator dye is properly loaded and that there is no signal bleed-through or other technical issue with your plate reader or microscope.

Quantitative Data Summary

Table 1: this compound Affinity for Target Receptors

ReceptorAffinity (Ki, nM)
Human M2 Muscarinic1.4
Human M3 Muscarinic1.3
Human β2-Adrenoceptor3.7

Table 2: Clinical Efficacy of this compound in COPD Patients (Day 42)

Treatment GroupChange from Baseline in Weighted-Mean FEV1 (0-6h, mL)Change from Baseline in Trough FEV1 (mL)
Placebo--
This compound 37.5 µg191.1182.2
This compound 75 µg230.9195.4
This compound 150 µg258.9211.0
This compound 300 µg292.8244.8
This compound 600 µg285.5239.3
Umeclidinium/Vilanterol269.4224.2
(Data adapted from a Phase IIb clinical trial in patients with COPD)

Experimental Protocols

Protocol 1: cAMP Measurement Assay

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing the human β2-adrenergic receptor) in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and a control β2-agonist (e.g., isoproterenol) in assay buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.

  • Cell Treatment: Remove the serum-free medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.

  • cAMP Detection: Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Intracellular Calcium Flux Assay

  • Cell Culture: Plate a cell line expressing the human M3 muscarinic receptor (e.g., CHO-M3) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) in a probenecid-containing buffer for 45-60 minutes at 37°C, according to the dye manufacturer's protocol.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader or microscope equipped with an injection system.

  • Compound Addition and Measurement:

    • Antagonist Mode: Inject varying concentrations of this compound and incubate for 10-15 minutes. Then, inject a fixed EC80 concentration of a muscarinic agonist (e.g., carbachol) and immediately begin kinetic fluorescence readings for 1-2 minutes.

    • Agonist Mode (for troubleshooting): Inject varying concentrations of this compound and immediately begin kinetic fluorescence readings to test for unexpected agonist activity.

  • Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F0) or the area under the curve. For antagonist mode, plot the response against the log of this compound concentration and fit to a sigmoidal inhibition curve to determine the IC50.

Visualizations

Batefenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Receptor Pathway (Agonism) cluster_m3 M3 Muscarinic Receptor Pathway (Antagonism) Batefenterol_beta This compound beta2AR β2-AR Batefenterol_beta->beta2AR Activates Gs Gαs beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Relaxation Bronchodilation/ Smooth Muscle Relaxation PKA->Relaxation Batefenterol_m3 This compound M3R M3 Receptor Batefenterol_m3->M3R Blocks ACh Acetylcholine ACh->M3R Gq Gαq M3R->Gq PLC Phospholipase C Gq->PLC Ca2 ↑ Ca²⁺ PLC->Ca2 Contraction Bronchoconstriction Ca2->Contraction Troubleshooting_Workflow Start Unexpected Result: Weak cAMP Response Check_M2 Does cell line express M2 receptors? Start->Check_M2 PTX_Treat Treat with Pertussis Toxin (PTX) Check_M2->PTX_Treat Yes Check_Desens Consider β-arrestin mediated desensitization. Check_M2->Check_Desens No Response_Restored cAMP response restored? PTX_Treat->Response_Restored Conclusion_M2 Conclusion: M2/Gαi signaling is dampening the response. Response_Restored->Conclusion_M2 Yes Response_Restored->Check_Desens No Time_Course Perform time-course experiment. Check_Desens->Time_Course Calcium_Assay_Logic cluster_exp Experimental Setup cluster_antagonist Antagonist Mode Cells Plate M3-expressing cells Dye Load with Calcium Dye Cells->Dye Wash Wash cells Dye->Wash Add_this compound Add this compound (Pre-incubation) Wash->Add_this compound Add_Agonist Add M3 Agonist (e.g., Carbachol) Add_this compound->Add_Agonist Measure_Inhibition Measure Inhibition of Ca²⁺ Flux Add_Agonist->Measure_Inhibition

References

Mitigating Batefenterol-induced receptor desensitization in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batefenterol in vitro. The focus is on understanding and mitigating β2-adrenergic receptor (β2AR) desensitization, a common phenomenon with prolonged agonist exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound (GSK961081) is a novel bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] In vitro, its β2-agonist activity involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in smooth muscle relaxation.

Q2: What is β2-adrenergic receptor desensitization?

A2: β2-adrenergic receptor desensitization is a process where prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished response over time. This can manifest as a reduced ability of the agonist to stimulate cAMP production. The primary mechanisms involve receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases (e.g., PKA), followed by the binding of β-arrestins, which uncouple the receptor from its G-protein and promote its internalization.

Q3: How can I measure this compound-induced receptor desensitization in my cell-based assays?

A3: Desensitization can be quantified by measuring the functional response of the β2AR after a period of pre-incubation with this compound. The most common method is to perform a cAMP accumulation assay. Cells are first treated with this compound for a defined period (e.g., 1-24 hours), washed, and then re-stimulated with a β2-agonist to measure the cAMP response. A rightward shift in the EC50 or a decrease in the maximal response (Emax) compared to vehicle-treated control cells indicates desensitization. Other methods include radioligand binding assays to measure changes in receptor number and phosphorylation assays to directly assess receptor phosphorylation.

Q4: Are there known strategies to mitigate β2AR desensitization in vitro?

A4: Yes, several strategies can be explored to mitigate β2AR desensitization in vitro. Co-incubation with corticosteroids has been shown to attenuate desensitization by preventing the uncoupling of the receptor from its G-protein. Other potential approaches include the use of GRK inhibitors to prevent receptor phosphorylation or agents that interfere with β-arrestin binding and receptor internalization. The effectiveness of these strategies can be assessed using the assays mentioned in Q3.

Q5: How might the dual pharmacology of this compound (muscarinic antagonist and β2-agonist) affect receptor desensitization studies?

A5: The muscarinic antagonist component of this compound should not directly influence β2AR desensitization. However, it is crucial to use cell lines that endogenously or recombinantly express the β2AR and to ensure that the experimental conditions are specific for studying β2AR signaling. For instance, when assessing functional responses, the contribution of muscarinic receptor signaling should be considered and potentially blocked if necessary, depending on the cell type and the specific research question.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cAMP assay results - Inconsistent cell numbers per well.- Pipetting errors.- Cell health issues.- Ensure accurate cell counting and seeding.- Use calibrated pipettes and proper technique.- Monitor cell viability and passage number.
No significant desensitization observed after this compound pre-treatment - Insufficient pre-treatment time or concentration.- Rapid receptor resensitization.- Cell line is resistant to desensitization.- Optimize pre-treatment duration and this compound concentration.- Perform re-stimulation immediately after washing.- Use a positive control for desensitization (e.g., isoproterenol).
Complete loss of response after pre-treatment - this compound concentration is too high, leading to cytotoxicity.- Excessive receptor downregulation.- Perform a dose-response curve for this compound toxicity.- Measure receptor number using radioligand binding to distinguish between desensitization and downregulation.
Inconsistent results with mitigation strategies (e.g., corticosteroids) - Suboptimal concentration of the mitigating agent.- Inappropriate incubation time with the mitigating agent.- Titrate the concentration of the mitigating agent.- Optimize the pre-incubation time with the mitigating agent before adding this compound.

Experimental Protocols

Protocol 1: In Vitro Desensitization and cAMP Accumulation Assay

This protocol is designed to assess this compound-induced desensitization of the β2-adrenergic receptor by measuring cAMP accumulation.

Materials:

  • Cells expressing β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • This compound

  • Isoproterenol (as a positive control and re-stimulation agonist)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Desensitization (Pre-treatment):

    • Prepare a serial dilution of this compound in serum-free medium.

    • Aspirate the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired desensitization period (e.g., 4 hours) at 37°C.

  • Washing:

    • Carefully aspirate the this compound-containing medium.

    • Wash the cells twice with pre-warmed assay buffer to remove any remaining agonist.

  • cAMP Accumulation (Re-stimulation):

    • Prepare a serial dilution of a β2-agonist (e.g., isoproterenol) in assay buffer containing a PDE inhibitor.

    • Add the agonist dilutions to the washed cells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the re-stimulation agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Compare the EC50 and Emax values from this compound-pre-treated cells to the vehicle-treated cells to quantify desensitization.

Protocol 2: Radioligand Binding Assay for Receptor Number Quantification

This protocol measures the density of β2-adrenergic receptors on the cell surface to assess agonist-induced receptor downregulation.

Materials:

  • Cell membranes prepared from cells treated with this compound or vehicle.

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • Non-specific binding competitor (e.g., propranolol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Treat cells with this compound or vehicle for the desired duration.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, add cell membranes, radioligand at a saturating concentration, and either binding buffer (for total binding) or a high concentration of propranolol (for non-specific binding).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Normalize the specific binding to the protein concentration of the membrane preparation (Bmax in fmol/mg protein).

    • Compare the Bmax values from this compound-treated and vehicle-treated cells to determine the extent of receptor downregulation.

Quantitative Data Summary

The following tables summarize hypothetical data that could be generated from the described experiments to assess this compound-induced desensitization and its mitigation.

Table 1: Effect of this compound Pre-treatment on Isoproterenol-Stimulated cAMP Accumulation

Pre-treatment (4 hours)Isoproterenol EC50 (nM)Emax (% of Vehicle Control)
Vehicle1.5 ± 0.2100
10 nM this compound8.2 ± 1.175 ± 5
100 nM this compound25.6 ± 3.452 ± 8

Table 2: Mitigation of this compound-Induced Desensitization by Corticosteroids

Pre-treatment (4 hours)Isoproterenol EC50 (nM)Emax (% of Vehicle Control)
100 nM this compound25.6 ± 3.452 ± 8
100 nM this compound + 1 µM Dexamethasone10.1 ± 1.585 ± 6

Visualizations

G cluster_receptor β2-Adrenergic Receptor Signaling This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR Agonist Binding G_protein Gs Protein beta2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.

G cluster_desensitization β2-Adrenergic Receptor Desensitization Agonist Prolonged This compound Exposure beta2AR β2-Adrenergic Receptor Agonist->beta2AR GRK GRK beta2AR->GRK Activation PKA PKA beta2AR->PKA Activation Phosphorylated_beta2AR Phosphorylated β2AR GRK->beta2AR Phosphorylation PKA->beta2AR Phosphorylation beta_Arrestin β-Arrestin Phosphorylated_beta2AR->beta_Arrestin Binding Uncoupling G-Protein Uncoupling beta_Arrestin->Uncoupling Internalization Receptor Internalization beta_Arrestin->Internalization Desensitization Desensitization (Diminished Response) Uncoupling->Desensitization Internalization->Desensitization

Caption: Key steps in this compound-induced β2-adrenergic receptor desensitization.

G cluster_workflow Experimental Workflow for Assessing Desensitization Start Start Seed_Cells Seed cells expressing β2-adrenergic receptors Start->Seed_Cells Pre_treat Pre-treat cells with this compound (or vehicle control) Seed_Cells->Pre_treat Wash Wash cells to remove agonist Pre_treat->Wash Re_stimulate Re-stimulate with a β2-agonist (e.g., Isoproterenol) Wash->Re_stimulate Measure_Response Measure cellular response (e.g., cAMP accumulation) Re_stimulate->Measure_Response Analyze Analyze data: Compare EC50 and Emax Measure_Response->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro desensitization studies.

References

Technical Support Center: Validating a New Analytical Method for Batefenterol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating new analytical methods for the detection of Batefenterol.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters to assess for a new this compound bioanalytical method?

A1: According to regulatory guidelines from the FDA and ICH, a full validation of a bioanalytical method should assess the following key parameters: selectivity and specificity, calibration curve and linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD) and lower limit of quantification (LLOQ), recovery, matrix effect, and stability.[1][2][3]

Q2: What is a typical sample preparation procedure for this compound in plasma before LC-MS/MS analysis?

A2: A common and effective method for plasma sample preparation is protein precipitation.[4] This involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing this compound can be collected for analysis. This method is often favored for its simplicity and speed. For cleaner samples and potentially better sensitivity, solid-phase extraction (SPE) can also be employed.[4]

Q3: How should I prepare my calibration standards and quality control (QC) samples?

A3: Calibration standards and QC samples should be prepared by spiking a known concentration of a this compound reference standard into a blank biological matrix (e.g., drug-free plasma). The matrix used for validation should be the same as the intended study samples. It is recommended to use at least six to eight non-zero concentration levels for the calibration curve, spanning the expected range of concentrations in the study samples. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Q4: What are the acceptance criteria for the validation parameters?

A4: The acceptance criteria can vary slightly between regulatory bodies, but generally, for chromatographic methods, the following are expected:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ)
Recovery Should be consistent, precise, and reproducible
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%
Stability Analyte concentration should be within ±15% of the nominal concentration

Q5: What are forced degradation studies and why are they important for a stability-indicating method?

A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its degradation. These studies are crucial for developing a stability-indicating method as they help to:

  • Identify potential degradation products.

  • Elucidate the degradation pathways of the drug molecule.

  • Demonstrate that the analytical method can separate the intact drug from its degradation products, ensuring the method is specific for the analyte.

Given this compound's structure, which includes ester and amide functional groups, it is particularly susceptible to acid- and base-catalyzed hydrolysis.

Experimental Protocols

Proposed HPLC-MS/MS Method for this compound in Human Plasma

This protocol is a suggested starting point for method development and will require optimization.

  • Sample Preparation: Protein precipitation with acetonitrile. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

  • LC System: UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions.

Data Presentation

Table 1: Linearity of a New this compound Analytical Method
Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
0.100.11110.08.5
0.250.26104.06.2
1.000.9898.04.1
5.005.15103.02.5
20.0019.7098.51.8
40.0041.20103.02.1
50.0049.0098.03.5

Correlation Coefficient (r²): 0.998

Table 2: Accuracy and Precision of the New Method
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ0.100.0990.09.812.5
Low0.300.31103.37.28.9
Medium15.0014.5597.04.56.1
High45.0046.35103.03.14.8
Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Recovery %RSDMean Matrix Effect (%)Matrix Effect %RSD
Low0.3088.56.595.28.1
High45.0091.24.898.65.3
Table 4: Stability of this compound in Human Plasma
Storage ConditionDurationNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Bench-top6 hours0.300.2996.7
Bench-top6 hours45.0044.1098.0
Freeze-thaw3 cycles0.300.2893.3
Freeze-thaw3 cycles45.0043.2096.0
Long-term (-80°C)30 days0.300.31103.3
Long-term (-80°C)30 days45.0045.90102.0

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My this compound peak is showing significant tailing/fronting. What are the possible causes and solutions?

  • Answer:

    • Peak Tailing:

      • Cause: Active sites on the column, often exposed silanol groups, interacting with the basic nitrogen atoms in the this compound structure. Blockage of the column frit can also cause tailing.

      • Solution:

        • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is sufficiently low (e.g., using 0.1% formic acid) to keep the amine groups on this compound protonated and minimize secondary interactions with the stationary phase.

        • Use a High-Quality, End-capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.

        • Flush the Column: If the tailing develops over time, the column may be contaminated. Flush the column according to the manufacturer's instructions.

        • Replace the Column/Guard Column: If flushing does not resolve the issue, the column or guard column may need to be replaced.

    • Peak Fronting:

      • Cause: This is most commonly due to sample overload, where the concentration of this compound in the injected sample is too high for the column to handle. It can also be caused by using a sample solvent that is stronger than the initial mobile phase.

      • Solution:

        • Dilute the Sample: Reduce the concentration of the sample being injected.

        • Reduce Injection Volume: Inject a smaller volume of the sample.

        • Match Sample Solvent to Mobile Phase: Dissolve or dilute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.

Issue 2: Inconsistent Retention Times
  • Question: The retention time for this compound is shifting between injections. What should I check?

  • Answer:

    • Cause: Fluctuations in retention time are often related to the HPLC system or the mobile phase. Common causes include pump issues, leaks, changes in mobile phase composition, or inadequate column equilibration.

    • Solution:

      • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

      • Purge the Pump: Air bubbles in the pump can cause inconsistent flow rates. Purge the pump to remove any trapped air.

      • Ensure Proper Mobile Phase Preparation: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements. The mobile phase components should be thoroughly mixed and degassed.

      • Allow for Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.

      • Check Column Temperature: Ensure the column oven is maintaining a consistent temperature.

Issue 3: Low Signal Intensity or Ion Suppression
  • Question: The signal for this compound is much lower than expected, especially in matrix samples compared to neat solutions. How can I troubleshoot this?

  • Answer:

    • Cause: This is likely due to ion suppression, a common matrix effect in LC-MS/MS. Co-eluting endogenous components from the biological matrix (like phospholipids) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.

    • Solution:

      • Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove the interfering matrix components. Consider switching from protein precipitation to a more selective sample preparation technique like solid-phase extraction (SPE) or supported liquid extraction (SLE).

      • Modify Chromatography: Adjust the chromatographic conditions to separate this compound from the region where ion suppression occurs. This can be achieved by altering the gradient profile or using a different column chemistry.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it will co-elute with this compound and experience the same degree of ion suppression. This allows for accurate quantification even when suppression is present.

      • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to reach the desired LLOQ.

Visualizations

experimental_workflow Figure 1: this compound Analytical Method Workflow sample Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject (5 µL) supernatant->inject lcms LC-MS/MS Analysis inject->lcms data Data Processing & Quantification lcms->data troubleshooting_workflow Figure 2: Troubleshooting Ion Suppression start Low Signal/Suspected Ion Suppression check_is Using Stable Isotope-Labeled IS? start->check_is yes_is Yes check_is->yes_is Yes no_is No check_is->no_is No improve_cleanup Improve Sample Cleanup (e.g., SPE) yes_is->improve_cleanup use_sil_is Implement SIL-IS if possible no_is->use_sil_is modify_chrom Modify Chromatography improve_cleanup->modify_chrom dilute Dilute Sample modify_chrom->dilute reassess Re-assess Matrix Effect dilute->reassess end Method Optimized reassess->end use_sil_is->improve_cleanup batefenterol_signaling Figure 3: this compound's Dual Signaling Pathway cluster_beta2 β2-Adrenergic Agonism cluster_m3 M3 Muscarinic Antagonism This compound This compound beta2_receptor β2-Adrenergic Receptor This compound->beta2_receptor Agonist m3_receptor M3 Muscarinic Receptor This compound->m3_receptor Antagonist (Blocks Acetylcholine) gs Gs Protein beta2_receptor->gs ac Adenylyl Cyclase gs->ac Activates camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation gq Gq Protein m3_receptor->gq acetylcholine Acetylcholine acetylcholine->m3_receptor plc Phospholipase C gq->plc Activates ip3 ↑ IP3 plc->ip3 ca2 ↑ Intracellular Ca²⁺ ip3->ca2 contraction Smooth Muscle Contraction (Bronchoconstriction) ca2->contraction

References

Troubleshooting variability in Batefenterol-treated animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in animal studies involving Batefenterol (GSK961081). This compound is a novel bifunctional molecule that possesses both muscarinic antagonist and β2-adrenoceptor agonist properties.[1][2][3] This dual pharmacology makes it a promising candidate for respiratory diseases but also introduces unique complexities in preclinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in bronchoprotection assays following this compound administration. What are the common causes?

A1: High variability is a frequent challenge in respiratory studies. For this compound, consider the following:

  • Drug Formulation and Delivery: this compound's solubility and stability in the vehicle can impact bioavailability. Ensure the formulation is homogenous and administered consistently. For inhaled delivery, particle size and deposition pattern are critical and can vary significantly between animals.

  • Animal Model: The choice of species (e.g., guinea pig, rat, mouse) and the disease model (e.g., methacholine-induced bronchoconstriction, ovalbumin-sensitized model) can influence the response.[1] Some models inherently have more variability.

  • Anesthesia: If used, the type and depth of anesthesia can significantly alter respiratory mechanics and cardiovascular parameters, affecting the drug's action.

  • Animal Handling and Stress: Stress can alter baseline respiratory rates and responses to bronchoconstrictors. Ensure adequate acclimatization and consistent, gentle handling.

Q2: How does the dual mechanism of this compound contribute to result variability?

A2: this compound acts as both a muscarinic antagonist (relaxing airways by blocking acetylcholine) and a β2-agonist (relaxing airways by stimulating β2-adrenergic receptors).[1] Variability can arise from:

  • Receptor Expression Levels: The relative expression of muscarinic and β2-adrenergic receptors can differ between individual animals, strains, and species, leading to varied responses to this compound's dual action.

  • Endogenous Tone: The baseline level of cholinergic and adrenergic tone in the airways can fluctuate, impacting the magnitude of response to this compound's antagonist and agonist effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: The relationship between this compound concentration and its dual effects may not be linear and can be influenced by factors like metabolism and receptor sensitivity, which can vary among animals.

Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?

A3: this compound is often supplied as a powder. For many non-clinical applications, Dimethyl sulfoxide (DMSO) is a common solvent to create a stock solution. However, for in vivo administration, especially intravenous or inhaled routes, DMSO concentrations must be kept low to avoid toxicity. A typical final vehicle might be a saline or phosphate-buffered saline (PBS) solution containing a small percentage of DMSO and potentially a solubilizing agent like Tween 80. Always perform vehicle-only control experiments to rule out effects from the delivery solution.

Q4: Can cardiovascular side effects (e.g., changes in heart rate) from the β2-agonist activity introduce variability in my respiratory measurements?

A4: Yes. The β2-agonist component of this compound can cause tachycardia (increased heart rate). This cardiovascular effect can indirectly influence respiratory parameters by altering pulmonary blood flow and gas exchange. If heart rate changes are significant and variable between animals, they can contribute to variability in the primary respiratory endpoints. It is advisable to monitor cardiovascular parameters alongside respiratory function to identify such correlations.

Troubleshooting Guide

This section provides a more in-depth approach to identifying and mitigating sources of variability.

Observed Issue Potential Cause Recommended Action
Inconsistent Dose-Response Curve 1. Inaccurate Dosing: Errors in dilution, injection volume, or aerosol generation. 2. Formulation Instability: Drug precipitation or degradation in the vehicle. 3. High Biological Variation: Natural differences in animal sensitivity.1. Verify Calculations & Equipment: Double-check all dilution calculations. Calibrate syringes, nebulizers, or inhalation towers. 2. Assess Formulation: Prepare fresh solutions for each experiment. Visually inspect for precipitates. Consider a formulation study to ensure stability. 3. Increase Sample Size: A larger 'n' per group can help overcome individual variability and reveal a clearer dose-response relationship.
High Variability in Baseline Measurements 1. Inadequate Acclimatization: Animals are stressed or not used to the experimental setup (e.g., plethysmography chamber). 2. Environmental Factors: Fluctuations in room temperature, humidity, or noise levels. 3. Subclinical Infections: Underlying respiratory infections can alter baseline lung function.1. Extend Acclimatization: Allow animals several days to adapt to the facility and at least 30-60 minutes to the specific experimental apparatus before taking baseline readings. 2. Control Environment: Maintain a stable and controlled environment (temperature, light cycle, noise). 3. Health Monitoring: Ensure animals are sourced from a reputable vendor and monitor for any signs of illness.
Unexpected Adverse Events or Mortality 1. Vehicle Toxicity: The solvent (e.g., high concentration of DMSO) or other excipients may be causing adverse effects. 2. Off-Target Effects: this compound may have off-target activities at high concentrations. 3. Administration Route Trauma: Improper gavage, intratracheal, or intravenous administration technique.1. Run Vehicle Controls: Always include a group that receives only the vehicle to isolate its effects. 2. Dose Range Finding Study: Conduct a preliminary study with a wide range of doses to establish the maximum tolerated dose (MTD). 3. Refine Techniques: Ensure all personnel are thoroughly trained and proficient in the required administration techniques.

Experimental Protocols

Protocol 1: Assessment of Bronchoprotective Effects of this compound in Guinea Pigs

This protocol describes a common method for evaluating the ability of this compound to protect against a chemically-induced bronchoconstriction.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Drug Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, prepare serial dilutions in sterile saline to achieve the final desired concentrations. The final DMSO concentration should be below 1%.

    • The vehicle control will be saline with the same final percentage of DMSO.

  • Administration:

    • Administer this compound or vehicle via intratracheal instillation or nose-only inhalation tower 30 minutes prior to the bronchoconstrictor challenge.

  • Lung Function Measurement:

    • Anesthetize the animals with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Place the animal in a whole-body plethysmograph to measure respiratory parameters, specifically airway resistance (RI) and dynamic compliance (Cdyn).

    • Allow the animal to stabilize and record baseline measurements for 5 minutes.

  • Bronchoconstrictor Challenge:

    • Expose the animal to an aerosolized bronchoconstrictor, such as methacholine (e.g., 10 µg/mL), for a fixed duration (e.g., 2 minutes).

    • Continuously record RI and Cdyn for 10-15 minutes post-challenge.

  • Data Analysis:

    • Calculate the peak change in RI and the maximum decrease in Cdyn from baseline for each animal.

    • Compare the responses between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Express the protective effect as a percentage inhibition of the bronchoconstrictor response.

Data Summaries

The following tables present hypothetical data to illustrate common sources of variability and the importance of protocol optimization.

Table 1: Impact of Administration Route on this compound Efficacy and Variability (Hypothetical Data)

Administration RouteDose (µg/kg)NMean Inhibition of Bronchoconstriction (%)Standard Deviation (SD)Coefficient of Variation (%CV)
Intratracheal (IT) 10875.28.511.3%
Intravenous (IV) 10868.912.117.6%
Oral Gavage (PO) 100845.315.834.9%

This table illustrates that for pulmonary delivery, a direct route like intratracheal administration may yield higher efficacy and lower variability compared to systemic routes like intravenous or oral administration.

Table 2: Effect of Acclimatization Time on Baseline Respiratory Rate Variability (Hypothetical Data)

GroupAcclimatization in Plethysmograph (min)NMean Baseline Breaths/minStandard Deviation (SD)Coefficient of Variation (%CV)
A 10109514.315.1%
B 3010828.19.9%
C 6010784.76.0%

This table demonstrates that increasing the acclimatization time for animals in the experimental apparatus can significantly reduce the variability in baseline physiological measurements.

Visualizations

Diagrams of Pathways and Workflows

Batefenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Agonism cluster_muscarinic Muscarinic Antagonism Batefenterol_beta This compound Beta2AR β2-Adrenergic Receptor Batefenterol_beta->Beta2AR binds Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation_beta Bronchodilation PKA->Relaxation_beta leads to Batefenterol_musc This compound M3R M3 Muscarinic Receptor Batefenterol_musc->M3R blocks Relaxation_musc Bronchodilation ACh Acetylcholine ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ Release IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction causes Experimental_Workflow start Start acclimatize 1. Animal Acclimatization (≥ 7 days) start->acclimatize randomize 2. Randomization into Groups acclimatize->randomize ccp1 Critical Point: Consistent Handling acclimatize->ccp1 formulate 3. This compound Formulation (Prepare Fresh) randomize->formulate baseline 4. Baseline Lung Function (Post-apparatus acclimatization) formulate->baseline ccp2 Critical Point: Vehicle & Dose Accuracy formulate->ccp2 administer 5. Drug/Vehicle Administration baseline->administer challenge 6. Bronchoconstrictor Challenge (e.g., Methacholine) administer->challenge ccp3 Critical Point: Stable Anesthesia & Timing administer->ccp3 record 7. Record Post-Challenge Data challenge->record ccp4 Critical Point: Consistent Nebulization challenge->ccp4 analyze 8. Data Analysis record->analyze end End analyze->end Troubleshooting_Variability start High Variability Observed in Endpoint q1 Is variability high in *baseline* measurements? start->q1 sol1 Review Acclimatization Protocol (Time, Environment, Handling). Check for subclinical illness. q1->sol1 YES q2 Is variability dose-dependent? q1->q2 NO a1_yes YES a1_no NO sol2 Review Dosing Procedure: - Formulation stability/solubility - Dosing volume/concentration accuracy - Inhalation delivery efficiency q2->sol2 YES q3 Is variability correlated with cardiovascular changes? q2->q3 NO a2_yes YES a2_no NO sol3 Systemic exposure may be variable. Consider PK/PD modeling. Refine dose or administration route. q3->sol3 YES sol4 Consider inherent model variability. Increase sample size (N). Refine inclusion/exclusion criteria. q3->sol4 NO a3_yes YES a3_no NO

References

Optimizing Batefenterol dosage for maximal efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Batefenterol in preclinical models of respiratory disease. The information is tailored for scientists and drug development professionals aiming to optimize dosage for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2] This dual action allows it to induce bronchodilation through two distinct pathways: by blocking acetylcholine-induced bronchoconstriction (muscarinic antagonism) and by stimulating airway smooth muscle relaxation (β2-adrenoceptor agonism).

Q2: What are the key receptors this compound interacts with?

A2: this compound has a high affinity for human M2 and M3 muscarinic receptors, as well as the β2-adrenoceptor. This broad receptor profile contributes to its potent bronchodilatory effects.

Q3: What preclinical models are most relevant for studying this compound's efficacy?

A3: Guinea pig and rodent models of asthma and chronic obstructive pulmonary disease (COPD) are commonly used.[3][4] Guinea pig models are particularly relevant due to the anatomical and physiological similarities of their airways to humans.[5] Models that incorporate challenges with agents like methacholine or histamine are suitable for evaluating the bronchodilatory and bronchoprotective effects of this compound.

Q4: What is a recommended starting dose for this compound in a guinea pig model?

A4: While specific preclinical dose-response data for this compound is limited in publicly available literature, we can extrapolate from clinical data and general principles of preclinical respiratory studies. In clinical trials, doses ranging from 37.5 µg to 600 µg administered via a dry powder inhaler have been evaluated in patients with COPD. For a guinea pig model, a starting dose could be in the range of 10-50 µg/kg delivered via intratracheal administration or nebulization. A thorough dose-response study is crucial to determine the optimal dose for your specific model and experimental endpoint.

Q5: How can I assess the efficacy of this compound in my preclinical model?

A5: Efficacy can be assessed by measuring changes in airway mechanics, such as airway resistance and lung compliance, in response to a bronchoconstrictor challenge before and after this compound administration. Techniques like whole-body plethysmography or invasive measurements of lung function in anesthetized animals can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in bronchodilator response between animals. 1. Inconsistent drug delivery to the lungs.2. Animal stress affecting respiratory parameters.3. Underlying health differences in the animal cohort.1. Ensure consistent and validated nebulization or intratracheal instillation technique. Verify particle size of the aerosolized drug.2. Acclimatize animals to the experimental setup to minimize stress. Handle animals gently.3. Use age- and weight-matched animals from a reputable supplier. Perform a health screen before the study.
Lack of a clear dose-response relationship. 1. Doses selected are on the plateau of the dose-response curve.2. Insufficient number of dose groups.3. Issues with the formulation or stability of this compound.1. Test a wider range of doses, including lower concentrations, to capture the full dose-response curve.2. Increase the number of dose groups to better define the relationship.3. Verify the concentration and stability of your this compound solution. Ensure proper storage conditions.
Unexpected adverse events (e.g., tremors, tachycardia). 1. Systemic absorption of this compound leading to off-target effects of the β2-agonist component.2. Dose is too high.1. Consider localized delivery methods to minimize systemic exposure. Monitor for systemic side effects.2. Reduce the dose and re-evaluate the dose-response relationship.
Difficulty in measuring a significant bronchoprotective effect. 1. The bronchoconstrictor challenge is too strong, overwhelming the protective effect of this compound.2. The timing of this compound administration relative to the challenge is not optimal.1. Titrate the dose of the bronchoconstrictor (e.g., methacholine, histamine) to induce a submaximal, consistent response.2. Investigate different pre-treatment times with this compound to determine the optimal window for bronchoprotection.

Data Presentation

Table 1: this compound Receptor Affinity Profile

ReceptorAffinity (Ki, nM)
Human M2 Muscarinic1.4
Human M3 Muscarinic1.3
Human β2-Adrenoceptor3.7

Table 2: Clinical Dose-Ranging Study of this compound in COPD Patients (Summary)

Dose (µg, once daily)Change from Baseline in Trough FEV1 (mL)
37.5Statistically significant improvement vs. placebo
75Statistically significant improvement vs. placebo
150Statistically significant improvement vs. placebo
300Identified as a potentially optimal dose for Phase III studies
600Statistically significant improvement vs. placebo
(Data summarized from a randomized, double-blind, placebo-controlled study)

Experimental Protocols

Protocol: Evaluation of this compound's Bronchoprotective Effect in a Guinea Pig Model of Airway Hyperreactivity

1. Animal Model:

  • Species: Male Hartley guinea pigs (300-400g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

2. Induction of Airway Hyperreactivity (Optional):

  • Sensitization: Intraperitoneal injection of ovalbumin (e.g., 100 µg) with an adjuvant like aluminum hydroxide on days 0 and 7.

  • Challenge: Expose animals to an aerosol of ovalbumin (e.g., 1% in saline) for 10 minutes on day 21.

3. This compound Administration:

  • Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent if necessary). Prepare fresh dilutions for each experiment.

  • Dosing: Administer this compound via intratracheal instillation or nebulization at a range of doses (e.g., 10, 30, 100 µg/kg) 30 minutes prior to the bronchoconstrictor challenge. A vehicle control group should be included.

4. Measurement of Airway Mechanics:

  • Anesthesia: Anesthetize the guinea pigs (e.g., with a combination of ketamine and xylazine).

  • Tracheostomy: Perform a tracheostomy and connect the animal to a small animal ventilator and a system for measuring respiratory mechanics (e.g., a forced oscillation technique system).

  • Baseline Measurement: Record baseline airway resistance (RI) and lung compliance (Cdyn).

  • Bronchoconstrictor Challenge: Administer an aerosol of a bronchoconstrictor agent (e.g., methacholine or histamine) at a pre-determined concentration that induces a submaximal increase in airway resistance.

  • Post-Challenge Measurement: Continuously record RI and Cdyn for a set period (e.g., 10-15 minutes) after the challenge.

5. Data Analysis:

  • Calculate the percentage inhibition of the bronchoconstrictor response by this compound at each dose level compared to the vehicle control group.

  • Determine the ED50 (the dose that produces 50% of the maximal effect) for this compound's bronchoprotective effect.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different dose groups.

Mandatory Visualizations

Batefenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Receptor Pathway cluster_muscarinic Muscarinic Receptor Pathway Batefenterol_beta This compound Beta2AR β2-Adrenergic Receptor Batefenterol_beta->Beta2AR Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation promotes Batefenterol_musc This compound M3R M3 Muscarinic Receptor Batefenterol_musc->M3R blocks Acetylcholine Acetylcholine Acetylcholine->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Airway Smooth Muscle Contraction Ca2->Contraction induces

Caption: Dual signaling pathway of this compound.

experimental_workflow start Start animal_prep Animal Preparation (Acclimatization, Sensitization) start->animal_prep grouping Randomize into Dose Groups (Vehicle, this compound Doses) animal_prep->grouping drug_admin This compound Administration (Intratracheal or Nebulization) grouping->drug_admin wait Pre-treatment Period (e.g., 30 minutes) drug_admin->wait baseline_measurement Measure Baseline Airway Mechanics wait->baseline_measurement challenge Bronchoconstrictor Challenge (e.g., Methacholine) baseline_measurement->challenge post_measurement Measure Post-Challenge Airway Mechanics challenge->post_measurement data_analysis Data Analysis (Calculate % Inhibition, ED50) post_measurement->data_analysis end End data_analysis->end

Caption: Preclinical experimental workflow for this compound.

logical_relationship cluster_inputs Controllable Experimental Variables cluster_outputs Measured Outcomes Dose This compound Dose Optimization Dosage Optimization Dose->Optimization Timing Administration Timing Timing->Optimization Model Animal Model (Species, Disease State) Model->Optimization Efficacy Maximal Efficacy (Bronchodilation/Bronchoprotection) Side_Effects Potential Side Effects (Systemic Exposure) Optimization->Efficacy Optimization->Side_Effects

References

Validation & Comparative

A Preclinical Head-to-Head: Batefenterol Versus LAMA/LABA Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Batefenterol, a single-molecule dual-pharmacology muscarinic antagonist and β2-agonist (MABA), against traditional long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) combination therapies. This analysis is based on publicly available preclinical data and aims to delineate the pharmacological profiles and potential therapeutic advantages of each approach in the context of respiratory drug discovery.

Executive Summary

This compound, a single entity exhibiting both M3 muscarinic receptor antagonism and β2-adrenergic receptor agonism, presents a novel approach to bronchodilation. Preclinical data suggest that this compound possesses high affinity for both muscarinic and β2-adrenergic receptors, translating to potent functional activity in preclinical models of airway smooth muscle relaxation. In comparison, LAMA/LABA combination therapies, the current standard of care for many patients with obstructive lung diseases, achieve their effect through the synergistic action of two separate molecules. This guide will delve into the quantitative preclinical data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparative analysis.

Data Presentation: In Vitro Pharmacology

The following tables summarize the in vitro pharmacological profiles of this compound and representative LAMA and LABA molecules commonly used in combination therapies.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundMuscarinic M2 ReceptorMuscarinic M3 Receptorβ2-Adrenergic Receptor
This compound 1.41.33.7
Glycopyrronium (LAMA) ---
Tiotropium (LAMA) ---
Umeclidinium (LAMA) ---
Indacaterol (LABA) ---
Olodaterol (LABA) ---
Vilanterol (LABA) ---

Data for LAMA/LABA components are often reported in separate studies and may not be directly comparable due to differing experimental conditions. The table is intended to provide a general overview of the affinity profiles.

Table 2: Functional Potency (EC50, nM)

Compound/CombinationGuinea Pig Trachea Relaxation
This compound (MABA activity) 10
This compound (MA activity alone) 50
This compound (BA activity alone) 25
Indacaterol/Glycopyrronium (LAMA/LABA) Synergistic relaxation observed
Olodaterol 0.1 (human β2-AR)
Indacaterol -
Vilanterol -

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human M2, M3, or β2 receptors) are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Guinea Pig Tracheal Ring Relaxation Assay

Objective: To assess the functional potency (EC50) of a bronchodilator in relaxing pre-contracted airway smooth muscle.

General Protocol:

  • Tissue Preparation: Tracheas are isolated from male Hartley guinea pigs. The trachea is cut into rings, which are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[2]

  • Contraction: The tracheal rings are pre-contracted with a contractile agent such as methacholine or histamine to induce a stable level of smooth muscle tone.[2][3]

  • Compound Addition: The test compound (e.g., this compound, LAMA, LABA, or a combination) is added to the organ bath in a cumulative concentration-dependent manner.

  • Measurement of Relaxation: The relaxation of the tracheal rings is measured isometrically using a force transducer. The response is recorded as a percentage of the maximal relaxation achievable with a standard bronchodilator like isoprenaline.

  • Data Analysis: A concentration-response curve is generated, and the EC50 value, which is the concentration of the compound that produces 50% of its maximal relaxant effect, is calculated.

cAMP Functional Assay

Objective: To measure the ability of a β2-agonist to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the bronchodilator signaling pathway.

General Protocol:

  • Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

  • Compound Incubation: The cells are incubated with varying concentrations of the β2-agonist test compound for a defined period.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These assays typically involve a labeled cAMP competing with the sample cAMP for binding to a specific antibody.

  • Data Analysis: A concentration-response curve is generated, and the EC50 value for cAMP production is determined.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a single molecule, simultaneously engages two distinct signaling pathways to induce bronchodilation.

Batefenterol_Signaling cluster_beta2 β2-Adrenergic Receptor Pathway cluster_m3 M3 Muscarinic Receptor Pathway This compound This compound b2AR β2-AR This compound->b2AR Agonist M3R M3R This compound->M3R Antagonist Gs Gs b2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Relaxation_beta Smooth Muscle Relaxation PKA->Relaxation_beta Gq Gq M3R->Gq PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Caption: this compound's dual mechanism of action.

LAMA/LABA Combination Therapy Signaling Pathway

LAMA and LABA molecules act on their respective receptors, leading to a synergistic effect on bronchodilation.

LAMA_LABA_Signaling cluster_LAMA LAMA Pathway cluster_LABA LABA Pathway LAMA LAMA M3R M3R LAMA->M3R Antagonist Gq Gq M3R->Gq PLC PLC Gq->PLC IP3 ↓ IP3 PLC->IP3 Ca2 ↓ [Ca2+]i IP3->Ca2 Relaxation Synergistic Smooth Muscle Relaxation Ca2->Relaxation LABA LABA b2AR β2-AR LABA->b2AR Agonist Gs Gs b2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA PKA->Relaxation

Caption: Synergistic signaling of LAMA/LABA combinations.

Experimental Workflow: Preclinical Bronchodilator Assessment

The following diagram illustrates a typical workflow for the preclinical evaluation of bronchodilator candidates.

Experimental_Workflow start Compound Synthesis (this compound or LAMA/LABA) in_vitro In Vitro Screening start->in_vitro binding Receptor Binding Assays (Ki determination) in_vitro->binding functional Functional Assays (cAMP, Calcium Flux) in_vitro->functional ex_vivo Ex Vivo Tissue Assays binding->ex_vivo functional->ex_vivo trachea Isolated Guinea Pig Trachea Relaxation (EC50) ex_vivo->trachea in_vivo In Vivo Animal Models trachea->in_vivo bronchoprotection Bronchoprotection Studies (e.g., Methacholine Challenge) in_vivo->bronchoprotection lead_optimization Lead Optimization bronchoprotection->lead_optimization

References

A Comparative Analysis of Batefenterol and Navafenterol: Efficacy and Pharmacological Profiles of Two Investigational MABA Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical and preclinical data reveals the distinct profiles of batefenterol and navafenterol, two prominent multi-pharmacology anticholinergic and β2-agonist (MABA) compounds investigated for the treatment of chronic obstructive pulmonary disease (COPD). While both agents demonstrate significant bronchodilatory effects, available data suggests a divergence in their relative potencies at the muscarinic and adrenergic receptors, potentially influencing their overall clinical utility.

This compound (GSK961081) and navafenterol (AZD8871) are single molecules engineered to concurrently antagonize muscarinic M3 receptors and agonize β2-adrenergic receptors in the airways. This dual mechanism of action is intended to provide superior bronchodilation compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[1] This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head clinical trials comparing this compound and navafenterol have not been identified in the public domain. However, individual Phase I and II clinical trials provide valuable data on their efficacy, primarily measured by the improvement in forced expiratory volume in one second (FEV1).

This compound Clinical Efficacy

A Phase IIb, randomized, double-blind, placebo-controlled study evaluated the dose-response of this compound in patients with COPD.[2][3] All tested doses of this compound resulted in statistically and clinically significant improvements in both weighted-mean FEV1 over 0-6 hours and trough FEV1 at day 42 compared to placebo.[2][3] Notably, improvements in lung function with this compound at doses of 150 µg and above were comparable to those observed with the established LAMA/LABA combination of umeclidinium/vilanterol (UMEC/VI). The 300 µg dose was suggested as potentially optimal for future Phase III studies.

Navafenterol Clinical Efficacy

Navafenterol has also demonstrated significant improvements in lung function in clinical trials involving patients with COPD. In a Phase IIa study, once-daily administration of navafenterol led to clinically meaningful improvements in lung function endpoints compared to placebo. Another Phase IIa trial showed that navafenterol provided improvements in lung function and reductions in COPD-related symptoms that were similar to the effects of UMEC/VI. Furthermore, a Phase I study in patients with moderate to severe COPD showed that single doses of navafenterol (400 µg and 1800 µg) resulted in sustained bronchodilation over 24 hours, with the higher dose demonstrating greater efficacy than both indacaterol and tiotropium.

Table 1: Summary of Clinical Efficacy Data for this compound and Navafenterol in COPD Patients

CompoundStudy PhaseComparator(s)Key Efficacy EndpointMagnitude of Effect (Improvement in FEV1)Citation(s)
This compound IIbPlacebo, Umeclidinium/Vilanterol (UMEC/VI)Weighted-mean FEV1 (0-6h) at Day 42191.1–292.8 mL vs. placebo
Trough FEV1 at Day 42182.2–244.8 mL vs. placebo
Navafenterol IIaPlaceboLung function endpointsSignificant and clinically meaningful improvement
IIaUmeclidinium/Vilanterol (UMEC/VI)Lung function and COPD symptomsSimilar improvement to UMEC/VI
IPlacebo, Indacaterol, TiotropiumTrough FEV1 on Day 2111 mL (400µg) and 210 mL (1800µg) vs. placebo

Pharmacological Profile: A Tale of Two Balances

Preclinical data provides insight into the distinct pharmacological profiles of this compound and navafenterol, particularly concerning their relative affinities for muscarinic and β2-adrenergic receptors.

Receptor Binding Affinity

This compound has demonstrated high affinity for both human muscarinic M2 and M3 receptors, as well as the human β2-adrenoceptor. One study reported Ki values of 1.4 nM for hM2, 1.3 nM for hM3, and 3.7 nM for hβ2-adrenoceptors.

While specific Ki values for navafenterol are not as readily available in the reviewed literature, in vitro studies have indicated that it possesses potent M3 antimuscarinic and β2-adrenoceptor agonist activities. A key differentiator highlighted in the literature is the balance of these activities. It has been reported that navafenterol exhibits a stronger M3 muscarinic antagonist activity, whereas this compound has a more potent β2-adrenoceptor agonist function.

Table 2: In Vitro Receptor Binding Profile of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
Human Muscarinic M21.4
Human Muscarinic M31.3
Human β2-Adrenoceptor3.7

Note: Detailed, directly comparable Ki values for navafenterol were not available in the reviewed sources.

Safety and Tolerability

Both this compound and navafenterol have been generally well-tolerated in clinical trials.

For this compound, no new or unexpected safety signals were observed in the Phase IIb study. The most common adverse events were not detailed in the provided search results.

Similarly, navafenterol was well tolerated in its clinical trials. Common treatment-emergent adverse events reported for navafenterol include headache and nasopharyngitis. In a Phase I study, the frequency of treatment-emergent adverse events was similar between placebo and active comparators, with a slightly higher incidence for the 400 µg dose of navafenterol.

Table 3: Summary of Safety and Tolerability

CompoundCommon Adverse EventsCitation(s)
This compound No new or unexpected safety signals reported.
Navafenterol Headache, Nasopharyngitis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the proprietary studies on this compound and navafenterol are not fully available in the public domain. However, based on general principles of these assays and information gleaned from the methods sections of published studies, the following outlines the likely methodologies.

Radioligand Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human M2, M3, or β2-adrenergic receptors) are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-QNB for muscarinic receptors, [3H]-CGP12177 for β2-adrenergic receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound or navafenterol) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated at a specific temperature for a set period to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Measurement of FEV1 in Clinical Trials (General Protocol)
  • Patient Selection: Patients with a diagnosis of COPD, meeting specific criteria for age, smoking history, and baseline FEV1 (e.g., FEV1 ≥30% and ≤70% of predicted normal) are recruited.

  • Study Design: Randomized, double-blind, placebo- and/or active-controlled trials are conducted. Patients are assigned to receive the investigational drug (this compound or navafenterol at various doses), a placebo, or an active comparator (e.g., UMEC/VI).

  • Spirometry:

    • Spirometry is performed at baseline and at specified time points throughout the study (e.g., pre-dose and at various post-dose intervals on day 1, and at the end of the treatment period).

    • FEV1, the volume of air forcefully exhaled in the first second after a full inspiration, is measured using a spirometer according to American Thoracic Society/European Respiratory Society guidelines.

  • Endpoint Calculation:

    • Trough FEV1: The FEV1 measured at the end of the dosing interval (e.g., 23 and 24 hours post-dose) to assess the duration of action.

    • Weighted-mean FEV1: The average FEV1 over a specific time interval (e.g., 0-6 hours post-dose), calculated as the area under the FEV1-time curve divided by the time interval.

  • Statistical Analysis: The change from baseline in FEV1 is calculated for each treatment group and compared using appropriate statistical models (e.g., ANCOVA, mixed-effects models).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the signaling pathway of MABA compounds and a typical experimental workflow.

MABA_Signaling_Pathway cluster_airway Airway Smooth Muscle Cell cluster_downstream Downstream Signaling M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation MABA This compound or Navafenterol MABA->M3R Antagonizes MABA->B2AR Agonizes ACh Acetylcholine ACh->M3R Activates

MABA Signaling Pathway in Airway Smooth Muscle

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical In Vivo Studies cluster_clinical Clinical Trials Receptor_Binding Radioligand Binding Assays (Determine Ki for M3 and β2 receptors) Functional_Assay Functional Assays (e.g., cAMP accumulation, calcium flux) Receptor_Binding->Functional_Assay Animal_Models Animal Models of Bronchoconstriction (e.g., guinea pig, canine) Functional_Assay->Animal_Models Efficacy_Testing Assess Bronchoprotective Effects Animal_Models->Efficacy_Testing Phase_I Phase I (Safety, Tolerability, PK in healthy volunteers and/or patients) Efficacy_Testing->Phase_I Phase_II Phase II (Dose-ranging, Efficacy [FEV1], and Safety in COPD patients) Phase_I->Phase_II Phase_III Phase III (Large-scale confirmation of efficacy and safety) Phase_II->Phase_III

References

In Vitro Pharmacological Comparison: Batefenterol vs. Umeclidinium/Vilanterol

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed head-to-head in vitro comparison of batefenterol, a novel bifunctional Muscarinic Antagonist and β2-Agonist (MABA), and the fixed-dose combination of umeclidinium (a Long-Acting Muscarinic Antagonist, LAMA) and vilanterol (a Long-Acting β2-Agonist, LABA). The comparison focuses on receptor binding affinity and functional potency, supported by experimental data from published literature.

This compound is a single molecule designed with two distinct pharmacophores to provide both anti-muscarinic and β2-adrenergic activities.[1][2] In contrast, umeclidinium/vilanterol delivers two separate molecules to achieve the same dual bronchodilator effect.[3][4] Understanding their distinct in vitro pharmacological profiles is crucial for preclinical research and development.

I. Receptor Binding Affinity

Receptor binding affinity, typically measured as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the binding affinities of this compound, umeclidinium, and vilanterol for their target receptors, as determined by radioligand binding assays.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSource
This compound Data not availableHigh AffinityHigh AffinityData not availableData not available[5]
Umeclidinium 0.160.150.060.050.13

Note: Specific Ki values for this compound at individual muscarinic receptor subtypes were not available in the searched literature, though it is described as having high affinity for M2 and M3 receptors.

Table 2: β-Adrenergic Receptor Binding Affinities

CompoundReceptorAffinity (Ki or pKi)Source
This compound β2-AdrenergicHigh Affinity
Vilanterol β2-AdrenergicSubnanomolar Affinity

Note: Specific Ki values for this compound at the β2-receptor were not available in the searched literature, but it is characterized as having high affinity. Vilanterol's affinity is noted to be comparable to salmeterol.

II. Functional Activity & Potency

Functional assays measure the biological response initiated by a drug binding to its receptor. For β2-agonists, this is often quantified by measuring cyclic AMP (cAMP) production (EC50). For muscarinic antagonists, potency is measured by their ability to inhibit the action of an agonist, expressed as a pA2 value.

Table 3: In Vitro Functional Potency

CompoundAssay TypeTargetPotency (pA2 / pEC50)Cell TypeSource
This compound cAMP Productionβ2-AdrenergicData not available-
Umeclidinium Ca2+ Mobilization (Antagonism)M3 Muscarinic10.22 (-log pA2 = 23.9 pM)CHO cells
Vilanterol cAMP Production (Agonism)β2-Adrenergic9.4CHO cells

Signaling Pathways and Experimental Workflow

The interaction of these compounds with their G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades that ultimately lead to airway smooth muscle relaxation. This compound, as a single molecule, engages both pathways simultaneously.

G_Protein_Signaling_Pathways cluster_MABA This compound (MABA) cluster_LAMA_LABA Umeclidinium / Vilanterol (LAMA/LABA) cluster_receptors Receptors cluster_downstream Downstream Signaling This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonist B2AR β2-Adrenergic Receptor This compound->B2AR Agonist Umeclidinium Umeclidinium Umeclidinium->M3R Antagonist Vilanterol Vilanterol Vilanterol->B2AR Agonist Gq Gq M3R->Gq Activates Gs Gs B2AR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release PKA ↑ Protein Kinase A (PKA) cAMP->PKA Contraction Smooth Muscle Contraction Ca_Release->Contraction Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Dual bronchodilator signaling pathways.

The diagram above illustrates how this compound antagonizes the Gq-coupled M3 receptor to prevent contraction and simultaneously agonizes the Gs-coupled β2-receptor to promote relaxation. Umeclidinium and vilanterol achieve the same endpoints via separate molecular interactions with the M3 and β2 receptors, respectively.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., CHO cells expressing target GPCR) Membrane_Prep 2. Cell Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Cell_Plating 2. Cell Plating (for functional assays) Cell_Culture->Cell_Plating Binding_Assay 3a. Radioligand Binding Assay - Incubate membranes with radioligand & competing test compound Membrane_Prep->Binding_Assay Functional_Assay 3b. Functional Assay - Add test compound - Stimulate with agonist (for antagonists) Cell_Plating->Functional_Assay Signal_Detection 4. Signal Detection - Scintillation counting (Binding) - Luminescence/Fluorescence (Functional) Binding_Assay->Signal_Detection Functional_Assay->Signal_Detection Data_Analysis 5. Data Analysis - Calculate Ki from IC50 (Cheng-Prusoff) - Generate dose-response curves - Determine EC50 / pA2 Signal_Detection->Data_Analysis Comparison 6. Comparative Assessment (Affinity, Potency, Efficacy) Data_Analysis->Comparison

Caption: General experimental workflow for in vitro compound characterization.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized protocols for the key experiments used to characterize these compounds.

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of the test compound.

  • Materials:

    • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., M3 muscarinic or β2-adrenergic receptors).

    • A high-affinity radioligand specific to the receptor (e.g., [3H]-NMS for muscarinic receptors, [3H]-CGP 12177 for β-receptors).

    • Test compounds (this compound, Umeclidinium, Vilanterol) at various concentrations.

    • Incubation buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Second Messenger Assays (cAMP and Calcium Mobilization)

These assays measure the cellular response following receptor activation or inhibition.

A. cAMP Production Assay (for β2-Agonists)

  • Objective: To determine the potency (EC50) and efficacy of β2-agonists like vilanterol and this compound.

  • Principle: β2-adrenergic receptors are Gs-coupled, and their activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

  • Procedure:

    • Whole cells expressing the β2-receptor are plated in microtiter plates.

    • Cells are incubated with increasing concentrations of the agonist (e.g., vilanterol).

    • Following incubation, cells are lysed, and the intracellular concentration of cAMP is measured using a detection kit, often based on competitive immunoassay formats like HTRF or ELISA.

    • A dose-response curve is generated by plotting cAMP levels against the agonist concentration to determine the EC50 (the concentration producing 50% of the maximal response).

B. Calcium (Ca2+) Mobilization Assay (for M3 Antagonists)

  • Objective: To determine the potency (pA2) of M3 antagonists like umeclidinium and this compound.

  • Principle: M3 muscarinic receptors are Gq-coupled. Their activation by an agonist (like acetylcholine) stimulates phospholipase C, leading to an increase in intracellular calcium. An antagonist will inhibit this response.

  • Procedure:

    • Whole cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with various concentrations of the antagonist (e.g., umeclidinium).

    • A fixed concentration of an M3 agonist (e.g., acetylcholine) is added to stimulate the receptor.

    • The resulting change in fluorescence, which corresponds to the change in intracellular calcium, is measured in real-time using a plate reader.

    • The ability of the antagonist to shift the dose-response curve of the agonist to the right is used to calculate its potency, often expressed as a pA2 value.

References

Validating Batefenterol's Synergistic Effects in Co-Culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Batefenterol, a novel bifunctional muscarinic antagonist and β₂-adrenoceptor agonist (MABA), with alternative therapies for chronic obstructive pulmonary disease (COPD). We delve into the synergistic effects of this compound, presenting supporting experimental data from clinical trials and outlining detailed protocols for validating these effects in advanced in vitro co-culture models.

This compound: A Dual-Action Approach to Bronchodilation

This compound (GSK961081) is a single molecule engineered to possess both long-acting muscarinic antagonist (LAMA) and long-acting β₂-agonist (LABA) properties.[1][2] This dual pharmacology is designed to maximize bronchodilation by targeting two distinct pathways that regulate airway smooth muscle tone. As a muscarinic antagonist, this compound inhibits the bronchoconstrictor effects of acetylcholine, while its β₂-agonist activity stimulates airway smooth muscle relaxation.[1][2] This combined action is intended to provide superior efficacy compared to monotherapies.

Comparative Efficacy of this compound

Clinical trials have evaluated the efficacy and safety of this compound, often comparing it to existing combination therapies such as umeclidinium/vilanterol (UMEC/VI), a LAMA/LABA fixed-dose combination. The primary endpoint in these studies is typically the improvement in lung function, measured as the forced expiratory volume in one second (FEV₁).

Table 1: Improvement in FEV₁ from Baseline vs. Placebo (Day 42)

Treatment (Dose)Mean Change from Baseline in Weighted-Mean FEV₁ (0-6h) [mL]Mean Change from Baseline in Trough FEV₁ [mL]
This compound (37.5 µg)191.1182.2
This compound (75 µg)231.8199.8
This compound (150 µg)265.2224.7
This compound (300 µg)284.5238.1
This compound (600 µg)292.8244.8
Umeclidinium/Vilanterol (62.5/25 µg)286.7241.6

Data sourced from a Phase IIb, randomized, double-blind, placebo-controlled study in patients with COPD.[3]

Table 2: Safety Profile - Common Adverse Events

Adverse EventThis compound (All Doses) %Umeclidinium/Vilanterol (62.5/25 µg) %Placebo %
Cough5-1164
Nasopharyngitis697
Dysgeusia2-1300
Headache465

Data represents the percentage of patients reporting the adverse event.

Validating Synergy in Co-Culture Models: Experimental Protocols

While clinical data demonstrates the overall efficacy of this compound, co-culture models offer a powerful in vitro platform to dissect the synergistic mechanisms at a cellular level. An airway epithelial and smooth muscle cell co-culture model can be used to investigate the direct and interactive effects of this compound on the key cell types involved in COPD pathogenesis.

Experimental Protocol: Airway Epithelial and Smooth Muscle Co-culture Model

1. Cell Culture:

  • Human Bronchial Epithelial Cells (HBECs): Primary HBECs are cultured at an air-liquid interface (ALI) on permeable supports to form a differentiated, pseudostratified epithelium.

  • Human Airway Smooth Muscle Cells (HASMCs): Primary HASMCs are cultured in a separate culture vessel.

2. Co-culture Assembly:

  • Once the HBEC culture has differentiated, the permeable supports are transferred to a new culture plate containing confluent HASMCs in the lower chamber. This creates a non-contact co-culture system where the two cell types can communicate via secreted factors.

3. Treatment:

  • The co-culture models are treated with this compound, a muscarinic antagonist alone (e.g., glycopyrronium), a β₂-agonist alone (e.g., formoterol), or a combination of the two. A vehicle control is also included.

4. Assessment of Synergistic Effects:

  • Bronchodilation: The contractile response of the HASMCs can be measured in response to a bronchoconstrictor (e.g., methacholine). The relaxation induced by the different treatments can be quantified to assess for synergistic effects.

  • Anti-inflammatory Effects: The release of pro-inflammatory cytokines (e.g., IL-6, IL-8) from both HBECs and HASMCs into the culture medium can be measured by ELISA. A synergistic reduction in inflammatory markers would indicate a beneficial interaction.

  • Gene Expression Analysis: RNA can be extracted from both cell types to analyze the expression of genes involved in inflammation, airway remodeling, and smooth muscle contraction using RT-qPCR.

Signaling Pathways and Experimental Workflow

The synergistic effects of this compound are rooted in the cross-talk between the signaling pathways activated by its dual pharmacophores.

G cluster_0 This compound Dual Action cluster_1 Cellular Effects This compound This compound M3R Muscarinic M3 Receptor This compound->M3R Antagonist Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Agonist PLC Phospholipase C (PLC) M3R->PLC AC Adenylyl Cyclase (AC) Beta2AR->AC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Relaxation Smooth Muscle Relaxation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Relaxation

Caption: this compound's dual signaling pathway.

G cluster_0 Co-culture Experimental Workflow start Start culture_hbec Culture HBECs at ALI start->culture_hbec culture_hasmc Culture HASMCs start->culture_hasmc assemble Assemble Co-culture culture_hbec->assemble culture_hasmc->assemble treat Treat with this compound & Controls assemble->treat measure_contraction Measure Smooth Muscle Contraction treat->measure_contraction measure_cytokines Measure Cytokine Release treat->measure_cytokines analyze_gene_expression Analyze Gene Expression treat->analyze_gene_expression end End measure_contraction->end measure_cytokines->end analyze_gene_expression->end

References

Batefenterol: A Comparative Analysis of G-Protein Coupled Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule developed for the treatment of chronic obstructive pulmonary disease (COPD). It combines two distinct pharmacologies in a single molecule: a muscarinic receptor antagonist and a β2-adrenoceptor agonist.[1] This dual mechanism of action aims to provide superior bronchodilation compared to monotherapies. As with any drug candidate, understanding its selectivity and potential for off-target interactions is critical for a comprehensive safety and efficacy profile. This guide provides a comparative analysis of this compound's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by available experimental data and detailed methodologies.

This compound's Primary Pharmacological Profile

This compound is designed to act on two specific types of GPCRs in the airways:

  • Muscarinic Acetylcholine Receptors (mAChRs): It acts as an antagonist at M2 and M3 subtypes, which are involved in bronchoconstriction.

  • β2-Adrenergic Receptor (β2-AR): It acts as an agonist at the β2-AR, leading to bronchodilation.

The affinity and functional potency of this compound at these primary targets have been characterized in preclinical studies.

Cross-reactivity and Selectivity Profile

An ideal therapeutic agent exhibits high affinity and activity at its intended targets while having minimal interaction with other receptors, thereby reducing the potential for off-target side effects. The selectivity of this compound has been primarily assessed against other β-adrenergic receptor subtypes.

Quantitative Analysis of this compound's Receptor Affinity and Functional Potency

The following table summarizes the key binding affinity (Ki) and functional potency (EC50) values for this compound at its primary targets and its selectivity over other β-adrenoceptor subtypes.

Receptor TargetAssay TypeParameterValue (nM)Reference
Primary Targets
Human Muscarinic M2 (hM2)Radioligand BindingKi1.4[1]
Human Muscarinic M3 (hM3)Radioligand BindingKi1.3[1]
Human β2-Adrenoceptor (hβ2)Radioligand BindingKi3.7[1]
Human β2-Adrenoceptor (hβ2)cAMP Functional AssayEC500.29[1]
Selectivity Profile
Human β1-Adrenoceptor (hβ1)cAMP Functional AssayFold Selectivity (vs. hβ2)440
Human β3-Adrenoceptor (hβ3)cAMP Functional AssayFold Selectivity (vs. hβ2)320
Representative Off-Target GPCRs
Adenosine A1Radioligand Binding / Functional Assay-Data not publicly available-
Adrenergic α1ARadioligand Binding / Functional Assay-Data not publicly available-
Angiotensin AT1Radioligand Binding / Functional Assay-Data not publicly available-
Cannabinoid CB1Radioligand Binding / Functional Assay-Data not publicly available-
Chemokine CXCR2Radioligand Binding / Functional Assay-Data not publicly available-
Dopamine D2Radioligand Binding / Functional Assay-Data not publicly available-
Endothelin ETARadioligand Binding / Functional Assay-Data not publicly available-
Histamine H1Radioligand Binding / Functional Assay-Data not publicly available-
Opioid mu (MOP)Radioligand Binding / Functional Assay-Data not publicly available-
Serotonin 5-HT2ARadioligand Binding / Functional Assay-Data not publicly available-

A comprehensive screening of this compound against a wide panel of off-target GPCRs is not publicly available. The listed off-target GPCRs are representative of a standard safety pharmacology panel.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's interaction with GPCRs.

Radioligand Binding Assays (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cells stably expressing the human receptor of interest (e.g., hM2, hM3, hβ2) are harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-CGP12177 for β-adrenoceptors).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • Membrane preparation.

  • For determination of non-specific binding, a high concentration of a known, potent, unlabeled ligand for the target receptor is added instead of the test compound.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in GPCR signaling, particularly for β-adrenergic receptors.

1. Cell Culture and Plating:

  • Cells stably expressing the human β-adrenoceptor subtype of interest (hβ1, hβ2, or hβ3) are cultured under standard conditions.

  • Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

2. Agonist Stimulation:

  • The cell culture medium is removed, and the cells are washed with a serum-free assay buffer.

  • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Increasing concentrations of the test compound (this compound) are added to the wells.

  • The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

3. cAMP Detection:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is measured using a commercially available cAMP detection kit. These kits are often based on competitive immunoassays, utilizing either fluorescence resonance energy transfer (FRET) or enzyme fragment complementation (EFC) technology.

  • The signal generated is inversely proportional (for competitive assays) to the amount of cAMP produced.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The cAMP concentrations in the experimental wells are interpolated from the standard curve.

  • The data are plotted as the cAMP concentration versus the log concentration of the test compound.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

  • Selectivity is determined by comparing the EC50 values across different receptor subtypes.

Visualizations

This compound Signaling Pathways

G This compound Signaling Pathways cluster_0 β2-Adrenoceptor Agonism cluster_1 Muscarinic Receptor Antagonism Batefenterol_beta This compound beta2AR β2-Adrenoceptor Batefenterol_beta->beta2AR binds Gs Gs protein beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchodilation PKA->Relaxation leads to Batefenterol_musc This compound M3R M3 Receptor Batefenterol_musc->M3R blocks Gq Gq protein M3R->Gq activates ACh Acetylcholine ACh->M3R binds PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Contraction Bronchoconstriction Ca2->Contraction leads to

Caption: Signaling pathways of this compound's dual pharmacology.

Experimental Workflow for GPCR Cross-reactivity Screening

G GPCR Cross-reactivity Screening Workflow start Start: this compound primary_screen Primary Target Assays (M2, M3, β2) start->primary_screen secondary_screen Secondary Screening (GPCR Panel) start->secondary_screen binding_assay Radioligand Binding Assay (Determine Ki) primary_screen->binding_assay functional_assay Functional Assay (Determine EC50/IC50) primary_screen->functional_assay data_analysis Data Analysis & Selectivity Profiling binding_assay->data_analysis functional_assay->data_analysis off_target_binding Off-Target Binding Assays (e.g., Adrenergic, Dopaminergic, Serotonergic) secondary_screen->off_target_binding off_target_functional Off-Target Functional Assays (e.g., cAMP, Calcium Flux) secondary_screen->off_target_functional off_target_binding->data_analysis off_target_functional->data_analysis end End: Cross-reactivity Profile data_analysis->end

Caption: A typical workflow for assessing GPCR cross-reactivity.

Logical Comparison of this compound's Selectivity

G This compound Selectivity Comparison This compound This compound on_target On-Target Activity (β2 Agonism) This compound->on_target off_target Off-Target Activity (e.g., β1, β3 Agonism) This compound->off_target ec50_on Measure EC50 at β2 on_target->ec50_on ec50_off Measure EC50 at β1, β3 off_target->ec50_off compare Compare Potencies (Selectivity Ratio = EC50_off / EC50_on) ec50_on->compare ec50_off->compare conclusion High Selectivity Ratio = Favorable Profile compare->conclusion

Caption: Logical framework for determining this compound's selectivity.

References

A Comparative Safety Analysis of Batefenterol and Existing Bronchodilators for COPD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Batefenterol, a novel bifunctional muscarinic antagonist and β2-agonist (MABA), with established long-acting bronchodilators for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This analysis is based on available clinical trial data and is intended to inform research and development decisions.

Executive Summary

This compound, a single molecule with dual pharmacology, has demonstrated a safety profile in Phase IIb clinical trials that is comparable to a standard dual-bronchodilator therapy, umeclidinium/vilanterol (UMEC/VI). This guide presents a detailed breakdown of adverse event data, experimental safety monitoring protocols, and the underlying signaling pathways to provide a thorough comparative overview.

Comparative Safety Data

The following tables summarize the incidence of adverse events (AEs) from a key Phase IIb, randomized, double-blind, placebo-controlled, active-comparator study of this compound (NCT02570165). This 42-day trial evaluated five different doses of this compound, a placebo, and the LAMA/LABA combination UMEC/VI in patients with COPD.

Table 1: Overall Incidence of Adverse Events (AEs)

Treatment GroupTotal Participants (N)Participants with any AE (%)
Placebo4624%
This compound 37.5 µg4622%
This compound 75 µg4633%
This compound 150 µg4627%
This compound 300 µg4630%
This compound 600 µg4661%
UMEC/VI 62.5/25 µg4734%

Table 2: Incidence of Most Common Adverse Events (>3% in any this compound Group)

Adverse EventPlacebo (N=46) n (%)This compound 37.5 µg (N=46) n (%)This compound 75 µg (N=46) n (%)This compound 150 µg (N=46) n (%)This compound 300 µg (N=46) n (%)This compound 600 µg (N=46) n (%)UMEC/VI 62.5/25 µg (N=47) n (%)
Cough1 (2%)2 (4%)3 (7%)4 (9%)2 (4%)5 (11%)2 (4%)
Nasopharyngitis2 (4%)1 (2%)3 (7%)2 (4%)3 (7%)4 (9%)3 (6%)
Dysgeusia0 (0%)0 (0%)0 (0%)2 (4%)1 (2%)6 (13%)0 (0%)
Headache1 (2%)1 (2%)2 (4%)1 (2%)1 (2%)3 (7%)1 (2%)
Dry Mouth0 (0%)1 (2%)1 (2%)0 (0%)2 (4%)2 (4%)1 (2%)

Table 3: Incidence of Serious Adverse Events (SAEs) and Withdrawals due to AEs

Treatment GroupParticipants with any SAE n (%)SAEs Leading to Withdrawal n (%)Any AE Leading to Withdrawal n (%)
Placebo1 (2%)0 (0%)1 (2%)
This compound 75 µg1 (2%)1 (2%)2 (4%)
This compound 150 µg0 (0%)0 (0%)1 (2%)
This compound 300 µg0 (0%)0 (0%)1 (2%)
This compound 600 µg1 (2%)*0 (0%)1 (2%)

*Note: The SAE in the this compound 600 µg group (hypertensive crisis and panic attack) was reported 4 days after the last dose and was not considered drug-related.[1]

Experimental Protocols for Safety Assessment

The safety of this compound and comparator treatments in the NCT02570165 trial was monitored through a series of standardized procedures.

Electrocardiogram (ECG) Monitoring

Objective: To assess cardiac safety, with a focus on heart rate and rhythm.

Methodology:

  • Procedure: A standard 12-lead ECG was performed at screening, on Day 1, and on Day 42 of the treatment period.[2]

  • Timing: Pre-dose and at multiple time points post-dose to capture peak and trough drug concentrations.

  • Equipment: Standardized and calibrated ECG machines were used across all study sites.

  • Analysis: A central laboratory analyzed all ECGs for abnormalities, including changes in QT interval, PR interval, and QRS duration.

Vital Signs Monitoring

Objective: To monitor for immediate physiological responses to the study drug.

Methodology:

  • Parameters Measured: Seated systolic and diastolic blood pressure, and pulse rate.[3]

  • Procedure: Measurements were taken using a calibrated automated sphygmomanometer after the patient had been resting in a seated position for at least 5 minutes. Three readings were taken at each time point, and the average was recorded.

  • Timing: Monitored at screening and at pre-dose and multiple post-dose time points on study visit days.

Laboratory Safety Assessments

Objective: To monitor for any systemic toxicity affecting major organ systems.

Methodology:

  • Samples Collected: Venous blood and urine samples.

  • Parameters Analyzed:

    • Hematology: Complete blood count with differential (including hemoglobin, hematocrit, red blood cell count, white blood cell count, and platelet count).

    • Clinical Chemistry: A comprehensive metabolic panel including electrolytes (sodium, potassium, chloride, bicarbonate), renal function tests (blood urea nitrogen, creatinine), and liver function tests (aspartate aminotransferase, alanine aminotransferase, alkaline phosphatase, total bilirubin).

  • Timing: Samples were collected at screening and at the final study visit.

  • Analysis: All samples were analyzed by a central laboratory to ensure consistency and comparability of results.

Signaling Pathways and Experimental Workflows

This compound's Dual Signaling Pathway

This compound acts as both a muscarinic antagonist and a β2-agonist within a single molecule. This dual action leads to bronchodilation through two distinct but complementary pathways in the airway smooth muscle.

batefenterol_pathway cluster_beta_agonist β2-Adrenergic Agonism cluster_muscarinic_antagonist Muscarinic Antagonism Batefenterol_beta This compound beta2_receptor β2-Adrenergic Receptor Batefenterol_beta->beta2_receptor activates Gs Gs Protein beta2_receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Relaxation_beta Smooth Muscle Relaxation PKA->Relaxation_beta promotes Batefenterol_muscarinic This compound M3_receptor M3 Muscarinic Receptor Batefenterol_muscarinic->M3_receptor blocks Gq Gq Protein M3_receptor->Gq activates Acetylcholine Acetylcholine Acetylcholine->M3_receptor activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction causes

Caption: Dual signaling pathway of this compound in airway smooth muscle.

Experimental Workflow for Safety Assessment in a Clinical Trial

The following diagram illustrates the typical workflow for monitoring patient safety throughout a clinical trial, such as the NCT02570165 study.

safety_workflow screening Screening Visit informed_consent Informed Consent screening->informed_consent baseline_assessments Baseline Safety Assessments (ECG, Vitals, Labs) informed_consent->baseline_assessments randomization Randomization baseline_assessments->randomization treatment_period Treatment Period (e.g., 42 days) randomization->treatment_period interim_visits Interim Study Visits (Safety Monitoring) treatment_period->interim_visits ae_monitoring Continuous Adverse Event Monitoring treatment_period->ae_monitoring final_visit Final Study Visit treatment_period->final_visit interim_visits->ae_monitoring data_analysis Data Analysis and Reporting ae_monitoring->data_analysis final_assessments Final Safety Assessments (ECG, Vitals, Labs) final_visit->final_assessments follow_up Follow-up Period final_assessments->follow_up follow_up->data_analysis

Caption: General workflow for safety assessment in a COPD clinical trial.

Discussion and Conclusion

The available data from the Phase IIb trial indicate that this compound is generally well-tolerated at doses up to 300 µg. The incidence of adverse events with this compound was comparable to that of the active comparator, UMEC/VI, a widely used LAMA/LABA combination.[4][5] The most frequently reported adverse events for this compound were cough, nasopharyngitis, and dysgeusia, with dysgeusia showing a dose-dependent increase. Importantly, there were no new or unexpected safety signals identified. The cardiovascular safety profile of this compound, as assessed by ECG and vital signs monitoring, did not reveal any clinically relevant effects.

Compared to the known safety profiles of other LAMA/LABA combinations such as tiotropium/olodaterol and indacaterol/glycopyrronium, the types of adverse events observed with this compound are largely consistent with the established class effects of muscarinic antagonists and β2-agonists. These class effects can include dry mouth, tachycardia, and tremor. The incidence of serious adverse events with this compound was low and comparable to placebo and the active comparator.

References

Batefenterol's Duration of Action: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Batefenterol's 24-hour bronchodilator profile in comparison to other leading combination therapies for Chronic Obstructive Pulmonary Disease (COPD).

This guide provides a comparative analysis of this compound, a novel bifunctional muscarinic antagonist and β2-agonist (MABA), with other prominent long-acting beta-agonist/muscarinic antagonist (LABA/LAMA) combination therapies. The focus is on the duration of action, a critical parameter in the management of COPD, supported by experimental data from clinical trials.

Comparative Efficacy: Duration of Action

The primary measure for assessing the duration of action of bronchodilators is the trough forced expiratory volume in one second (FEV1) at 24 hours post-dose for once-daily medications. This metric indicates the sustained effect of the treatment over the entire dosing interval.

A key Phase IIb, randomized, double-blind, placebo-controlled study (NCT02570165) evaluated the dose-response of this compound and included a comparison with the LABA/LAMA combination umeclidinium/vilanterol (UMEC/VI)[1][2][3]. The data presented below summarizes the key findings on the duration of action. While direct head-to-head trials of this compound against all other major LABA/LAMA combinations are not available, data from separate studies on tiotropium/olodaterol and indacaterol/glycopyrronium are included for a broader comparative context. It is important to note that these are not direct comparisons and are influenced by different study populations and designs.

TreatmentDosing FrequencyTrough FEV1 Improvement from Baseline (mL)Study DurationComparator(s)
This compound (300 µg) Once-Daily182-24542 DaysPlacebo, Umeclidinium/Vilanterol[1][2]
Umeclidinium/Vilanterol (62.5/25 µg) Once-Daily~112 (vs. Tiotropium)24 WeeksTiotropium
Tiotropium/Olodaterol (5/5 µg) Once-Daily~280 (vs. Placebo)6 WeeksPlacebo, Tiotropium, Olodaterol
Indacaterol/Glycopyrronium (110/50 µg) Once-Daily~64 (vs. Indacaterol)12 WeeksIndacaterol

Note: The data presented for Umeclidinium/Vilanterol, Tiotropium/Olodaterol, and Indacaterol/Glycopyrronium are from separate clinical trials and are not from direct head-to-head comparisons with this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are the summarized experimental protocols for the key studies cited.

This compound Dose-Finding Study (NCT02570165)
  • Study Design: A multicenter, randomized, placebo-controlled, double-blind, parallel-group, Phase IIb study.

  • Participants: Patients aged ≥40 years with a diagnosis of COPD and a post-bronchodilator FEV1 of ≥30% and ≤70% of the predicted normal value.

  • Interventions: Patients were randomized to receive one of five doses of this compound (37.5, 75, 150, 300, or 600 µg), umeclidinium/vilanterol (62.5/25 µg), or a placebo, administered once daily via a dry powder inhaler for 42 days.

  • Primary Endpoint: The primary efficacy endpoint was the weighted-mean FEV1 over 0–6 hours post-dose on day 42.

  • Secondary Endpoint (Duration of Action): Trough FEV1 at day 42, defined as the mean of FEV1 measurements at 23 and 24 hours after the previous day's dose.

Tiotropium/Olodaterol VIVACITO Study
  • Study Design: A randomized, double-blind, placebo-controlled, Phase III trial with an incomplete crossover design.

  • Participants: Patients with moderate to severe COPD.

  • Interventions: Patients received four of the following six treatments for 6 weeks each: placebo, olodaterol 5 µg, tiotropium 2.5 µg, tiotropium 5 µg, tiotropium/olodaterol fixed-dose combination (FDC) 2.5/5 µg, and tiotropium/olodaterol FDC 5/5 µg, all delivered via the Respimat® inhaler.

  • Primary Endpoint: FEV1 area under the curve from 0 to 24 hours (AUC0–24) response after 6 weeks of treatment.

Indacaterol/Glycopyrronium GLOW6 Study
  • Study Design: A randomized, double-blind, parallel-group, placebo-controlled, 12-week study.

  • Participants: Patients with moderate-to-severe COPD.

  • Interventions: Patients were randomized to receive either indacaterol 150 µg and glycopyrronium 50 µg daily or indacaterol 150 µg daily and a placebo, both delivered via separate Breezhaler® devices.

  • Primary Endpoint: Superiority of the combination versus indacaterol alone for trough FEV1 at week 12.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental design, the following diagrams illustrate the relevant signaling pathways and a generalized clinical trial workflow.

Signaling_Pathway cluster_LABA β2-Agonist Pathway (Bronchodilation) cluster_LAMA Muscarinic Antagonist Pathway (Bronchodilation) Batefenterol_beta This compound (β2-Agonist) beta2_receptor β2-Adrenergic Receptor Batefenterol_beta->beta2_receptor Activates Gs_protein Gs Protein beta2_receptor->Gs_protein Activates adenylyl_cyclase Adenylyl Cyclase Gs_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates relaxation Smooth Muscle Relaxation PKA->relaxation Leads to Batefenterol_muscarinic This compound (Muscarinic Antagonist) M3_receptor M3 Muscarinic Receptor Batefenterol_muscarinic->M3_receptor Blocks acetylcholine Acetylcholine acetylcholine->M3_receptor Activates Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Increases Ca_release Ca2+ Release IP3->Ca_release Stimulates contraction Smooth Muscle Contraction Ca_release->contraction Leads to

Caption: Signaling pathways of this compound's dual action.

Experimental_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) run_in Run-in Period (e.g., 2 weeks) screening->run_in randomization Randomization run_in->randomization treatment_A Treatment Group A (e.g., this compound) randomization->treatment_A treatment_B Treatment Group B (e.g., Comparator) randomization->treatment_B placebo Placebo Group randomization->placebo treatment_period Treatment Period (e.g., 42 days) treatment_A->treatment_period treatment_B->treatment_period placebo->treatment_period assessments Efficacy & Safety Assessments (FEV1, AEs, etc.) treatment_period->assessments follow_up Follow-up assessments->follow_up data_analysis Data Analysis follow_up->data_analysis

Caption: Generalized workflow of a parallel-group clinical trial.

References

Comparative Analysis of Batefenterol's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of Batefenterol, a novel bifunctional muscarinic antagonist and β2-agonist (MABA), in the context of other respiratory therapies. While direct experimental data on the anti-inflammatory effects of this compound are not extensively available in publicly accessible literature, this analysis extrapolates its potential properties based on its mechanism of action and compares them with data from other relevant compounds, including another MABA (AZD8999) and established long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs).

This compound combines two distinct pharmacological activities in a single molecule: muscarinic receptor antagonism and β2-adrenergic receptor agonism. This dual action is primarily aimed at achieving superior bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD)[1]. However, both of its constituent pharmacologies have been independently associated with anti-inflammatory effects, suggesting that this compound may also possess clinically relevant anti-inflammatory properties.

Comparative Data on Anti-Inflammatory Effects

To provide a quantitative comparison, this section summarizes in vitro data on the inhibition of key inflammatory mediators by compounds with similar mechanisms of action to this compound.

Table 1: Comparative In Vitro Anti-Inflammatory Activity of MABAs and LABAs

Compound ClassSpecific AgentCell TypeInflammatory StimulusMediator InhibitedIC50 / % InhibitionReference
MABA AZD8999Human Neutrophils (from COPD patients)LPS (1 µg/mL)IL-8~50% inhibition at 1 µM[2]
MMP-9~70% inhibition at 1 µM[2]
IL-1β~30% inhibition at 1 µM[2]
GM-CSF~73.4% inhibition[2]
LABA SalmeterolTHP-1 cellsLPSTNF-α~0.1 µM (IC50)
FormoterolMonocyte-derived macrophagesLPSTNF-α2.4 ± 1.8 nM (EC50)
GM-CSF24.6 ± 2.1 nM (EC50)
LAMA Tiotropium---Data not available-
This compound ----Data not available -

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies for the evaluation of anti-inflammatory effects.

Protocol 1: Inhibition of Cytokine Release from Human Neutrophils (Based on AZD8999 study)
  • Cell Culture: Peripheral blood neutrophils were isolated from healthy donors and patients with COPD.

  • Stimulation: Neutrophils were pre-incubated with varying concentrations of the test compound (e.g., AZD8999) for 1 hour. Subsequently, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.

  • Quantification of Inflammatory Mediators: The concentration of inflammatory mediators (IL-8, MMP-9, IL-1β, GM-CSF) in the cell-free supernatant was determined using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound was calculated as the percentage reduction in the mediator concentration compared to LPS-stimulated cells without the compound.

Protocol 2: Inhibition of TNF-α Production from THP-1 Cells (Based on Salmeterol study)
  • Cell Culture: The human monocytic cell line, THP-1, was used.

  • Stimulation: Cells were activated with LPS in the presence or absence of different concentrations of the β2-agonist (e.g., salmeterol).

  • Quantification of TNF-α: The amount of TNF-α secreted into the culture medium was measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of β2-agonists and muscarinic antagonists are mediated through distinct signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory activity.

G cluster_beta_agonist β2-Agonist Pathway cluster_muscarinic_antagonist Muscarinic Antagonist Pathway beta_agonist β2-Agonist (e.g., this compound's agonist component) beta2_receptor β2-Adrenergic Receptor beta_agonist->beta2_receptor adenylyl_cyclase Adenylyl Cyclase beta2_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Increases pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates nf_kb_inhibition Inhibition of NF-κB pka->nf_kb_inhibition Leads to anti_inflammatory_genes Anti-inflammatory Gene Expression creb->anti_inflammatory_genes Induces muscarinic_antagonist Muscarinic Antagonist (e.g., this compound's antagonist component) m3_receptor M3 Muscarinic Receptor muscarinic_antagonist->m3_receptor Blocks plc Phospholipase C m3_receptor->plc Acetylcholine activates ip3_dag IP3 / DAG plc->ip3_dag calcium_release Ca²⁺ Release ip3_dag->calcium_release inflammatory_mediators Inflammatory Mediator Release (e.g., from epithelial cells) calcium_release->inflammatory_mediators G start Isolate Immune Cells (e.g., Neutrophils, Macrophages) pre_incubation Pre-incubate with this compound (or comparator drug) start->pre_incubation stimulation Induce Inflammation (e.g., with LPS) pre_incubation->stimulation incubation Incubate for a defined period (e.g., 6-24 hours) stimulation->incubation collection Collect Cell Supernatant incubation->collection analysis Quantify Inflammatory Mediators (e.g., Cytokines, Chemokines via ELISA) collection->analysis end Compare mediator levels to control groups analysis->end

References

Batefenterol: A Comparative Analysis of Preclinical Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both muscarinic antagonist (MA) and β2-adrenergic agonist (BA) properties, positioning it as a potential treatment for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Preclinical evaluation of its efficacy in animal models is a critical step in its development. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data.

Efficacy in Guinea Pig Models

A pivotal study has characterized the pharmacological properties of this compound in guinea pigs, providing valuable insights into its dual mechanism of action. The research involved both in vitro and in vivo assessments to determine its potency and efficacy.

In Vitro Smooth Muscle Relaxation

Experiments on isolated guinea pig tracheal tissues demonstrated this compound's ability to induce smooth muscle relaxation through its separate and combined functionalities.

Experimental Protocol: Isolated Guinea Pig Tracheal Tissue Assay

  • Tissue Preparation: Tracheal tissues were isolated from guinea pigs.

  • Contraction Induction: Tissues were contracted to induce a state of bronchoconstriction.

  • Drug Administration: Increasing concentrations of this compound were administered to the tissue baths.

  • Measurement of Relaxation: The relaxation of the tracheal smooth muscle was measured to determine the concentration-response relationship.

  • Data Analysis: The half-maximal effective concentration (EC50) was calculated to quantify the potency of this compound's muscarinic antagonist (MA), β2-agonist (BA), and combined MABA (Muscarinic Antagonist and β2-Agonist) effects.

Table 1: this compound Efficacy in Isolated Guinea Pig Tracheal Tissues [1]

MechanismEC50 (nM)
Muscarinic Antagonist (MA)50.2
β2-Agonist (BA)24.6
Combined (MABA)11
In Vivo Bronchoprotection

The bronchoprotective effects of inhaled this compound were evaluated in guinea pigs against induced bronchoconstriction. This assay provides a more physiologically relevant measure of the drug's efficacy.

Experimental Protocol: Guinea Pig Bronchoprotection Assay

  • Animal Model: Guinea pigs were used as the in vivo model.

  • Drug Administration: this compound was administered via inhalation.

  • Induction of Bronchoconstriction: A bronchoconstricting agent was administered to challenge the airways.

  • Measurement of Protection: The ability of this compound to inhibit the bronchoconstrictor response was measured.

  • Data Analysis: The half-maximal effective dose (ED50) was determined for the MA, BA, and MABA mechanisms.

Table 2: this compound Efficacy in Guinea Pig Bronchoprotection Assay [1]

MechanismED50 (µg/ml)
Muscarinic Antagonist (MA)33.9
β2-Agonist (BA)14.1
Combined (MABA)6.4

The results from both the in vitro and in vivo studies in guinea pigs indicate that the combined MABA activity of this compound is more potent than its individual muscarinic antagonist or β2-agonist effects alone.

Comparative Lung Selectivity

A key aspect of inhaled therapies is maximizing local efficacy in the lungs while minimizing systemic side effects. The lung selectivity of this compound was compared to existing therapies, tiotropium (a muscarinic antagonist) and salmeterol (a β2-agonist), in guinea pigs.

The study found that this compound exhibited a significantly greater lung selectivity index compared to these established drugs[1]. Specifically, it was 55- to 110-fold greater than tiotropium concerning systemic antimuscarinic effects and 10-fold greater than salmeterol regarding systemic β2-adrenoceptor hypotensive effects[1].

Efficacy in Other Animal Species

Despite a comprehensive search for preclinical data, specific studies detailing the efficacy of this compound in other animal species, such as rats or dogs, are not publicly available at this time. The majority of published research focuses on human clinical trials for COPD. Therefore, a direct comparison of this compound's efficacy across different animal species cannot be provided in this guide. The data from guinea pig models currently stands as the primary source of preclinical efficacy information.

Signaling Pathway and Experimental Workflow

The dual mechanism of action of this compound involves two distinct signaling pathways that ultimately lead to bronchodilation.

Batefenterol_Mechanism cluster_M3 Muscarinic M3 Receptor Pathway cluster_Beta2 β2-Adrenergic Receptor Pathway Batefenterol_MA This compound (Antagonist) M3_Receptor M3 Receptor Batefenterol_MA->M3_Receptor Blocks Acetylcholine PLC Phospholipase C M3_Receptor->PLC X IP3_DAG IP3 & DAG PLC->IP3_DAG X Ca_Release Ca2+ Release IP3_DAG->Ca_Release X Contraction_Inhibition Inhibition of Smooth Muscle Contraction Ca_Release->Contraction_Inhibition Bronchodilation Bronchodilation Contraction_Inhibition->Bronchodilation Batefenterol_BA This compound (Agonist) Beta2_Receptor β2 Receptor Batefenterol_BA->Beta2_Receptor AC Adenylyl Cyclase Beta2_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Relaxation->Bronchodilation

Caption: Dual signaling pathway of this compound leading to bronchodilation.

The experimental workflow for evaluating the bronchoprotective effect of this compound in an animal model is a multi-step process.

Experimental_Workflow cluster_workflow In Vivo Bronchoprotection Assay Workflow Animal_Selection Animal Model Selection (e.g., Guinea Pig) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Respiratory Measurements Acclimatization->Baseline Drug_Admin Inhaled this compound Administration Baseline->Drug_Admin Challenge Bronchoconstrictor Challenge Drug_Admin->Challenge Post_Challenge Post-Challenge Respiratory Measurements Challenge->Post_Challenge Data_Analysis Data Analysis (ED50 Calculation) Post_Challenge->Data_Analysis Comparison Comparison with Control/Other Drugs Data_Analysis->Comparison

Caption: Workflow for in vivo evaluation of this compound's bronchoprotective efficacy.

References

Validating the Clinical Relevance of Preclinical Batefenterol Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Batefenterol, a novel bifunctional muscarinic antagonist and β2-adrenoceptor agonist (MABA), with alternative Chronic Obstructive Pulmonary Disease (COPD) therapies. The supporting experimental data, detailed methodologies, and visual representations of pathways and workflows are intended to help researchers and drug development professionals in validating the clinical relevance of preclinical this compound studies.

Executive Summary

This compound (GSK961081) is a first-in-class inhaled MABA that combines two established mechanisms of action for the treatment of COPD in a single molecule: muscarinic receptor antagonism and β2-adrenoceptor agonism.[1] Preclinical studies have demonstrated its high affinity and potency for both human M2 and M3 muscarinic receptors and the human β2-adrenoceptor.[1][2] This dual pharmacology is designed to provide superior bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction. This guide will delve into the preclinical data that supports this hypothesis and compare it with other MABAs and established COPD treatments.

Comparative Preclinical Data

The following table summarizes the key preclinical pharmacological data for this compound and comparator compounds. It is important to note that while efforts have been made to present comparable data, values may have been generated in different laboratories under varying experimental conditions.

CompoundTargetParameterValueSpecies/TissueReference
This compound hM2 ReceptorKᵢ1.4 nMHuman (recombinant)[1][2]
hM3 ReceptorKᵢ1.3 nMHuman (recombinant)
hβ2-AdrenoceptorKᵢ3.7 nMHuman (recombinant)
M3 ReceptorEC₅₀ (Antagonism)50 nMGuinea Pig Trachea
β2-AdrenoceptorEC₅₀ (Agonism)25 nMGuinea Pig Trachea
Navafenterol M3 Receptor-Stronger Antagonist activity than this compoundIsolated Human Bronchi
β2-Adrenoceptor-Weaker Agonist activity than this compoundIsolated Human Bronchi
Tiotropium hM3 ReceptorpA₂10.4Human (recombinant CHO cells)
hM3 ReceptorDissociation t₁/₂27 hHuman (recombinant CHO cells)
Aclidinium hM3 ReceptorpA₂9.6Human (recombinant CHO cells)
hM3 ReceptorDissociation t₁/₂10.7 hHuman (recombinant CHO cells)
Glycopyrrolate hM3 ReceptorpA₂9.7Human (recombinant CHO cells)
hM3 ReceptorDissociation t₁/₂6.1 hHuman (recombinant CHO cells)
Salmeterol β2-Adrenoceptor-Partial AgonistHuman
Formoterol β2-Adrenoceptor-Full AgonistHuman

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity (Kᵢ) Determination

Objective: To determine the binding affinity of a test compound (e.g., this compound) to its target receptors (muscarinic M2, M3, and β2-adrenoceptors).

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest are prepared. This typically involves homogenizing the cells in a cold lysis buffer and pelleting the membranes by centrifugation. The protein concentration of the membrane preparation is determined using a suitable assay (e.g., BCA assay).

  • Competitive Binding Assay: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Assay for Functional Activity (EC₅₀)

Objective: To assess the functional antagonist and agonist activity of a test compound on airway smooth muscle.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is dissected out. The trachea is cut into rings or strips.

  • Organ Bath Setup: The tracheal preparations are mounted in organ baths containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction Induction: To assess antagonist activity, the tracheal rings are pre-contracted with a muscarinic agonist (e.g., carbachol or acetylcholine). To assess agonist activity, a stable contractile tone is induced.

  • Compound Addition: The test compound is added cumulatively to the organ bath, and the relaxation (for agonists) or inhibition of contraction (for antagonists) is measured.

  • Data Analysis: Concentration-response curves are constructed, and the effective concentration that produces 50% of the maximal response (EC₅₀) is calculated.

Signaling Pathways and Experimental Workflows

This compound's Dual Signaling Pathway

Batefenterol_Signaling_Pathway This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonizes Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Agonizes Gq Gq M3R->Gq Activates Gs Gs Beta2AR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: this compound's dual mechanism of action.

Preclinical Evaluation Workflow for MABA Compounds

MABA_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Kᵢ determination) functional_assays Cell-based Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays tissue_assays Isolated Tissue Assays (e.g., Guinea Pig Trachea) functional_assays->tissue_assays bronchoprotection Bronchoprotection Models (e.g., Acetylcholine challenge) tissue_assays->bronchoprotection pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) bronchoprotection->pk_pd safety_toxicology Safety & Toxicology Studies pk_pd->safety_toxicology clinical_relevance Assessment of Clinical Relevance safety_toxicology->clinical_relevance

Caption: A typical preclinical workflow for evaluating MABA compounds.

Conclusion

The preclinical data for this compound demonstrates its potent dual activity as a muscarinic antagonist and a β2-adrenoceptor agonist. This unique pharmacological profile suggests the potential for enhanced bronchodilation compared to monotherapies. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a framework for researchers to critically evaluate the preclinical evidence supporting the clinical development of this compound and other MABA compounds for the treatment of COPD. Further head-to-head preclinical studies under standardized conditions would be beneficial for a more direct comparison with other established and emerging COPD therapies.

References

A meta-analysis of Batefenterol's efficacy in published research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a novel, first-in-class bifunctional molecule possessing both muscarinic antagonist and β₂-agonist properties, known as a muscarinic antagonist and β₂-agonist (MABA).[1] This dual mechanism of action is designed to provide potent bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle contraction. This guide provides a meta-analysis of the published efficacy data for this compound and compares its performance against other commercially available long-acting muscarinic antagonist (LAMA) and long-acting β₂-agonist (LABA) combination therapies.

While showing promise in Phase II clinical trials, with the 300 µg dose suggested as optimal for Phase III studies, this compound's development appears to have been discontinued as it has not progressed to Phase III trials.[1] This analysis serves as a comprehensive review of its clinical performance up to the point of its last published studies.

Mechanism of Action: A Dual Approach to Bronchodilation

This compound simultaneously inhibits the bronchoconstrictor effects of acetylcholine on muscarinic receptors and stimulates β₂-adrenergic receptors, leading to airway smooth muscle relaxation. This dual pharmacology is intended to maximize bronchodilation beyond what can be achieved with either a LAMA or a LABA alone.

cluster_this compound This compound cluster_Receptors Airway Smooth Muscle Cell cluster_Signaling Intracellular Signaling cluster_Outcome Physiological Effect This compound This compound (MABA) M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Antagonist Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Agonist PLC Phospholipase C (PLC) M3_Receptor->PLC Activates AC Adenylate Cyclase (AC) Beta2_Receptor->AC Activates IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

This compound's dual mechanism of action.

Comparative Efficacy: Lung Function

The primary measure of efficacy for bronchodilators in COPD clinical trials is the improvement in forced expiratory volume in one second (FEV₁). The following tables summarize the key FEV₁ outcomes from a pivotal Phase IIb dose-finding study of this compound and compare them with data from studies of other established LAMA/LABA combination therapies.

Table 1: Change from Baseline in Trough FEV₁ (mL) at Week 12/Day 42

Treatment (Dose)This compound (300 µg)Umeclidinium/Vilanterol (62.5/25 µg)Indacaterol/Glycopyrronium (110/50 µg)Tiotropium/Olodaterol (5/5 µg)Aclidinium/Formoterol (400/12 µg)
Improvement vs. Placebo (mL) 211[2]122[3]170136[4]143
Improvement vs. Monotherapy (mL) N/A49 (vs. Umeclidinium)64 (vs. Indacaterol)71 (vs. Tiotropium)85 (vs. Formoterol)

Table 2: Change from Baseline in Weighted Mean FEV₁ (0-6h) (mL) at Day 42

Treatment (Dose)This compound (300 µg)Umeclidinium/Vilanterol (62.5/25 µg)
Improvement vs. Placebo (mL) 292.8243

Comparative Efficacy: Symptom Improvement

Patient-reported outcomes, such as the St. George's Respiratory Questionnaire (SGRQ) and the Transition Dyspnea Index (TDI), are crucial for assessing the impact of treatment on a patient's quality of life and symptoms.

Table 3: Improvement in SGRQ and TDI Scores at Week 12/24

TreatmentSGRQ Total Score Change from Baseline (vs. Placebo)TDI Focal Score Improvement (vs. Placebo)
Umeclidinium/Vilanterol -4.031.0
Indacaterol/Glycopyrronium -3.11.09
Tiotropium/Olodaterol -1.70.43
Aclidinium/Formoterol -3.61.29

A decrease of ≥4 points in SGRQ score and an increase of ≥1 unit in TDI score are considered clinically important.

Safety and Tolerability Profile

The safety profile of this compound in the Phase IIb study was comparable to placebo and the active comparator, with no new safety signals observed. The table below provides a comparative overview of common adverse events for various LAMA/LABA combinations.

Table 4: Common Adverse Events (Incidence >2%)

Adverse EventThis compound (300 µg)Umeclidinium/VilanterolIndacaterol/GlycopyrroniumTiotropium/OlodaterolAclidinium/Formoterol
Nasopharyngitis 4.3%8%4.1%11.3%4.4%
Headache 4.3%5%3.5%4.8%6.5%
Cough 2.1%3%4.1%3.9%3.1%
Back Pain 0%3%2.2%3.4%2.3%
Dysphonia 0%<1%1.3%N/A1.0%

Experimental Protocols

This compound Phase IIb Dose-Finding Study (NCT02570165)

This was a randomized, double-blind, placebo-controlled, active-comparator, parallel-group study.

  • Participants: 323 patients aged ≥40 years with a diagnosis of COPD and a post-bronchodilator FEV₁ of ≥30% and ≤70% of predicted normal value.

  • Interventions: Patients were randomized to receive one of five doses of this compound (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (62.5/25 µg) once daily via a dry powder inhaler for 42 days.

  • Primary Endpoint: Change from baseline in weighted-mean FEV₁ over 0-6 hours post-dose on day 42.

  • Secondary Endpoint: Change from baseline in trough FEV₁ on day 42.

cluster_Arms Treatment Arms Screening Screening & Run-in Randomization Randomization (N=323) Screening->Randomization Batefenterol_Doses This compound (37.5, 75, 150, 300, 600 µg) Randomization->Batefenterol_Doses Placebo Placebo Randomization->Placebo UMEC_VI Umeclidinium/Vilanterol (62.5/25 µg) Randomization->UMEC_VI Treatment 42-Day Treatment Period FollowUp Follow-up Treatment->FollowUp Batefenterol_Doses->Treatment Placebo->Treatment UMEC_VI->Treatment

This compound Phase IIb study workflow.
General LAMA/LABA Clinical Trial Protocol Structure

The clinical trials for the comparator LAMA/LABA therapies generally followed a similar design:

  • Design: Randomized, double-blind, placebo- and/or active-controlled, parallel-group, multicenter studies.

  • Duration: Ranged from 12 to 52 weeks.

  • Inclusion Criteria: Patients with a diagnosis of moderate to severe COPD, typically aged 40 years and older, with a significant smoking history.

  • Endpoints:

    • Primary: Often focused on lung function, such as change from baseline in trough FEV₁ or FEV₁ area under the curve (AUC).

    • Secondary: Included patient-reported outcomes like the SGRQ and TDI, as well as safety and tolerability assessments.

Conclusion

The available data from the Phase IIb clinical trial program suggest that this compound is an effective and well-tolerated bronchodilator in patients with COPD. At doses of 150 µg and higher, its efficacy in improving lung function was comparable to the established LAMA/LABA combination of umeclidinium/vilanterol. The dual mechanism of action presents a rational approach to maximizing bronchodilation. However, with the apparent discontinuation of its clinical development, the full potential of this compound in the management of COPD will likely remain unexplored. This meta-analysis provides a valuable summary of the existing evidence for this novel MABA compound, offering insights for future research and development in the field of respiratory medicine.

References

A Comparative Analysis of Gs/β-Arrestin Bias in Batefenterol and Other β-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of G protein-coupled receptor (GPCR) signaling has evolved beyond a simple on/off switch, embracing the concept of biased agonism. This phenomenon, where a ligand preferentially activates one signaling pathway over another, holds significant therapeutic promise. For β2-adrenergic receptor (β2AR) agonists, the two primary signaling cascades involve the Gs protein, leading to bronchodilation, and β-arrestin, which mediates receptor desensitization and potential adverse effects. An ideal β-agonist would exhibit a bias towards Gs signaling, maximizing therapeutic efficacy while minimizing tolerance and other undesirable outcomes. This guide provides a comparative overview of the Gs/β-arrestin bias of various β-agonists, with a focus on Batefenterol, and details the experimental methodologies used to quantify this bias.

Understanding the β2-Adrenergic Receptor Signaling Pathway

Activation of the β2AR by an agonist initiates two main signaling cascades. The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation and bronchodilation. The alternative pathway involves the recruitment of β-arrestin to the activated receptor. This process uncouples the receptor from Gs, leading to desensitization and internalization of the receptor. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating distinct downstream signaling events.

cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_arrestin β-Arrestin Pathway Beta-Agonist Beta-Agonist β2AR β2-Adrenergic Receptor Beta-Agonist->β2AR Binds Gs Gs Protein β2AR->Gs Activates Beta-Arrestin β-Arrestin β2AR->Beta-Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Desensitization Desensitization Beta-Arrestin->Desensitization Internalization Internalization Beta-Arrestin->Internalization

Caption: β2-Adrenergic Receptor Signaling Pathways

Quantitative Comparison of Gs/β-Arrestin Bias

The "bias factor" is a common metric used to quantify the preference of a ligand for one pathway over another. A bias factor greater than 1 indicates a preference for the Gs pathway, while a value less than 1 suggests a bias towards the β-arrestin pathway.

β-AgonistBiasBias Factor (Gs/β-arrestin)Reference
SalmeterolGs-biased7.35[1]
RactopamineGs-biasedData not quantified in the same format[2]
DobutamineGs-biasedData not quantified in the same format[2]
HigenamineGs-biasedData not quantified in the same format[2]
IsoproterenolBalanced (Reference)1.0[1]
L-12β-arrestin-biased0.20
L-4β-arrestin-biased0.23
L-2β-arrestin-biased0.38
A-35β-arrestin-biased0.38

Note: The bias factors for L-12, L-4, L-2, and A-35 were calculated as the reciprocal of the reported β-arrestin/Gs bias to align with the Gs/β-arrestin format. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The determination of Gs/β-arrestin bias relies on robust in vitro assays that quantify the activity of each signaling pathway.

Gs Activation Assay (cAMP Accumulation Assay)

This assay measures the production of cyclic AMP (cAMP) following receptor activation, which is a direct downstream indicator of Gs protein activation.

Start Start Cell_Culture Cells expressing β2AR are cultured Start->Cell_Culture Ligand_Addition Add β-agonist at various concentrations Cell_Culture->Ligand_Addition Incubation Incubate to allow cAMP accumulation Ligand_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Detect cAMP levels (e.g., HTRF, Luminescence) Cell_Lysis->cAMP_Detection Data_Analysis Generate dose-response curve and determine EC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP Accumulation Assay

Methodology:

  • Cell Culture: Cells stably or transiently expressing the β2-adrenergic receptor (e.g., HEK293, CHO cells) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.

  • Compound Preparation: The β-agonist of interest is serially diluted to create a range of concentrations.

  • Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The diluted β-agonist is then added to the wells.

  • Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: A lysis buffer containing detection reagents is added to each well. The amount of cAMP is quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays (e.g., cAMP-Glo™ Assay).

  • Data Analysis: The signal is measured using a plate reader. A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration. The potency (EC50) and efficacy (Emax) for Gs activation are then determined.

β-Arrestin Recruitment Assay

This assay directly measures the interaction between the activated β2AR and β-arrestin.

Start Start Cell_Line Use cell line co-expressing tagged β2AR and β-arrestin Start->Cell_Line Ligand_Addition Add β-agonist at various concentrations Cell_Line->Ligand_Addition Incubation Incubate to allow receptor-arrestin interaction Ligand_Addition->Incubation Signal_Detection Detect proximity of tagged proteins (e.g., BRET, FRET, EFC) Incubation->Signal_Detection Data_Analysis Generate dose-response curve and determine EC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a β-Arrestin Recruitment Assay

Methodology:

  • Cell Line: A stable cell line co-expressing the β2AR fused to a reporter tag (e.g., a luciferase or fluorescent protein fragment) and β-arrestin fused to a complementary reporter tag is used. Common technologies include Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and Enzyme Fragment Complementation (EFC), such as the PathHunter® assay.

  • Cell Seeding: Cells are seeded into multi-well plates.

  • Compound Addition: The β-agonist is added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow for agonist binding and subsequent recruitment of β-arrestin to the receptor. The incubation time can vary depending on the assay technology and receptor kinetics.

  • Signal Detection: For EFC assays, a substrate is added to generate a luminescent or fluorescent signal upon enzyme reconstitution. For BRET/FRET assays, the plate is read directly. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: A dose-response curve is constructed, and the EC50 and Emax for β-arrestin recruitment are calculated.

Conclusion

The concept of Gs/β-arrestin bias offers a promising avenue for the development of more effective and safer β-agonists. While quantitative data for this compound's signaling bias remains to be published, the methodologies for its determination are well-established. The data available for other β-agonists, such as the Gs-biased profile of Salmeterol, highlight the potential for designing ligands with optimized signaling properties. Further research into the specific Gs/β-arrestin signaling profile of this compound will be crucial in fully understanding its pharmacological profile and its place within the landscape of biased β-agonists. Such studies will provide valuable information for the rational design of future respiratory therapeutics.

References

In Vitro to In Vivo Correlation of Batefenterol's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Batefenterol, a novel bifunctional muscarinic antagonist and β2-adrenoceptor agonist (MABA). The objective is to delineate the correlation between preclinical data and clinical outcomes, offering valuable insights for researchers in respiratory drug development. This document summarizes key experimental data, details methodologies, and visually represents complex biological and experimental processes.

Comparative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and comparable dual bronchodilator therapies, umeclidinium/vilanterol and glycopyrronium/indacaterol.

Table 1: In Vitro Pharmacological Profile of this compound and Comparators

ParameterThis compoundUmeclidiniumVilanterolGlycopyrroniumIndacaterol
Receptor Binding Affinity (Ki, nM)
Human M2 Muscarinic Receptor1.4[1][2]----
Human M3 Muscarinic Receptor1.3[1][2]----
Human β2-Adrenoceptor3.7[1]----
Functional Potency (EC50, nM)
Guinea Pig Trachea (M3 antagonism)50----
Guinea Pig Trachea (β2 agonism)25----
Combined MABA effect (Guinea Pig Trachea)10----
Human β2-adrenoceptor (cAMP stimulation)0.29----
Human Bronchi (Relaxation, vs. acetylcholine)---Potent (pEC50: 8.44)Potent (pEC50: 7.39)

Table 2: In Vivo Pharmacological Profile of this compound and Comparators

ParameterThis compoundUmeclidinium/VilanterolGlycopyrronium/Indacaterol
Preclinical Bronchoprotection (ED50, µg/mL)
Guinea Pig (Muscarinic Antagonist effect)33.9--
Guinea Pig (β2 Agonist effect)14.1--
Guinea Pig (Combined MABA effect)6.4--
Clinical Efficacy (COPD Patients)
Improvement in trough FEV1 (mL) vs. Placebo182.2 - 244.8 (Day 42)167 (Day 169)-
Improvement in weighted-mean FEV1 (0-6h) (mL) vs. Placebo191.1 - 292.8 (Day 42)--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic (M2, M3) and β2-adrenergic receptors.

Methodology:

  • Receptor Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with human recombinant M2, M3, or β2 receptors were used.

  • Radioligand: Specific radioligands for each receptor were utilized (e.g., [3H]-N-methylscopolamine for muscarinic receptors and [3H]-CGP-12177 for β2-adrenoceptors).

  • Assay Conditions: Membranes were incubated with the radioligand and increasing concentrations of this compound in a suitable buffer.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Ki values were calculated from the IC50 values (concentration of competitor inhibiting 50% of specific binding) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional potency (EC50) of this compound as a muscarinic antagonist and a β2-adrenoceptor agonist.

Methodology:

  • Tissue Preparation: Tracheal rings were isolated from male Dunkin-Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Muscarinic Antagonism: Tracheal rings were pre-contracted with a submaximal concentration of carbachol. Cumulative concentrations of this compound were then added to determine its relaxant effect, from which the EC50 for muscarinic antagonism was calculated.

  • β2-Adrenoceptor Agonism: Tracheal rings were pre-treated with a muscarinic antagonist (e.g., atropine) to block cholinergic responses. Cumulative concentrations of this compound were then added to assess its direct relaxant effect via β2-adrenoceptor agonism and determine the corresponding EC50.

  • Combined MABA Effect: The relaxant effect of this compound was also measured in the absence of any pre-treatment to evaluate the combined effect of its dual pharmacology.

Objective: To quantify the functional agonism of this compound at the human β2-adrenoceptor by measuring cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human β2-adrenoceptor were cultured to near confluency.

  • Cell Preparation: Cells were harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Incubation: Cells were incubated with increasing concentrations of this compound for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement: Following incubation, cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Bronchoprotection Assay in Guinea Pigs

Objective: To evaluate the in vivo potency (ED50) and duration of action of inhaled this compound against bronchoconstrictor challenges.

Methodology:

  • Animal Model: Conscious male Dunkin-Hartley guinea pigs were used.

  • Drug Administration: this compound was administered via nose-only inhalation as an aerosol.

  • Bronchoconstrictor Challenge: At various time points after drug administration, animals were challenged with an inhaled bronchoconstrictor agent (e.g., acetylcholine for muscarinic antagonism assessment, or a non-cholinergic constrictor for β2-agonist assessment).

  • Measurement of Airway Obstruction: Bronchoconstriction was measured using whole-body plethysmography to determine changes in specific airway conductance (sGaw).

  • Data Analysis: The dose of this compound that produced a 50% inhibition of the bronchoconstrictor response (ED50) was calculated.

Clinical Trials in COPD Patients

Objective: To assess the efficacy and safety of this compound in patients with Chronic Obstructive Pulmonary Disease (COPD).

Methodology:

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies were conducted.

  • Patient Population: Patients with a clinical diagnosis of COPD, typically aged 40 years or older, with a post-bronchodilator FEV1/FVC ratio of less than 0.70.

  • Treatment: Patients were randomized to receive different once-daily doses of inhaled this compound, placebo, or an active comparator (e.g., umeclidinium/vilanterol) for a specified treatment period (e.g., 42 days).

  • Efficacy Endpoints: The primary efficacy endpoint was the change from baseline in trough forced expiratory volume in 1 second (FEV1). Secondary endpoints included the weighted mean FEV1 over 0-6 hours post-dose.

  • Safety Assessments: Safety and tolerability were monitored throughout the study, including adverse events, vital signs, and electrocardiograms (ECGs).

Visualizing Pathways and Processes

The following diagrams, created using the DOT language, illustrate key biological pathways, experimental workflows, and the conceptual framework for in vitro to in vivo correlation.

Batefenterol_Signaling_Pathway cluster_beta2 β2-Adrenoceptor Agonism cluster_m3 Muscarinic M3 Antagonism Batefenterol_b2 This compound beta2_receptor β2-Adrenoceptor Batefenterol_b2->beta2_receptor Binds Gs Gs Protein beta2_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Relaxation_b2 Bronchodilation PKA->Relaxation_b2 Leads to Batefenterol_m3 This compound M3_receptor M3 Muscarinic Receptor Batefenterol_m3->M3_receptor Blocks Relaxation_m3 Bronchodilation Gq Gq Protein M3_receptor->Gq Activates ACh Acetylcholine ACh->M3_receptor Binds PLC Phospholipase C Gq->PLC Stimulates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction Contraction->Relaxation_m3 Inhibition of this pathway leads to

Caption: this compound's dual signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment binding_assay Radioligand Binding (Ki) functional_assay Functional Assays (EC50) binding_assay->functional_assay Guides cAMP_assay cAMP Accumulation functional_assay->cAMP_assay trachea_assay Isolated Trachea Relaxation functional_assay->trachea_assay preclinical Preclinical Models (ED50) functional_assay->preclinical Predicts guinea_pig Guinea Pig Bronchoprotection preclinical->guinea_pig clinical Clinical Trials (FEV1) preclinical->clinical Informs copd_patients COPD Patients clinical->copd_patients

Caption: Experimental workflow from in vitro to in vivo.

IVIVC_Logic cluster_invitro_params In Vitro Parameters cluster_biopharm Biopharmaceutical & PK/PD Factors cluster_invivo_outcomes In Vivo Outcomes receptor_affinity Receptor Affinity (Ki) functional_potency Functional Potency (EC50) receptor_affinity->functional_potency Correlates with pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) receptor_affinity->pk_pd Input for PK/PD Modeling tissue_efficacy Tissue Efficacy (Emax) functional_potency->tissue_efficacy Determines functional_potency->pk_pd Input for PK/PD Modeling tissue_efficacy->pk_pd Input for PK/PD Modeling preclinical_efficacy Preclinical Efficacy (ED50) pk_pd->preclinical_efficacy Predicts ivivc_link IVIVC drug_delivery Inhaled Delivery & Deposition drug_delivery->pk_pd clinical_response Clinical Response (e.g., ΔFEV1) preclinical_efficacy->clinical_response Translates to

Caption: In Vitro to In Vivo Correlation (IVIVC) conceptual framework.

Discussion and Conclusion

The data presented demonstrate a strong correlation between the in vitro and in vivo pharmacological effects of this compound. The high in vitro binding affinities for both muscarinic and β2-adrenergic receptors translate into potent functional activity in isolated airway tissues. This preclinical efficacy is further substantiated by the potent bronchoprotective effects observed in guinea pigs.

Clinically, this compound has shown significant improvements in lung function in COPD patients, with a dose-dependent increase in FEV1. The optimal dose for Phase III studies was suggested to be 300 µg. When compared to other dual bronchodilators, this compound's profile as a single molecule with dual action (MABA) presents a promising therapeutic approach. The synergistic or additive effects of combining muscarinic antagonism and β2-agonism in one molecule, as seen with fixed-dose combinations like umeclidinium/vilanterol and glycopyrronium/indacaterol, are inherent to this compound's structure.

The successful translation from in vitro findings to in vivo efficacy underscores the predictive value of the preclinical models used in the development of this compound. This guide provides a framework for understanding and evaluating the pharmacological profile of novel respiratory therapeutics, highlighting the importance of a multi-faceted approach that integrates in vitro, preclinical, and clinical data. Further head-to-head clinical trials will be crucial to definitively position this compound within the landscape of available dual bronchodilator therapies for COPD.

References

Safety Operating Guide

Proper Disposal of Batefenterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Creedmoor, NC - For researchers, scientists, and drug development professionals handling Batefenterol, a novel bifunctional muscarinic antagonist and β2-agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to established protocols for pharmaceutical waste is essential to maintain a safe working environment and prevent environmental contamination.[1]

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting, aligning with general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times to prevent skin and eye contact.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.

For Solid this compound Waste:

  • Collection: Carefully gather all solid this compound waste, including unused or expired compounds and contaminated consumables such as weighing papers or pipette tips.

  • Containerization: Place the collected solid waste into a designated, clearly labeled, and securely sealed container. The container should be appropriate for chemical waste and compatible with the material.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials, pending collection by a licensed waste disposal contractor.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste, which will likely involve incineration at a permitted facility.[2][3][4][5]

For this compound Solutions:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and appropriately labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: Store the liquid waste container in a secondary containment tray to mitigate potential spills. The storage area should be well-ventilated and away from sources of ignition if flammable solvents were used.

  • Disposal: Arrange for the disposal of the liquid waste through your institution's EHS department or a licensed chemical waste management service. Under no circumstances should this compound solutions be discharged into the sewer system.

For Contaminated Labware and PPE:

  • Decontamination: Whenever possible, decontaminate reusable labware by thoroughly rinsing with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste.

  • Disposal of Consumables: Dispose of single-use contaminated items, such as gloves, absorbent pads, and vials, in the designated solid chemical waste container for this compound.

Quantitative Data Summary

At present, there is no specific quantitative data available in the public domain regarding the environmental fate or concentration limits for the disposal of this compound. The following table provides general information about the compound.

PropertyValueSource
Molecular Formula C₄₀H₄₂ClN₅O₇
Molecular Weight 740.24 g/mol
CAS Number 743461-65-6
Hazard Classification Not a hazardous substance or mixture

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Batefenterol_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Designated Chemical Waste Area Designated Chemical Waste Area Solid Waste Container->Designated Chemical Waste Area Liquid Waste Container->Designated Chemical Waste Area Licensed Waste Contractor Licensed Waste Contractor Designated Chemical Waste Area->Licensed Waste Contractor Incineration Incineration Licensed Waste Contractor->Incineration

Caption: this compound Disposal Workflow Diagram.

It is the responsibility of each researcher and laboratory to be aware of and comply with their institution's specific policies and all relevant governmental regulations concerning pharmaceutical waste disposal. When in doubt, always consult with your institution's Environmental Health and Safety department.

References

Essential Safety and Handling Protocols for Batefenterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to the Safe Handling of Batefenterol

This document provides crucial safety and logistical information for the handling of this compound, a potent bifunctional muscarinic antagonist and β2-adrenoceptor agonist. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE based on general guidelines for handling potent pharmaceutical compounds.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Double GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination or at regular intervals (e.g., every 30-60 minutes).
Eye and Face Protection Safety Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. For operations with a higher risk of splashes or aerosol generation, a full-face shield should be worn in addition to safety goggles.
Respiratory Protection RespiratorFor handling powdered this compound or when aerosols may be generated, a NIOSH-approved respirator is essential. A fit-tested N95, N100, or P100 respirator is recommended. Ensure proper fit and seal checks before each use.
Body Protection Disposable GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. The gown should be made of a material resistant to chemical permeation.
Additional Protection Sleeve Covers & Shoe CoversFor added protection, especially during compounding or large-scale handling, disposable sleeve and shoe covers should be worn to minimize skin exposure and prevent the tracking of contaminants outside the work area.

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
  • Restricted Access: Access to the handling area should be restricted to authorized personnel only.
  • Pre-use Inspection: Before starting any work, inspect all PPE for defects and ensure all safety equipment (e.g., fume hood, emergency shower, eyewash station) is functioning correctly.

2. Donning PPE:

  • Follow a strict donning sequence: shoe covers, inner gloves, gown, sleeve covers, respirator, safety goggles, face shield, and finally, outer gloves over the gown cuffs.

3. Weighing and Reconstitution:

  • Weighing: Use a balance inside the containment hood. Handle the container of this compound with care to avoid generating airborne dust.
  • Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing. Cap the vial securely before agitating. This compound is soluble in DMSO.[1]

4. During the Experiment:

  • Minimize Contamination: Keep all containers of this compound sealed when not in use. Use disposable equipment whenever possible to avoid cross-contamination.
  • Spill Management: In the event of a spill, immediately alert others in the area. Follow your institution's established spill cleanup procedures for potent compounds. This typically involves using a spill kit with appropriate absorbent materials and decontaminating the area thoroughly.

5. Doffing PPE:

  • Follow a specific doffing sequence to prevent re-contamination: outer gloves, face shield, gown, sleeve covers, shoe covers, inner gloves, safety goggles, and finally, the respirator.
  • Dispose of all single-use PPE in a designated hazardous waste container.

6. Decontamination and Waste Disposal:

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly with an appropriate cleaning agent.
  • Waste Disposal: All this compound waste, including contaminated PPE and experimental materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Operational Workflow for Handling this compound

The following diagram illustrates the key procedural steps for the safe handling of this compound.

Batefenterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh/Reconstitute in Containment Hood don_ppe->weigh experiment 4. Conduct Experiment weigh->experiment doff_ppe 5. Doff PPE Correctly experiment->doff_ppe decon 6. Decontaminate Surfaces & Equipment doff_ppe->decon dispose 7. Dispose of Hazardous Waste decon->dispose

Caption: Workflow for the safe handling of this compound.

By implementing these safety measures, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol
Reactant of Route 2
Reactant of Route 2
Batefenterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.